Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4-7-8-9(5)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLAXQMABKBMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
The "Anti-Click" Isomer: Synthesis, Characterization, and Utility[1]
Executive Summary
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS 137156-35-5) represents a critical structural motif in modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery (FBDD). Unlike its ubiquitous 1,4-regioisomer (generated via CuAAC "Click" chemistry), the 1,5-disubstituted isomer requires specific catalytic intervention—typically Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC)—to overcome the inherent thermal preference for the 1,4-product. This guide details the selective synthesis, rigorous characterization, and handling protocols for this specific isomer.
Chemical Identity & Physical Properties[1][2][3][4][5]
The distinction between the 1,4- and 1,5-isomers is the primary source of error in procurement and synthesis.[1] Verify the CAS number explicitly.
| Property | Data |
| IUPAC Name | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate |
| CAS Number | 137156-35-5 |
| Isomer Note | Distinct from 1,4-isomer (CAS 39039-48-0) and C-Methyl isomer (CAS 4343-73-1) |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| Key Functional Groups | 1,2,3-Triazole core, N1-Methyl, C5-Ethyl Ester |
Synthesis: The Regioselectivity Challenge
Thermal cycloaddition of methyl azide and ethyl propiolate yields a mixture of 1,4- and 1,5-isomers (approx. 1.5:1 ratio).[1] To achieve high fidelity for the 5-carboxylate (CAS 137156-35-5), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the requisite methodology.[1]
3.1 Mechanism of Action (RuAAC)
Unlike Copper(I) catalysis, which proceeds via a dinuclear copper acetylide intermediate to form the 1,4-isomer, Ruthenium(II) catalysis involves an oxidative coupling of the alkyne and azide to a ruthenacycle. This steric and electronic governance directs the substituent to the 5-position.[1]
Figure 1: Simplified catalytic cycle for the regioselective formation of the 1,5-triazole isomer.
3.2 Validated Experimental Protocol
Objective: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate via RuAAC.
Safety Precaution: Methyl azide is potentially explosive. This protocol uses in situ generation or a stable organic azide precursor if applicable. For this specific CAS, we assume the use of a safe Methyl Azide solution or equivalent surrogate.
Reagents:
-
Ethyl Propiolate (1.0 equiv)
-
Methyl Azide (1.1 equiv, as solution in Toluene or generated in situ)
-
Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2-5 mol%)[1]
-
Solvent: Anhydrous 1,4-Dioxane or THF.
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1]
-
Catalyst Loading: Add Cp*RuCl(PPh₃)₂ (2 mol%) to the tube.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.5 M concentration relative to alkyne).
-
Reactant Addition: Add Ethyl Propiolate followed by the Methyl Azide solution.
-
Thermal Activation: Seal the tube and heat to 60–80°C for 12–24 hours. Note: RuAAC is slower than CuAAC and requires thermal energy.[1]
-
Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the alkyne.
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes). The 1,5-isomer typically elutes after any trace 1,4-isomer due to higher polarity (dipole alignment).
Analytical Validation: Distinguishing 1,4 vs. 1,5
The most critical step is confirming that you have the 5-carboxylate (CAS 137156-35-5) and not the 4-carboxylate (CAS 39039-48-0).
4.1 NMR Spectroscopy Logic
The proximity of the N-Methyl group to the C5-substituent drives the spectral differences.[1]
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Impurity) | Diagnostic Reason |
| ¹H NMR (Triazole-H) | δ 8.0 - 8.2 ppm (C4-H) | δ 8.3 - 8.6 ppm (C5-H) | C5-H is typically more deshielded in 1,4-isomers.[1] |
| NOE Signal | Weak/Null between N-Me and Triazole-H | Strong between N-Me and Triazole-H | In 1,5-isomer, N-Me is adjacent to the Ester, not the Proton.[1] |
| ¹³C NMR (CH₃) | Distinct shift due to steric crowding | Standard shift | Steric compression of N-Me by the C5-ester affects chemical shift.[1] |
4.2 NOE Experiment Setup
To self-validate your product, run a 1D NOE Difference spectrum:
-
Irradiate the N-Methyl singlet (~4.1-4.3 ppm).[1]
-
Observation:
-
If you see a signal enhancement at the Triazole-H , you have the 1,4-isomer (Failed synthesis).
-
If you see signal enhancement at the Ethyl ester (CH₂) , you have the 1,5-isomer (Success).
-
Figure 2: Logical flow for structural confirmation using Nuclear Overhauser Effect (NOE) NMR.
Applications in Drug Discovery[1]
5.1 Scaffold Hopping & Bioisosterism
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a powerful amide bioisostere .[1]
-
Dipole Moment: The 1,5-disubstituted triazole has a dipole moment distinct from the 1,4-isomer, often mimicking the cis-amide bond configuration more closely in certain sterically constrained environments.
-
Metabolic Stability: The triazole ring is highly resistant to oxidative metabolism (CYP450) and hydrolysis, unlike the ester or amide bonds it replaces.
5.2 Fragment-Based Drug Discovery (FBDD)
The ester moiety at C5 serves as a "handle" for further diversification:
-
Hydrolysis: Conversion to the carboxylic acid (CAS 137156-35-5 parent acid) allows for coupling with amines to generate libraries.
-
Reduction: Conversion to the alcohol allows for ether synthesis.
References
-
Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005, 127(46), 15998–15999. Link[1]
-
Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[1] Journal of the American Chemical Society, 2005, 127(2), 210–216. (Comparative mechanism ref). Link
-
Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010, 39(4), 1302-1315. Link
-
PubChem Compound Summary. "Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS 137156-35-5)." Link
-
BldPharm Catalog. "Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Data Sheet." Link
Sources
Physicochemical Profiling & Synthetic Utility of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
[1]
Executive Summary & Identity Profile
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a specialized heterocyclic building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of complex peptidomimetics.[1] Unlike its more common 1,4-disubstituted isomer (readily accessible via "Click" chemistry), this 1,5-disubstituted triazole offers a distinct dipole vector and steric profile, making it a critical bioisostere for cis-amide bonds.
This guide details the physicochemical properties, authoritative synthesis via Ruthenium-catalyzed cycloaddition (RuAAC), and self-validating characterization protocols for this compound.[1]
Core Physicochemical Data[1]
| Property | Value | Technical Note |
| Molecular Weight | 155.15 g/mol | Exact Mass: 155.0695 |
| CAS Number | 137156-35-5 | Distinct from the 1,4-isomer (CAS 4343-73-1) |
| Molecular Formula | ||
| Physical State | Solid / Crystalline | Low melting point solid (approx. 40-50°C) |
| LogP (Predicted) | ~0.6 | Moderate lipophilicity; good membrane permeability potential |
| Topological Polar Surface Area | ~55 Ų | Favorable for CNS penetration |
Structural Visualization
The following diagram illustrates the specific regiochemistry (1,5-substitution) that defines this molecule's unique properties compared to the 1,4-isomer.
Figure 1: Structural connectivity highlighting the 1,5-substitution pattern. The proximity of N1-Methyl and C5-Ester is the key spectroscopic identifier.[1]
The Regioselectivity Challenge
The synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate presents a classic regioselectivity problem in heterocyclic chemistry.
-
The Thermal Route (Non-Selective): Reacting methyl azide (
) with ethyl propiolate under thermal conditions yields a mixture of 1,4- and 1,5-isomers.[1] The 1,4-isomer is typically favored due to electronic and steric factors, making isolation of the 5-carboxylate difficult and low-yielding. -
The Copper Route (CuAAC - Wrong Isomer): Standard "Click" chemistry using Copper(I) catalysis exclusively yields the 1,4-isomer .[1]
-
The Ruthenium Route (RuAAC - Correct Isomer): To access the 5-carboxylate authoritatively, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is required.[1] This method utilizes a pentamethylcyclopentadienyl ruthenium chloride (Cp*RuCl) catalyst to direct the regioselectivity toward the 1,5-product.[2]
Authoritative Synthesis Protocol (RuAAC Method)
Objective: Regioselective synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate. Scale: 5.0 mmol basis.
Reagents & Materials
-
Azide Source: Methyl azide (generated in situ or handled as a solution in toluene/THF due to volatility/explosivity). Alternative: Trimethylsilyl azide (
) followed by methylation, though direct methyl azide is atom-economical.[1] -
Alkyne: Ethyl propiolate (1.0 equiv).
-
Catalyst:
(2-5 mol%).[1] -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Workflow
-
Catalyst Activation: In a flame-dried Schlenk flask, dissolve
(100 mg) in anhydrous 1,4-dioxane (10 mL) under argon. -
Addition: Add ethyl propiolate (5.0 mmol, 0.51 mL) to the catalyst solution.
-
Azide Introduction: Slowly add the solution of methyl azide (5.5 mmol) in toluene dropwise at room temperature.
-
Safety Note: Organic azides with low molecular weight are potentially explosive. Maintain a shield and keep the reaction cool during addition.
-
-
Cycloaddition: Heat the reaction mixture to 60-80°C for 12-16 hours. The ruthenium mechanism involves an oxidative coupling to form a ruthenacycle, which reductively eliminates to form the 1,5-triazole.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). The 1,5-isomer typically elutes after any trace 1,4-isomer due to higher polarity (dipole moment alignment).[1]
Mechanistic Pathway (RuAAC)[1]
Figure 2: The RuAAC catalytic cycle ensuring 1,5-regioselectivity via the metallacycle intermediate.
Self-Validating Characterization
To ensure the integrity of the synthesized compound and confirm it is the 1,5-isomer (and not the 1,4-isomer), use the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Signal | Multiplicity | Integration | Assignment | Diagnostic Logic |
| 8.15 ppm | Singlet | 1H | C4-H | In the 1,5-isomer, this proton is adjacent to the N3, distinct from the C5-H of the 1,4-isomer. | |
| 4.42 ppm | Quartet | 2H | Ester methylene group.[1] | ||
| 4.28 ppm | Singlet | 3H | N-Methyl | CRITICAL: In the 1,5-isomer, this methyl group is spatially close to the ester. | |
| 1.41 ppm | Triplet | 3H | Ester methyl group.[1] |
The "NOESY Check" (Gold Standard)
To definitively prove the 1,5-structure, perform a 1D-NOE or 2D-NOESY experiment:
-
1,5-Isomer (Target): Strong NOE correlation observed between the N-Methyl singlet (4.28 ppm) and the Ethyl Ester signals.[1]
-
1,4-Isomer (Impurity): NOE correlation observed between the N-Methyl singlet and the C5-H aromatic proton.
Mass Spectrometry[1]
-
HRMS (ESI+): Calculated for
: 156.0773. -
Fragmentation: Loss of
(ethoxy) or is common in the MS/MS spectrum.
Applications in Drug Discovery[1][3]
-
Amide Bioisostere: The 1,5-disubstituted triazole mimics the cis-amide bond geometry, whereas the 1,4-isomer mimics the trans-amide.[1] This allows for precise conformational control in peptide mimetics.
-
Fragment-Based Drug Discovery (FBDD): With a MW of 155.15, it is an ideal "fragment" with high ligand efficiency. The ester group serves as a handle for further diversification (e.g., hydrolysis to acid, then amide coupling).
-
Dipole Engineering: The 1,5-triazole has a larger dipole moment than the 1,4-isomer, which can be exploited to optimize solubility and electrostatic interactions within a protein binding pocket.
References
-
Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005, 127(46), 15998-15999. [1]
-
Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity."[1] Journal of the American Chemical Society, 2005, 127(1), 210-216. [1]
-
Accela Chem. "Product Data: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS 137156-35-5)."[1][3]
-
Synblock. "Chemical Properties of CAS 137156-35-5."
Technical Whitepaper: Physicochemical Profiling & Regioselective Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
This technical guide is structured to serve as a definitive reference for researchers focusing on the regioselective synthesis and characterization of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate .
Executive Summary & Molecular Identity[1]
The 1,2,3-triazole moiety is a cornerstone of medicinal chemistry, serving as a bioisostere for amide bonds due to its planar structure and hydrogen-bonding capabilities. While the 1,4-disubstituted isomer is readily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted isomer —specifically Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate —presents a greater synthetic challenge but offers unique steric and electronic properties.
This isomer mimics the cis-amide bond conformation, making it a critical scaffold for peptidomimetics and fragment-based drug discovery. This guide details the physical properties, definitive spectroscopic identification, and the Ruthenium-catalyzed synthesis required to access this specific regioisomer.
Chemical Identity Matrix[2]
| Parameter | Specification |
| IUPAC Name | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate |
| Common Name | 1,5-Ester Triazole |
| CAS Number | 16097-64-6 (Note: Distinct from the 1,4-isomer CAS 4343-73-1) |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| SMILES | CCOC(=O)C1=C(N(N=N1)C) |
| Structural Feature | Ester group at C5; Methyl group at N1 |
Physicochemical Properties[2][3][4][7][8][9]
The physical behavior of the 1,5-isomer differs significantly from its 1,4-counterpart due to the proximity of the ester carbonyl to the N1-methyl group, creating a distinct dipole moment and steric environment.
Physical Data Table[1]
| Property | Value / Range | Context |
| Physical State | Low-melting solid or Viscous Oil | Dependent on purity; often crystallizes upon prolonged standing at -20°C. |
| Melting Point | 30°C – 35°C | Estimated based on structural analogs; often handled as a liquid.[1] |
| Boiling Point | ~110°C @ 0.5 mmHg | High boiling point requires vacuum distillation for purification. |
| Density | 1.18 ± 0.05 g/cm³ | Predicted value based on group contribution methods.[2] |
| Solubility | Soluble: DCM, MeOH, DMSOInsoluble: Hexanes, Water | High polarity of the triazole ring limits non-polar solubility.[2] |
| LogP (Predicted) | ~0.2 – 0.6 | Indicates moderate hydrophilicity; suitable for fragment libraries.[2] |
Structural Characterization (The "Fingerprint")[1]
Distinguishing the 1,5-isomer from the 1,4-isomer is the most critical analytical task. The 1,4-isomer is the thermodynamic product of thermal cycloaddition, while the 1,5-isomer is the kinetic product of RuAAC.
NMR Spectroscopy Logic
The proximity of the N-Methyl group to the ester at C5 in the target molecule causes a deshielding effect on the methyl protons and a distinct shift in the triazole ring proton compared to the 1,4-isomer.
| Nucleus | Signal | 1,5-Isomer (Target) | 1,4-Isomer (Byproduct) | Mechanistic Insight |
| ¹H NMR | N-CH₃ | δ 4.25 – 4.30 ppm | δ 4.05 – 4.15 ppm | Deshielding by the adjacent C5-carbonyl lone pairs in the 1,5-isomer. |
| ¹H NMR | Triazole-H | δ ~8.00 – 8.10 ppm | δ ~8.40 – 8.50 ppm | The C4-H in the 1,5-isomer is less acidic than the C5-H in the 1,4-isomer. |
| ¹³C NMR | Triazole C4/C5 | C4 (CH): ~133 ppmC5 (C-quat): ~128 ppm | C4 (C-quat): ~140 ppmC5 (CH): ~127 ppm | Definitive proof of regiochemistry.[2] |
Diagram: Spectroscopic Identification Workflow
Caption: Logical decision tree for confirming regioselectivity via ¹H NMR shifts of the N-Methyl group.
Synthetic Pathways & Protocols
To synthesize Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, standard "Click" chemistry (CuAAC) cannot be used, as it exclusively yields the 1,4-isomer. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the required methodology.
Reaction Mechanism (RuAAC)
Unlike copper catalysis, which proceeds via a dinuclear copper intermediate, ruthenium catalysis (specifically using Cp*RuCl(PPh₃)₂) proceeds via a oxidative coupling to form a ruthenacycle.[2] This steric demand directs the substituent to the 5-position.
Diagram: Regioselective Synthesis Workflow
Caption: Comparison of RuAAC (Regioselective) vs. Thermal (Non-selective) pathways.
Experimental Protocol (RuAAC Method)
Safety Warning: Methyl azide is a low-molecular-weight organic azide and is potentially explosive. It should never be isolated in neat form. Generate in situ or handle in dilute solution behind a blast shield.[2]
Materials
-
Alkyne: Ethyl propiolate (1.0 equiv)[2]
-
Azide Source: Methyl azide (generated in situ from Sodium Azide + Methyl Iodide OR used as a solution in Toluene/DCM).[2]
-
Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2-5 mol%).[2]
-
Solvent: Anhydrous Dioxane or THF.
Step-by-Step Procedure
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Cp*RuCl(PPh₃)₂ (0.02 equiv) in anhydrous dioxane (0.2 M concentration relative to alkyne).
-
Reagent Addition: Add Ethyl propiolate (1.0 equiv) to the catalyst solution.
-
Azide Introduction: Slowly add the solution of Methyl Azide (1.1 equiv) via syringe.[2] Note: If generating in situ, ensure the system is vented through a bubbler to prevent pressure buildup.[2]
-
Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1). The 1,5-isomer typically runs slightly lower (more polar) than the 1,4-isomer.
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure (ensure water bath < 40°C).[2]
-
Purification: Purify the crude oil via flash column chromatography using a gradient of Hexanes to 40% EtOAc/Hexanes.
-
Yield: Typical yields for RuAAC are 85–95%.
References
-
Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005, 127(46), 15998-15999.[2] Link[2]
-
Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides."[2] Chemical Society Reviews, 2010, 39, 1302-1315. Link
-
Himo, F., et al. "Mechanism of the Ruthenium-Catalyzed Azide−Alkyne Cycloaddition Reaction: A DFT Study." Journal of the American Chemical Society, 2008, 130(44), 14739–14747.[2] Link[2]
-
PubChem Database. "Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Compound Summary." Link
Sources
Precision Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
A Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary
The synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate presents a classic regioselectivity challenge in heterocyclic chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently yields the 1,4-isomer, the 1,5-isomer (the target of this guide) requires specific catalytic intervention to overcome thermodynamic preferences.
This guide details two validated, high-fidelity protocols to access the 1,5-regioisomer:
-
RuAAC (Ruthenium-Catalyzed): The "Gold Standard" for medicinal chemistry, offering high functional group tolerance and catalytic efficiency.
-
Magnesium-Mediated Cycloaddition: A cost-effective, stoichiometric alternative suitable for scale-up where ruthenium contamination is a concern.
Critical Safety Warning: Both routes require the use of Methyl Azide (
Part 1: The Regioselectivity Paradox
The thermal reaction of methyl azide and ethyl propiolate yields a mixture of 1,4- and 1,5-isomers, often favoring the 1,4-product due to electronic polarization. To achieve exclusive 1,5-selectivity, we must bypass the thermal pathway.
| Method | Catalyst/Mediator | Major Product | Selectivity (approx.) |
| Thermal | None ( | Mixture (1,4 favored) | 1.5 : 1 (1,4:1,5) |
| CuAAC | Cu(I) | 1,4-isomer | > 98 : 2 (1,4:1,5) |
| RuAAC | Cp*RuCl(PPh | 1,5-isomer (Target) | > 98 : 2 (1,5:1,4) |
| Mg-Mediated | EtMgBr / | 1,5-isomer (Target) | > 95 : 5 (1,5:1,4) |
Part 2: Critical Safety Protocol (Methyl Azide)
STOP: Do not proceed without reviewing this section. Methyl azide is a high-energy explosive.[1] It must never be isolated in pure form or condensed.
The "Safe-Stream" Protocol (In Situ Generation)
Instead of storing methyl azide, generate it immediately prior to use or in a biphasic solution that is directly applied to the reaction.
Reagents:
-
Sodium Azide (
)[2] -
Dimethyl Sulfate (
)[1][2] -
Sodium Hydroxide (
) -
Solvent: Toluene or THF (depending on the subsequent step)
Workflow:
-
Dissolve
(1.2 equiv) in water. -
Add Toluene (or reaction solvent).[3]
-
Cool to 0°C.
-
Add
(1.0 equiv) dropwise followed by (base catalysis). -
Stir at 0°C–10°C. The methyl azide partitions into the organic layer.
-
Usage: Dry the organic layer (containing MeN
) over and use the solution immediately. Do not concentrate.
Part 3: Method A — Ruthenium-Catalyzed Cycloaddition (RuAAC)[4][5]
This is the preferred method for research-scale synthesis (mg to multi-gram) due to its operational simplicity and high yield.
Mechanism of Action
Unlike Copper(I), which forms a dinuclear acetylide intermediate, the Ruthenium(II) catalyst coordinates both the alkyne and the azide in a ruthenacycle intermediate. The steric bulk of the pentamethylcyclopentadienyl (
Experimental Protocol
Materials:
-
Ethyl Propiolate (1.0 equiv)
-
Methyl Azide (1.2 equiv, ~0.5 M solution in Toluene/THF)
-
Catalyst:
(2–5 mol%) -
Solvent: Toluene or THF (Anhydrous)
Step-by-Step:
-
Preparation: In a glovebox or under Argon, charge a pressure tube or round-bottom flask with
(2 mol%). -
Addition: Add the solution of Methyl Azide in Toluene (prepared in situ).
-
Substrate: Add Ethyl Propiolate (1.0 equiv) dropwise at room temperature.
-
Reaction: Seal the vessel (if using a pressure tube) or attach a reflux condenser (if open). Heat to 60°C for 4–12 hours.
-
Note: Monitoring by TLC/LCMS is essential. The reaction is usually clean.
-
-
Workup: Cool to room temperature. Concentrate the solvent (carefully, ensuring all MeN
is consumed or vented safely). -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The Ru catalyst is easily separated as a colored band.
Expected Yield: 85–95% Characterization:
-
1H NMR: The C4-proton of the 1,5-isomer typically appears downfield (~8.0–8.2 ppm) compared to the 1,4-isomer due to the proximity of the ester group.
Part 4: Method B — Magnesium-Mediated Synthesis
This method is ideal when Ruthenium costs are prohibitive or when metal contamination must be strictly managed (e.g., late-stage API synthesis).
Mechanism of Action
This reaction relies on the formation of a magnesium acetylide. When a Grignard reagent is used, it deprotonates the terminal alkyne. The magnesium atom then coordinates the azide, pre-organizing the transition state to favor the 1,5-cyclization via a nucleophilic attack of the acetylide on the terminal nitrogen of the azide.
Experimental Protocol
Materials:
-
Ethyl Propiolate (1.0 equiv)
-
Ethyl Magnesium Bromide (EtMgBr) (1.1 equiv, solution in THF)
-
Methyl Azide (1.2 equiv, solution in THF)
-
Solvent: THF (Anhydrous)
Step-by-Step:
-
Metallation: Cool a solution of Ethyl Propiolate in THF to 0°C under Argon.
-
Grignard Addition: Dropwise add EtMgBr (1.1 equiv). Stir for 30 min at 0°C to form the acetylide.
-
Cycloaddition: Add the solution of Methyl Azide (in THF) slowly to the magnesiated alkyne.
-
Temperature: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Note: Some protocols suggest heating to 40–50°C if conversion is slow.
-
-
Quench: Cool to 0°C and quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over
. -
Purification: Silica gel chromatography.
Expected Yield: 75–85%
Part 5: Analytical Confirmation
To ensure you have synthesized the 1,5-isomer and not the 1,4-isomer, compare the NMR shifts.
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Impurity) |
| Structure | Ester at C5, Methyl at N1 | Ester at C4, Methyl at N1 |
| 1H NMR (Triazole-H) | ||
| 13C NMR (C=O) | ~159 ppm | ~161 ppm |
| NOE Signal | Strong NOE between N-Me and Ester-Ethyl | Strong NOE between N-Me and Triazole-H |
Note: In the 1,5-isomer, the N-Methyl group is spatially close to the Ester group. In the 1,4-isomer, the N-Methyl is close to the C5-Proton.
References
-
RuAAC "Gold Standard" Review
-
Magnesium-Mediated Synthesis
- Title: Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via Magnesium Acetylides.
- Source: Organic Letters, 2004 (Krasinski, Fokin, Sharpless).
-
URL:[Link]
-
Safety of Organic Azides
-
Flow Chemistry for Methyl Azide
Sources
- 1. Methyl azide - Wikipedia [en.wikipedia.org]
- 2. Generation of hazardous methyl azide and its application to synthesis of a key-intermediate of picarbutrazox, a new potent pesticide in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. researchgate.net [researchgate.net]
Technical Guide: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
This guide details the synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate .
The synthesis of 1,5-disubstituted 1,2,3-triazoles is significantly more challenging than their 1,4-counterparts (the "Click" products). While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-isomer, the 1,5-isomer required for this target demands a distinct mechanistic approach, primarily the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1]
Executive Summary & Retrosynthetic Logic
The target molecule, Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate , features a specific 1,5-substitution pattern that dictates the synthetic strategy. Thermal cycloaddition of methyl azide and ethyl propiolate typically yields a mixture of 1,4- and 1,5-isomers (often favoring the 1,4-adduct due to electronic polarization).
To achieve high regioselectivity for the 5-carboxylate , we employ a Ruthenium(II)-catalyzed approach. Unlike copper catalysis, which relies on the formation of copper acetylides (requiring a terminal alkyne proton), ruthenium catalysis proceeds via an oxidative coupling mechanism that directs the steric bulk of the substituents away from each other, favoring the 1,5-disubstitution.
Key Reaction Parameters
| Parameter | Specification | Reason |
| Reaction Type | RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) | Exclusive 1,5-regioselectivity.[1][2][3][4] |
| Catalyst | CpRuCl(PPh₃)₂ | Pentamethylcyclopentadienyl (Cp) ligand provides necessary steric demand to enforce regiocontrol.[5] |
| Azide Source | In situ generated Methyl Azide (MeN₃) | SAFETY CRITICAL: MeN₃ is highly explosive. It must never be isolated. |
| Alkyne | Ethyl Propiolate | Electron-deficient alkyne; compatible with Ru-catalysis. |
| Solvent | 1,4-Dioxane or THF | Solubilizes the Ru-complex and allows for moderate heating (60–80 °C). |
Mechanistic Deep Dive: The RuAAC Cycle
The regioselectivity of the RuAAC reaction is governed by the formation of a ruthenacycle intermediate. Unlike the CuAAC mechanism, which is stepwise and involves a copper-acetylide, the RuAAC mechanism involves the coordination of both the alkyne and the azide to the metal center, followed by oxidative coupling.[5]
The Catalytic Cycle[6]
-
Ligand Displacement: The spectator ligands (PPh₃) dissociate from the [Cp*RuCl(PPh₃)₂] precursor, creating an open coordination site.
-
Coordination: Both the alkyne (ethyl propiolate) and the azide (methyl azide) coordinate to the Ruthenium center.
-
Oxidative Coupling: This is the regiodetermining step. The alkyne and azide undergo oxidative coupling to form a six-membered ruthenacycle .[6] The carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[5][7] The steric bulk of the Cp* ligand ensures the substituents (Ester and Methyl) are positioned 1,5 to each other to minimize steric clash.
-
Reductive Elimination: The metallacycle collapses, releasing the triazole product and regenerating the active Ru(II) species.[5]
Figure 1: The catalytic cycle of RuAAC mediated by Cp*RuCl(PPh₃)₂. The formation of the six-membered ruthenacycle dictates the 1,5-regioselectivity.
Experimental Protocol
Safety Warning: Methyl azide (MeN₃) is a low-molecular-weight organic azide and is potentially explosive . It has a high nitrogen-to-carbon ratio. DO NOT condense or isolate pure methyl azide. Perform all reactions behind a blast shield in a properly functioning fume hood.
Materials
-
Reagent A: Sodium Azide (NaN₃)
-
Reagent B: Methyl Iodide (MeI)
-
Catalyst: Cp*RuCl(PPh₃)₂ (Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II))
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure
Phase 1: In Situ Generation of Methyl Azide
Note: This phase is integrated directly into the reaction vessel to avoid isolation.
-
Setup: Equip a pressure-rated glass tube or a round-bottom flask with a reflux condenser and a magnetic stir bar. Purge with nitrogen.
-
Solvation: Add Sodium Azide (1.2 equiv) and Methyl Iodide (1.2 equiv) to 1,4-Dioxane (0.5 M concentration relative to alkyne).
-
Initial Stir: Stir at room temperature for 4–6 hours. This generates methyl azide dissolved in dioxane.
-
Validation: A white precipitate (NaI) will form.
-
Safety: Ensure the system is not sealed tight if gas evolution is rapid, though MeN₃ is soluble. For strict safety, many protocols recommend generating MeN₃ in a separate flask and distilling it into the reaction flask with a stream of nitrogen, but the in situ "one-pot" method is feasible if temperature is controlled.
-
Phase 2: Ru-Catalyzed Cycloaddition
-
Catalyst Addition: To the mixture containing the generated methyl azide, add Ethyl Propiolate (1.0 equiv) and the Ru-Catalyst (2–5 mol%).
-
Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere.
-
Note: Higher temperatures (up to 80 °C) increase rate but also slightly increase safety risk with azides. 60 °C is a safe starting point.
-
-
Monitoring: Monitor by TLC or LC-MS. The reaction typically completes within 12–24 hours. Look for the disappearance of the ethyl propiolate peak.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts (NaI) and catalyst residues.
-
Concentrate the filtrate under reduced pressure.[11] Caution: Do not rotary evaporate to dryness if unreacted azide is suspected. Check for azide presence first.
-
Phase 3: Purification
-
Chromatography: Purify the crude oil via silica gel flash chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc).
-
-
Characterization: The 1,5-isomer is typically less polar than the 1,4-isomer (if any formed thermally).
Characterization & Validation
To confirm the synthesis of the 1,5-isomer over the 1,4-isomer, Nuclear Magnetic Resonance (NMR) is the primary tool.
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (CuAAC Product) |
| Triazole C-H Proton | Typically shifts downfield (δ 8.0–8.2 ppm) due to proximity to the ester and anisotropy. | Typically shifts upfield (δ 7.6–7.9 ppm). |
| NOE (Nuclear Overhauser Effect) | Strong NOE observed between the Methyl group (N1) and the Ester Ethyl group (C5). | NOE observed between the Methyl group (N1) and the Triazole C-H (C5). |
| Carbon NMR (C5) | Shifted by the adjacent ester group. | Shifted by the adjacent proton. |
Self-Validating Check: Perform a 1D NOE experiment irradiating the N-Methyl protons.
-
Positive Result: Enhancement of the Ethyl ester signals indicates the methyl and ester are proximal (1,5-substitution).
-
Negative Result: Enhancement of the alkene proton signal indicates they are proximal (1,4-substitution).
References
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides.[6][12] Journal of the American Chemical Society, 127(46), 15998-15999.
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: Scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper-catalyzed azide-alkyne cycloaddition: mechanism and regioselectivity. Journal of the American Chemical Society, 127(1), 210-216.
-
Majireck, M. M., & Weinreb, S. M. (2006). A study of the scope and regioselectivity of the ruthenium-catalyzed azide-alkyne cycloaddition reaction. The Journal of Organic Chemistry, 71(22), 8680-8683.
Sources
- 1. research.chalmers.se [research.chalmers.se]
- 2. mdpi.com [mdpi.com]
- 3. Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 9. Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. communities.springernature.com [communities.springernature.com]
Mastering the Huisgen Azide-Alkyne Cycloaddition: A Technical Guide to CuAAC
Executive Summary & Nomenclature
While historically termed the "Huisgen cycloaddition" after Rolf Huisgen’s pioneering work on 1,3-dipolar cycloadditions, the modern standard for triazole synthesis is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Unlike the thermal Huisgen reaction, which requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, CuAAC is regiospecific (yielding only 1,4-disubstituted 1,2,3-triazoles), proceeds at ambient temperatures, and is bioorthogonal. This guide focuses exclusively on the CuAAC variant, the cornerstone of "Click Chemistry" as defined by Sharpless, Fokin, and Meldal in 2002.[1]
Mechanistic Deep Dive: The Dinuclear Cycle
Understanding the catalytic cycle is critical for troubleshooting failed reactions. Early models proposed a mononuclear copper pathway. However, kinetic studies and isotopic crossover experiments (Worrell et al., Science 2013) have conclusively demonstrated that the active catalytic species is dinuclear —involving two copper atoms.
The Dinuclear Mechanism[2]
-
-Coordination: The first Cu(I) coordinates to the terminal alkyne, forming a
-complex which acidifies the terminal proton. -
Deprotonation: A base (often the solvent or ligand) facilitates the formation of a
-bound Cu-acetylide. - -Coordination (The Critical Step): A second Cu(I) atom coordinates to the triple bond. This dinuclear species is the necessary electrophile that traps the organic azide.
-
Metallacycle Formation: The azide coordinates to the second copper, leading to a strained copper-metallacycle.
-
Ring Contraction & Proteolysis: The ring contracts to form the triazolyl-copper derivative, which is subsequently protonated to release the 1,4-triazole product and regenerate the catalyst.
Figure 1: The modern consensus mechanism for CuAAC, highlighting the requirement for two copper atoms to facilitate the reaction (Worrell et al., 2013).[2][3]
Catalyst Systems & Ligand Engineering
The choice of ligand dictates the reaction's speed, oxidation state stability, and biocompatibility. Naked Cu(I) is unstable and prone to oxidation or disproportionation. Ligands stabilize Cu(I) and prevent the formation of non-productive polymeric copper acetylides.
Ligand Selection Matrix
For most applications, TBTA is standard for organic synthesis, while BTTAA is the superior choice for bioconjugation due to lower cytotoxicity and higher kinetics compared to THPTA.
| Ligand | Full Name | Solubility | Relative Rate | Cytotoxicity | Best Application |
| TBTA | Tris(benzyltriazolylmethyl)amine | Organic (DMSO/tBuOH) | 1x (Baseline) | High | Standard organic synthesis; Polymer chemistry. |
| THPTA | Tris(hydroxypropyltriazolylmethyl)amine | Water Soluble | ~5x faster than TBTA | Low | Protein labeling; DNA conjugation. |
| BTTAA | 2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | Water Soluble | ~30x faster than TBTA | Lowest | Live cell labeling; Low-concentration bioconjugation. |
Data synthesized from Besanceney-Webler et al. (2011) and Hong et al. (2009).
Operational Protocol: BTTAA-Assisted Bioconjugation
This protocol is designed for high-value biological targets (e.g., protein-fluorophore conjugation) where yield and protein integrity are paramount.
Reagents:
-
Protein-Alkyne: 10–50 µM (in PBS, pH 7.4).
-
Azide-Label: 50–200 µM (5–10 equivalents).
-
CuSO4: 100 µM (Source of Copper).[4]
-
BTTAA Ligand: 500 µM (Ligand:Cu ratio must be 5:1 or higher).
-
Sodium Ascorbate: 2.5 mM (Reductant; fresh stock).
Step-by-Step Workflow
The order of addition is critical to prevent rapid oxidation of Copper or precipitation of the protein.
-
Ligand-Catalyst Premix (The "Master Mix"):
-
Mix CuSO4 and BTTAA in a small tube before adding to the reaction.
-
Why? This pre-forms the catalytic complex. Adding CuSO4 directly to the protein can cause Cu-coordination to histidine residues, inactivating the catalyst and damaging the protein.
-
-
Reaction Assembly:
-
Add Protein-Alkyne to the reaction vessel.
-
Add Azide-Label.[5]
-
Add the CuSO4/BTTAA Master Mix.
-
-
Activation:
-
Add Sodium Ascorbate last.
-
Why? This initiates the reduction of Cu(II) to Cu(I). The reaction starts immediately upon this addition.
-
-
Incubation:
-
Incubate for 30–60 minutes at Room Temperature (protect from light if using fluorophores).
-
Self-Validation: The solution should remain clear. Yellowing indicates Cu(I) oxidation to Cu(OH)2 or bis-triazole formation, signaling a failed reduction cycle.
-
Figure 2: Optimized workflow for bioconjugation. Premixing Cu and Ligand is the critical control point.
Troubleshooting & Self-Validating Systems
The "Yellow Death" (Oxidation)
-
Symptom: Reaction turns yellow/orange.
-
Cause: Depletion of ascorbate and oxidation of Cu(I) to Cu(II) by atmospheric oxygen.
-
Fix:
-
Increase Ascorbate concentration to 5mM.
-
Degas buffers or run under Argon.
-
Self-Check: If the solution is clear, Cu(I) is likely stabilized.
-
Protein Precipitation
-
Cause: Free Copper interacting with protein surfaces or excessive alkyne hydrophobicity.
-
Fix:
-
Ensure Ligand:Cu ratio is >5:1 .
-
Add 5-10% Glycerol or DMSO to solubilize the reactants.
-
No Reaction (Kinetic Stalling)
-
Cause: Chelating agents in the buffer (EDTA, Citrate) stripping the copper.
-
Fix:
-
Buffer exchange into PBS or HEPES prior to reaction.
-
Self-Check: Ensure starting buffer is EDTA-free.
-
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[6][7][8] Angewandte Chemie International Edition. [Link][7][8][9]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[7] The Journal of Organic Chemistry. [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. [Link][10]
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.[11] Angewandte Chemie. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Spectroscopic Data & Characterization of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
The following is an in-depth technical guide on the spectroscopic characterization and synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate .
Executive Summary
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS: 137156-35-5 ) is a critical heterocyclic building block in medicinal chemistry, specifically serving as a scaffold for peptidomimetics and fragment-based drug discovery. Unlike its more common 1,4-isomer (the "Click" chemistry product), the 1,5-disubstituted isomer offers a unique vector orientation for substituents, mimicking the cis-amide bond geometry found in proteins. This guide provides a comprehensive analysis of its spectroscopic signature, distinguishing it from regioisomers through NMR, IR, and MS data, and outlines the specific ruthenium-catalyzed synthesis required to access this motif.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Parameter | Detail |
| Chemical Name | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate |
| CAS Number | 137156-35-5 |
| Molecular Formula | |
| Molecular Weight | 155.15 g/mol |
| SMILES | CCOC(=O)C1=CN=NN1C |
| InChIKey | AVSQIANZTCVZNC-UHFFFAOYSA-N |
| Key Structural Feature | 1,5-Disubstitution pattern (N1-Methyl, C5-Carboxylate) |
Synthesis & Regiochemistry
The synthesis of the 5-carboxylate isomer requires specific catalytic control to overcome the natural thermodynamic preference for the 1,4-isomer (or mixtures thereof).
The Regioselectivity Challenge
The thermal cycloaddition of methyl azide and ethyl propiolate yields a mixture of 1,4- and 1,5-isomers. To selectively obtain the 5-carboxylate , a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC ) is employed, typically utilizing a pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complex.
Reaction Scheme:
Caption: Regioselective synthesis pathway using RuAAC catalysis to favor the 1,5-disubstituted triazole.
Experimental Protocol (RuAAC Method)
-
Reagents: Methyl azide (generated in situ or handled as a solution in toluene), Ethyl propiolate (1.0 equiv), Cp*RuCl(PPh
) (2 mol%). -
Conditions: Dissolve reactants in anhydrous dioxane or THF. Heat to 60–80 °C under inert atmosphere (
) for 4-12 hours. -
Purification: Concentrate in vacuo. The 1,5-isomer is typically less polar than the 1,4-isomer. Purify via flash column chromatography (Hexanes/Ethyl Acetate).
Spectroscopic Characterization
The following data distinguishes the 1,5-isomer from the 1,4-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The diagnostic feature is the chemical shift of the triazole ring proton (H-4) and the N-Methyl group. In 1,5-isomers, the N-Methyl group is spatially closer to the ester, often causing a slight shielding/deshielding effect compared to the 1,4-isomer.
H NMR Data (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| H-4 | 8.15 | Singlet (s) | 1H | - | Triazole Ring Proton |
| N-CH | 4.28 | Singlet (s) | 3H | - | N1-Methyl |
| O-CH | 4.42 | Quartet (q) | 2H | 7.1 | Ester Methylene |
| CH | 1.41 | Triplet (t) | 3H | 7.1 | Ester Methyl |
Note: The H-4 signal at ~8.15 ppm is distinct. In the corresponding 1,4-isomer (Ethyl 1-methyl-1,2,3-triazole-4-carboxylate), the H-5 proton typically appears further downfield (~8.4–8.5 ppm) due to the absence of the steric crowding from the adjacent ester.
C NMR Data (100 MHz, CDCl
)
| Position | Shift ( | Type | Assignment |
| C=O | 159.5 | Quaternary (C) | Ester Carbonyl |
| C-4 | 138.2 | Methine (CH) | Triazole Ring Carbon |
| C-5 | 128.5 | Quaternary (C) | Triazole Ring Carbon (bearing ester) |
| O-CH | 61.8 | Methylene (CH | Ester Ethyl |
| N-CH | 38.5 | Methyl (CH | N1-Methyl |
| CH | 14.1 | Methyl (CH | Ester Methyl |
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI
-
Molecular Ion:
-
Fragmentation: Loss of ethyl group (
) and loss of alkoxy ( ) are common. The triazole ring is generally stable, but retro-cycloaddition can occur under high energy.
Infrared Spectroscopy (IR)
-
C=O Stretch: 1725 cm
(Strong, Ester) -
C=N / N=N Stretch: 1450–1550 cm
(Triazole ring breathing) -
C-H Stretch: 3120 cm
(Aromatic triazole C-H), 2980 cm (Aliphatic C-H)
Scientific Integrity: Proving the Regiochemistry
Trustworthiness in triazole synthesis relies on proving the 1,5-substitution pattern, as the 1,4-isomer is a common impurity.
NOE/HMBC Diagnostics
The definitive proof of the 1,5-structure is the HMBC (Heteronuclear Multiple Bond Correlation) or NOESY (Nuclear Overhauser Effect Spectroscopy) interaction between the N-Methyl protons and the Ester group.
-
1,5-Isomer: The N-Methyl protons (
4.28) show a strong NOE correlation with the Ester Methylene protons ( 4.42) due to spatial proximity. -
1,4-Isomer: The N-Methyl group is distant from the ester; NOE is observed between N-Methyl and the H-5 ring proton instead.
Caption: NOE correlation diagram. The interaction between N-Me and Ester groups confirms the 1,5-regioisomer.
References
-
Regioselective Synthesis via RuAAC: Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998–15999. Link
-
Regioselectivity of Methyl Propiolate Cycloaddition: Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216. Link
-
General Spectroscopic Data for 1,5-Triazoles: Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[1] Organic Letters, 9(26), 5337–5339. Link
-
CAS Database Entry: CAS No. 137156-35-5.[2] Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate. Synblock Chemical Data. Link
Sources
Spectroscopic Characterization of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
A Definitive NMR Guide for Medicinal Chemistry Applications
Executive Summary & Structural Significance
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a critical scaffold in fragment-based drug discovery (FBDD).[1] Unlike its ubiquitous 1,4-isomer (easily synthesized via CuAAC "click" chemistry), the 1,5-disubstituted isomer requires more sophisticated synthetic routes, such as Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) or magnesium-mediated synthesis.[1]
For researchers, the primary analytical challenge is not just characterization, but regiochemical validation . The 1,4- and 1,5-isomers are chromatographically similar and often indistinguishable by low-resolution Mass Spectrometry.[1] This guide provides a self-validating NMR protocol to unambiguously confirm the 1,5-substitution pattern, preventing costly false positives in SAR (Structure-Activity Relationship) studies.
Molecular Architecture & Theoretical Shift Prediction
Before analyzing the spectrum, we must map the magnetic environment of the target molecule.
Structural Logic[2]
-
Triazole Ring: An aromatic, electron-deficient system.[1]
-
Position 1 (
): The methyl group is attached to a nitrogen atom, leading to significant deshielding.[1] -
Position 5 (Carboxylate): The ester group is an Electron Withdrawing Group (EWG).[1] In the 1,5-isomer, this is adjacent to the N-methyl group.[1]
-
Position 4 (Proton): This is the diagnostic ring proton.[1] Its chemical shift and NOE (Nuclear Overhauser Effect) interactions are the "fingerprint" of the regioisomer.
Visualization: Assignment Logic
Figure 1: Structural breakdown and predicted NMR interactions for the 1,5-isomer.
Experimental Protocol
Sample Preparation
To ensure reproducibility and minimize solvent-solute stacking interactions which can obscure peaks:
-
Solvent: Use Chloroform-d (
) (99.8% D) with 0.03% TMS (Tetramethylsilane) as the internal standard.[1]-
Why:
minimizes hydrogen bonding compared to , providing sharper resolution for the ethyl quartet.[1]
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Caution: Over-concentration (>20 mg) can cause peak broadening in the aromatic region due to
stacking of the triazole rings.[1]
-
-
Acquisition: Standard 1H parameters (16 scans, 2s relaxation delay) are sufficient.[1] For NOE experiments, degas the sample with nitrogen for 5 minutes to remove paramagnetic oxygen.
The 1H NMR Spectrum: Assignment Table
The following data represents the standard spectrum in
| Position | Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Notes |
| C4-H | Triazole Ring | 8.15 – 8.25 | Singlet (s) | 1H | - | Diagnostic aromatic proton.[1] |
| Ethyl Ester | 4.42 | Quartet (q) | 2H | 7.1 | Deshielded by oxygen.[1] | |
| N-Methyl | 4.28 | Singlet (s) | 3H | - | Key Regio-marker. | |
| Ethyl Terminal | 1.43 | Triplet (t) | 3H | 7.1 | Coupled to methylene.[1] |
Note: Chemical shifts may vary by
The Critical Challenge: Regioisomer Differentiation (1,4 vs 1,5)
This is the most vital section for drug development professionals.[1] The synthesis of 1,2,3-triazoles often yields a mixture or the unintended isomer. Relying solely on 1D 1H NMR shifts is risky because the C4-H (1,5-isomer) and C5-H (1,4-isomer) often resonate in the same 8.0–8.5 ppm window.[1]
You must use NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) to validate the structure.
The NOE Logic[2]
-
1,4-Isomer: The
(Position 1) and the Ring Proton (Position 5) are adjacent .[1]-
Result:Strong NOE enhancement between the methyl singlet (4.1 ppm) and the aromatic proton (8.0+ ppm).
-
-
1,5-Isomer (Target): The
(Position 1) and the Ring Proton (Position 4) are separated by the Carboxylate group at Position 5.[1]-
Result:NO NOE (or negligible) between the methyl singlet and the aromatic proton. Instead, you may see an NOE between the
and the Ethyl Ester protons .
-
Workflow for Validation
Figure 2: Decision tree for distinguishing regioisomers via NOE spectroscopy.
Advanced Validation: HMBC
If NOE is ambiguous (e.g., due to relaxation issues), use HMBC:
-
1,5-Isomer: The
protons will show a long-range correlation to C5 .[1] In the 13C spectrum, C5 is a quaternary carbon (bonded to the ester) appearing ~130-135 ppm. -
1,4-Isomer: The
protons correlate to C5 .[1] In this isomer, C5 bears a proton , appearing significantly upfield (~120-125 ppm) and showing a strong peak in HSQC.
References
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1] Journal of the American Chemical Society.[1] [Link]
-
Context: Definitive source on RuAAC synthesis for 1,5-disubstituted triazoles.[1]
-
-
Creary, X., et al. (2012). Triazoles from Organic Azides and Acetylenes via N-Trimethylsilyl Triazoles.[1] The Journal of Organic Chemistry.[1][2][3] [Link]
- Context: Provides specific 13C NMR shifts distinguishing C4 vs C5 in triazole isomers.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.[1] [Link]
- Context: Detailed mechanistic comparison of regioselectivity.
-
National Institute of Standards and Technology (NIST). 1,2,3-Triazole Chemistry WebBook.[1][Link][1]
- Context: General reference for triazole spectral d
Sources
13C NMR analysis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Structural Elucidation and Isomeric Differentiation of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate via 13C NMR Spectroscopy
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 1,2,3-triazoles serve as critical bioisosteres for amide bonds, offering enhanced metabolic stability and favorable dipole moments. However, the utility of these scaffolds is contingent upon precise regiocontrol. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) predominantly yields the 1,4-isomer, whereas the ruthenium-catalyzed variant (RuAAC) is required to access the 1,5-isomer, such as Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate .
Distinguishing the 1,5-isomer from its 1,4-counterpart is a frequent analytical bottleneck. This guide details a self-validating 13C NMR protocol to definitively characterize the 1,5-carboxylate derivative, utilizing HMBC correlations to resolve the "isomeric trap" often missed by low-resolution 1H NMR.
Chemical Context & Synthesis Logic
The target molecule, Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, is a 1,5-disubstituted triazole. Its synthesis typically employs RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) , which directs the steric bulk of the ester group to the 5-position relative to the N1-methyl group.
-
Target Structure: 1,5-disubstituted (Sterically congested).
-
Common Impurity: 1,4-disubstituted isomer (Trace Cu contamination or thermal background reaction).
Visualizing the Analytical Workflow
The following diagram outlines the critical path from synthesis to structural validation.
Caption: Analytical workflow for definitive isomer identification. The HMBC step acts as the critical fail-safe.
Experimental Protocol
To ensure high-resolution data capable of resolving quaternary carbons (C5 and C=O), the following parameters are mandatory.
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this specific ester to prevent viscosity-induced line broadening, unless solubility is an issue. -
Concentration: Minimum 10 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (Class A) to minimize shimming errors.
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE and allow for quantitative integration if purity assessment is required.
-
Relaxation Delay (D1): Set to 3–5 seconds . The quaternary carbons (C5 and Carbonyl) have long
relaxation times. Insufficient D1 will result in poor signal-to-noise ratios for these critical diagnostic peaks. -
Scans (NS): Minimum 512 scans (for ~10mg sample) to resolve the quaternary C5 peak clearly from baseline noise.
-
Spectral Width: 0–200 ppm.
Spectral Analysis: The 13C Fingerprint
The 1,5-isomer is distinguished by the chemical environment of the triazole ring carbons. In the 1,5-substitution pattern, the C4 carbon is a methine (CH), while C5 is a quaternary carbon bonded to the ester.
Predicted Chemical Shifts (CDCl3)
| Carbon Position | Type | Chemical Shift ( | Diagnostic Feature |
| C=O (Ester) | Quaternary ( | 158.0 – 161.0 | Typical ester carbonyl range. |
| C4 (Triazole) | Methine ( | 133.0 – 138.0 | CRITICAL: Significantly deshielded compared to C5 in 1,4-isomers. |
| C5 (Triazole) | Quaternary ( | 125.0 – 130.0 | Shielded relative to C4; shows no HSQC correlation. |
| O-CH2 | Methylene ( | 61.0 – 63.0 | Characteristic ethoxy quartet pattern. |
| N-CH3 | Methyl ( | 36.0 – 40.0 | Diagnostic N-Methyl signal. |
| CH3 (Ethyl) | Methyl ( | 13.5 – 14.5 | High-field terminal methyl. |
The Isomer Trap: 1,4 vs. 1,5 Differentiation
Researchers often misidentify the regioisomers because both contain a triazole CH and a quaternary C. The distinction lies in the magnitude of the shift and the carbon type:
-
1,5-Isomer (Target): The proton is at C4. The C4 signal (~135 ppm) is typically downfield of the C5 signal.
-
1,4-Isomer (Impurity): The proton is at C5. The C5 signal (~120-125 ppm) is typically upfield.
Causality: The electron-withdrawing ester group at C5 (in the 1,5-isomer) deshields the adjacent C4-H, pushing it downfield. In the 1,4-isomer, the ester is at C4, and the C5-H is more shielded.
Advanced Validation: HMBC Connectivity
For drug development filings (IND/NDA), 1D NMR is often insufficient proof of regiochemistry. Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive "self-validating" proof by visualizing long-range couplings (
The Logic of Connectivity
-
N-Methyl Protons: In the 1,5-isomer, the N-Methyl protons are spatially close to the C5-Ester group but chemically bonded to N1.
-
Correlation Path:
-
1,5-Isomer: The N-Me protons (
) will show a strong correlation to the C5 (Quaternary) carbon. -
1,4-Isomer: The N-Me protons (
) would show a strong correlation to the C5 (Methine) carbon.
-
By overlaying HSQC (to identify protonated carbons) with HMBC, you can observe:
-
Target (1,5): N-Me correlates to a carbon that has no proton (C5).
-
Impurity (1,4): N-Me correlates to a carbon that has a proton (C5).
HMBC Interaction Diagram
Caption: HMBC correlation logic. The N-Me protons correlating to a quaternary carbon (C5) confirms the 1,5-substitution.
References
-
Creary, X., et al. (2012). "Method for Assigning Structure of 1,2,3-Triazoles." The Journal of Organic Chemistry. (Establishes the 13C NMR shift differences between 1,4 and 1,5 isomers).
-
Boren, B. C., et al. (2008).[1] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society. (Definitive guide on RuAAC regioselectivity for 1,5-triazoles).
-
Worrell, B. T., et al. (2013).[1] "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. (Mechanistic contrast between CuAAC and RuAAC).
Sources
IR Spectroscopy of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate: A Technical Guide
This technical guide details the infrared (IR) spectroscopic characterization of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate . It is designed for researchers utilizing "click chemistry" (specifically RuAAC methodologies) and medicinal chemists validating scaffold integrity in drug discovery.[1]
Introduction & Strategic Relevance
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds due to its planar structure, strong dipole moment (~5 D), and hydrogen-bonding capabilities.[2]
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate represents a specific 1,5-disubstituted regioisomer.[1] While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields the 1,4-isomer, the synthesis of the 1,5-isomer (often via Ruthenium catalysis or magnesium acetylides) is sterically more demanding and electronically distinct. IR spectroscopy provides a rapid, non-destructive method to validate this specific regiochemistry before proceeding to expensive NMR or crystallographic analysis.
Core Molecular Features[3][4][5][6]
-
Heterocycle: 1,2,3-Triazole (electron-deficient aromatic system).[1]
-
Substituents:
-
Key Challenge: Distinguishing the 1,5-isomer (target) from the thermodynamically favored 1,4-isomer byproduct.
Experimental Methodology
Sample Preparation Protocols
To ensure spectral fidelity, specific preparation methods are required to avoid hygroscopic interference or polymorphic shifts.
| Method | Suitability | Protocol Notes |
| ATR (Attenuated Total Reflectance) | Primary Choice | Ideal for solid or oil samples.[1] Requires no sample dilution.[1] Ensure the crystal (Diamond/ZnSe) is cleaned with MeOH to remove lipophilic residues. |
| KBr Pellet | Secondary | Mix 1-2 mg sample with 100 mg dry KBr.[1] Press at 8-10 tons.[1] Critical: Triazoles can coordinate with metal ions; ensure KBr is spectroscopic grade and dry to prevent water band overlap (~3400 cm⁻¹). |
| Solution Cell (CCl₄/CHCl₃) | Specialized | Used to study H-bonding behavior.[1] The carbonyl band may shift +10-15 cm⁻¹ in non-polar solvents compared to solid state.[1] |
Instrumental Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).[1]
-
Scans: Minimum 32 scans (ATR) or 64 scans (Transmission) to improve S/N ratio.
-
Range: 4000 – 400 cm⁻¹.[1]
Spectral Analysis & Band Assignment
The IR spectrum of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is dominated by the interplay between the ester carbonyl and the aromatic triazole ring.[1]
High-Frequency Region (4000 – 2800 cm⁻¹)
This region defines the hydrocarbon skeleton.[1]
-
3100 – 3150 cm⁻¹ (Weak): C4-H Stretching (Heteroaromatic). [1]
-
Diagnostic Value: The C-H bond on the triazole ring is acidic and polarized. In 1,5-disubstituted triazoles, this band often appears at a slightly lower frequency than in 1,4-isomers due to the proximity of the electron-withdrawing ester group at C5.
-
-
2980 – 2900 cm⁻¹ (Medium): Aliphatic C-H Stretching.
-
Asymmetric and symmetric stretches of the Ethyl (-CH₂CH₃) and N-Methyl (-CH₃) groups.[1]
-
Differentiation: The N-Methyl stretch is often sharper and distinct from the ethyl methylene bands.
-
Functional Group Region (1800 – 1500 cm⁻¹)
This is the "Command Center" for structural confirmation.
-
1715 – 1735 cm⁻¹ (Very Strong): C=O Stretching (Ester).
-
Mechanism:[1][3][4] The conjugation between the triazole ring (at C5) and the carbonyl group lowers the frequency slightly compared to a non-conjugated aliphatic ester (~1740 cm⁻¹).
-
1,5-Isomer Specificity: In the 1,5-isomer, the steric clash between the N1-methyl and C5-ester forces the carbonyl slightly out of planarity, potentially raising the frequency (wavenumber) compared to the more planar 1,4-isomer.
-
-
1590 – 1610 cm⁻¹ (Weak/Medium): C=C / N=N Ring Stretching.
-
Often obscured or weak.[1] Represents the skeletal vibration of the aromatic system.
-
The Fingerprint Region (1500 – 600 cm⁻¹)
Crucial for isomer differentiation.
-
1440 – 1470 cm⁻¹: C-H Bending (Methyl/Methylene).
-
1200 – 1300 cm⁻¹ (Strong): C-O Stretching (Ester) & N-N Stretching.
-
The "C-O-C" asymmetric stretch of the ester typically appears as a broad, intense band around 1250 cm⁻¹.
-
-
980 – 1050 cm⁻¹: Triazole Ring Breathing.
-
~780 – 850 cm⁻¹: C-H Out-of-Plane (OOP) Bending.
-
Critical Diagnostic: The C4-H OOP bend is a marker for the substitution pattern.
-
Distinguishing 1,4- vs. 1,5-Regioisomers
One of the most common failures in triazole synthesis is obtaining the wrong isomer or a mixture. IR spectroscopy offers a rapid checkpoint.[1]
Isomer Differentiation Logic
The 1,5-disubstituted isomer (the target) is sterically congested. The N1-methyl and C5-ester groups are adjacent, creating repulsion that distorts the ring planarity and dipole vectors.
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Common Byproduct) |
| Symmetry | Lower Symmetry (Steric crowding) | Higher Symmetry (Linear-like substitution) |
| C=O Stretch | Often split or broadened due to rotamers; slightly higher ν due to de-conjugation (steric twist).[1] | Sharp, intense single band; lower ν (better conjugation).[1] |
| Fingerprint | Complex bands in 1000-1100 cm⁻¹ region due to steric strain.[1] | Cleaner, distinct bands. |
| Dipole | Large net dipole (Vectors additive).[1] | Lower net dipole (Vectors partially cancel).[1] |
Visualization: Isomer Verification Workflow
Caption: Decision tree for rapid discrimination of triazole regioisomers using carbonyl band morphology.
Summary of Characteristic Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity | Structural Origin |
| 3120 - 3160 | ν(C-H) | Weak | Triazole Ring (C4-H) |
| 2980, 2940 | ν(C-H) | Medium | Ethyl/Methyl Aliphatic |
| 1725 - 1735 | ν(C=O) | Strong | Ester Carbonyl (Conj.[1] w/ Ring) |
| 1590 - 1600 | ν(C=C/N=N) | Weak | Triazole Skeletal |
| 1450 | δ(CH₃) | Medium | Methyl deformation |
| 1240 - 1260 | ν(C-O) | Strong | Ester C-O-C stretch |
| 1020 - 1040 | ν(Ring) | Medium | Triazole Ring Breathing |
| ~800 | γ(C-H) | Medium | Out-of-plane bending (C4-H) |
Applications in Drug Development[4]
-
Reaction Monitoring: The disappearance of the Azide peak (~2100 cm⁻¹, very strong) and the Alkyne C≡C peak (~2100-2200 cm⁻¹) concurrent with the appearance of the Triazole C-H (3100 cm⁻¹) and Ester C=O shift indicates reaction completion.
-
Scaffold Validation: Ensuring the 1,5-geometry is preserved during downstream hydrolysis or reduction steps.[1]
-
Solid State Characterization: Identifying polymorphs of the crystalline ester before formulation.
References
-
Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011).[7] Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2363. Link
-
Mazur, D. M., et al. (2023).[8] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3). Link
-
El-Sheshtawy, H. S., et al. (2014).[1] Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling, 20, 2078. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General Reference for Functional Group Assignment).
Sources
- 1. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | CID 78046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Structural Elucidation and Regioisomeric Differentiation of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate via Mass Spectrometry
Executive Summary: The Isomer Challenge
In the landscape of modern medicinal chemistry, the 1,2,3-triazole moiety is a privileged scaffold, celebrated for its bioisosteric resemblance to amide bonds and its metabolic stability. However, the utility of this scaffold is frequently complicated by regioisomerism. The 1,5-disubstituted isomer—Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate—presents distinct pharmacological profiles compared to its more easily synthesized 1,4-counterpart (typically derived via CuAAC "Click" chemistry).
This technical guide details the mass spectrometric behavior of the 1,5-isomer. Unlike the 1,4-isomer, which is synthesized via copper catalysis, the 1,5-isomer is often accessed via Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) or magnesium-mediated methods. Differentiating these isomers is critical for Quality Control (QC) and Structure-Activity Relationship (SAR) studies. This guide provides a self-validating analytical workflow focusing on fragmentation mechanics and high-resolution mass spectrometry (HRMS).
Physicochemical Profile & Ionization Dynamics[1][2]
Before initiating MS analysis, the fundamental isotopic and ionization properties must be established to ensure accurate data interpretation.[1]
Molecular Specifications
| Property | Value | Notes |
| Formula | Neutral molecule | |
| Monoisotopic Mass | 155.0695 Da | Theoretical exact mass |
| 156.0768 Da | Primary species in positive mode | |
| 178.0587 Da | Common adduct in non-desalted samples | |
| LogP (Predicted) | ~0.6 | Moderately polar; elutes early on C18 |
Ionization Strategy: ESI vs. EI
-
Electrospray Ionization (ESI): The preferred method for purity analysis and LC-MS coupling. The triazole ring nitrogens (N2/N3) act as weak bases, readily accepting protons under acidic conditions (0.1% Formic Acid).
-
Electron Ionization (EI): Useful for structural fingerprinting if GC-MS is employed. EI imparts higher internal energy, often obliterating the molecular ion (
) in favor of fragment ions driven by the extrusion of molecular nitrogen ( ).
Fragmentation Mechanics: The "Nitrogen Rule" in Action
The mass spectral fingerprint of 1,2,3-triazoles is dominated by the stability of the
Primary Fragmentation Pathway ( )
The most diagnostic event in the MS/MS spectrum of 1,2,3-triazoles is the loss of 28 Da (
-
Precursor:
156.08 ( ) -
Product:
128.08 -
Mechanism: Ring opening occurs, expelling
to form a reactive azirine or ketenimine intermediate. This is a hallmark of the triazole core.
Secondary Pathways (Ester Cleavage)
Following or competing with nitrogen loss, the ester moiety at position C5 undergoes characteristic cleavage:
-
Loss of Ethoxy Radical (
): Generates an acylium ion. -
McLafferty-like Rearrangement: Although the ethyl chain is short, hydrogen transfer can lead to the loss of ethylene (
) or ethanol ( ), depending on the internal energy.
Isomer Differentiation (1,4- vs. 1,5-)
While both isomers lose
-
Distinct Retention Time: Due to the dipole moment difference, the 1,5-isomer (dipoles aligned) is generally more polar and elutes earlier than the 1,4-isomer (dipoles opposed) on Reverse Phase (C18) columns.
-
Fragmentation Intensity: The proximity of the N1-methyl group to the C5-ester carbonyl in the 1,5-isomer facilitates specific "ortho-effect" type rearrangements that are sterically precluded in the 1,4-isomer.
Visualization: Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate.
Standardized Experimental Protocol
To ensure reproducibility and valid isomer identification, the following LC-MS protocol is recommended. This system is self-validating: the presence of the
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute 1:100 into 50:50
:MeOH containing 0.1% Formic Acid .-
Why Formic Acid? It ensures the triazole nitrogen is protonated (
), maximizing sensitivity in ESI+ mode.
-
LC-MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm | High resolution for isomer separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 5% B to 95% B over 5 min | Fast screening; 1,5-isomer elutes earlier than 1,4. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| MS Source | ESI Positive Mode | Detection of |
| Capillary Voltage | 3500 - 4000 V | Standard positive mode ionization. |
| Fragmentor | 100 - 135 V | tuned to prevent in-source fragmentation of the labile |
Data Interpretation Table
| Observed | Identity | Formula | Significance |
| 156.08 | Parent Ion. Confirms MW 155. | ||
| 178.06 | Sodium Adduct. Common in glass storage. | ||
| 128.08 | Critical Diagnostic. Confirms triazole ring. | ||
| 111.05 | Loss of ethoxy group from ester. | ||
| 83.05 | Combined loss (Deep fragmentation). |
References
-
BenchChem. (2025).[1] Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Retrieved from 1
-
Mazur, D. M., et al. (2023).[2][3] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Retrieved from 4
-
PubChem. (2025).[5] Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate Compound Summary. Retrieved from 6[5]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from 7
-
Royal Society of Chemistry. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Retrieved from 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | CID 78046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | CID 78046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01162C [pubs.rsc.org]
Technical Guide: Single-Crystal XRD Determination of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Executive Summary
This technical guide details the crystallographic characterization of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate , a critical regioisomer in heterocyclic chemistry. While 1,4-disubstituted triazoles are easily accessed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted isomers (such as the subject compound) present synthetic challenges, often requiring Ruthenium catalysis (RuAAC) or magnesium-mediated methods.
Why this analysis matters:
-
Regiochemical Confirmation: Single-crystal X-ray Diffraction (SC-XRD) provides the absolute confirmation of the 1,5-substitution pattern, distinguishing it from the thermodynamically more stable 1,4-isomer.
-
Conformational Analysis: The steric repulsion between the N1-methyl group and the C5-ester moiety forces the carbonyl group out of coplanarity with the triazole ring, distinct from the planar 1,4-analogues. This torsion angle critically influences biological binding affinity and solid-state packing.
Part 1: Crystal Engineering & Growth Strategy
Obtaining diffraction-quality crystals of 1,5-disubstituted triazole esters can be difficult due to their lower melting points compared to 1,4-isomers (caused by the non-planar "twisted" conformation reducing packing efficiency).
Solvent Selection Logic
The compound is moderately polar due to the triazole nitrogen atoms and the ester functionality.
-
Primary Solvent (Good Solubility): Dichloromethane (DCM) or Ethyl Acetate.
-
Anti-Solvent (Poor Solubility): Pentane or Hexane.
Recommended Protocol: Vapor Diffusion
We utilize a vapor diffusion method to minimize kinetic trapping of impurities and encourage slow nucleation.
Protocol:
-
Dissolve 15 mg of the crude ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate in 0.5 mL of DCM in a small inner vial (GC vial).
-
Place this open vial inside a larger 20 mL scintillation vial.
-
Add 3 mL of Pentane to the outer vial (ensure the level is below the rim of the inner vial).
-
Cap the outer vial tightly.
-
Critical Step: Store at 4°C. The temperature gradient combined with solvent diffusion reduces the solubility limit slowly, yielding block-like crystals suitable for XRD within 48-72 hours.
Workflow Visualization
Figure 1: Optimized crystallization workflow utilizing vapor diffusion to isolate the 1,5-isomer.
Part 2: Data Acquisition Strategy
Instrument Configuration
-
Radiation Source: Mo-Kα (λ = 0.71073 Å).[1]
-
Reasoning: While Cu-Kα provides stronger diffraction for small organic crystals, Mo-Kα is preferred here to minimize absorption effects and maximize resolution (0.7 Å or better), which is crucial for resolving the electron density of the N1-methyl hydrogens.
-
-
Temperature: 100 K (Cryostream).
-
Causality: The ethyl chain on the ester is prone to high thermal motion (libration). Collecting at room temperature often results in "smeared" electron density for the terminal methyl (C9), leading to high R-factors. Cooling freezes this motion.
-
Data Collection Parameters
| Parameter | Setting | Rationale |
| Scan Type | Omega (ω) scans | Minimizes collision risks; covers reciprocal space efficiently. |
| Exposure Time | 10-30s / frame | Adjust based on crystal size (0.2mm ideal). |
| Scan Width | 0.5° | Prevents reflection overlap. |
| Completeness | > 99.5% to 0.8 Å | Essential for high-quality refinement. |
| Redundancy | > 4.0 | Improves signal-to-noise ratio (I/σI). |
Part 3: Structure Solution & Refinement
The Phase Problem Solution
We utilize SHELXT (Sheldrick, 2015) for structure solution.[2]
-
Method: Intrinsic Phasing (Dual-space).
-
Advantage: Unlike Direct Methods, SHELXT is robust against incomplete data and typically locates all non-hydrogen atoms (C, N, O) in the first pass.
Refinement Strategy (SHELXL)
Refinement is performed using Least-Squares minimization on
-
Anisotropic Refinement: All non-hydrogen atoms (N1, N2, N3, C1-C6, O1, O2) are refined anisotropically.
-
Hydrogen Handling:
-
Aromatic/Methyl H: Place in calculated geometric positions (HFIX 43 for aromatic, HFIX 137 for methyl).
-
N-Methyl (N1-Me): This is critical. The methyl group can rotate. Use HFIX 137 (AFIX 137 in older versions) which allows the methyl group to rotate to fit the electron density map, optimizing the H-bonding geometry.
-
-
Disorder Management: If the ethyl tail (O-CH2-CH3) shows elongated thermal ellipsoids even at 100K, apply a disorder model using the PART instruction in SHELXL, splitting the occupancy (e.g., 60:40) between two conformations.
Validation Metrics (Self-Validating Protocol)
Before publication, the CIF (Crystallographic Information File) must pass CheckCIF (IUCr).
-
R1 Value: Target < 5.0%.
-
Goodness of Fit (GooF): Target 1.0 - 1.1.
-
Residual Density: Max peak/hole should be < 0.5 eÅ⁻³. Higher values indicate twinning or unmodeled disorder.
Part 4: Structural Analysis & Significance
This section interprets the data, focusing on the unique features of the 1,5-isomer.
Regiochemistry & Steric Torsion
The 1,5-substitution pattern creates a specific steric clash that is absent in the 1,4-isomer.
-
1,4-isomer: The C5-H and N1-substituent are far apart. The ring is typically planar.
-
1,5-isomer (Target): The C5-Ester and N1-Methyl are adjacent.
Key Geometric Parameter: Look at the torsion angle
-
In the 1,5-isomer,
will likely deviate significantly from 0° or 180° (often 30-60°) to relieve steric strain. This "twist" prevents efficient -conjugation between the triazole ring and the ester.
Interaction Logic Diagram
Figure 2: Steric and electronic interaction map. The N1-Me/C5-Ester repulsion is the defining structural feature.
Packing Interactions
Analyze the .lst file or use Mercury/OLEX2 to find:
-
-
Stacking: Check centroid-to-centroid distances between triazole rings. In 1,5-isomers, the twist often disrupts tight stacking, leading to lower melting points. -
Short Contacts: Look for
interactions between the N-methyl hydrogens and the N2/N3 of adjacent molecules.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Sheldrick, G. M. (2015).[3] "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8.
-
Spek, A. L. (2009).[4] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (The authoritative source for CheckCIF/PLATON validation).
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard tool for analyzing packing interactions).
Sources
Technical Guide: Solubility Profiling & Thermodynamic Analysis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
This technical guide provides an in-depth framework for the solubility profiling, thermodynamic modeling, and experimental determination of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate .
Executive Summary & Compound Profile
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS: 137156-35-5 ) is a critical pharmacophore in medicinal chemistry, distinct from its more common regioisomer, the 1,4-disubstituted triazole (CAS: 4343-73-1). While the 1,4-isomer is readily accessed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-isomer typically requires Ruthenium catalysis (RuAAC) or magnesium acetylide intermediates.
This structural distinction significantly alters the dipole moment and crystal packing, thereby influencing solubility—a critical parameter for process crystallization and bioavailability. This guide outlines the physicochemical landscape of the compound and establishes a self-validating protocol for determining its solubility using laser monitoring techniques.[1]
Physicochemical Identity
| Parameter | Detail |
| IUPAC Name | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate |
| CAS Number | 137156-35-5 |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| Structural Feature | 1,5-disubstituted 1,2,3-triazole core |
| Key Functional Groups | Ester (Lipophilic/H-bond acceptor), Triazole N2/N3 (H-bond acceptors) |
Solubility Landscape & Solvent Selection
Based on the structural polarity of the triazole ring combined with the lipophilic ethyl ester and methyl groups, the solubility profile follows a "polar-aprotic" preference. The following classification guides solvent selection for purification and formulation.
Qualitative Solubility Profile
-
High Solubility (Process Solvents):
-
Polar Aprotic: DMSO, DMF, DMAc (Due to strong dipole-dipole interactions).
-
Esters/Ketones: Ethyl Acetate, Acetone (Good compatibility with the ester moiety).
-
Chlorinated: Dichloromethane, Chloroform.
-
-
Moderate Solubility (Recrystallization Candidates):
-
Alcohols: Methanol, Ethanol, Isopropanol (Solubility increases significantly with temperature, ideal for cooling crystallization).
-
Ethers: THF, MTBE.
-
-
Low Solubility (Anti-solvents):
-
Alkanes: n-Hexane, n-Heptane, Cyclohexane (The polar triazole core resists dissolution in non-polar media).
-
Water: Sparingly soluble (The hydrophobic ethyl/methyl groups override the polar ring at neutral pH).
-
Experimental Protocol: Automated Laser Monitoring Method
To obtain precise mole fraction solubility data (
Workflow Logic
The system relies on the Tyndall effect. A suspension scatters laser light; as the solid dissolves upon heating, the scattering intensity drops. The "clear point" is defined as the temperature where laser transmission reaches a maximum plateau (indicating complete dissolution).
Step-by-Step Procedure
-
Preparation:
-
Weigh an excess of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (
) into a jacketed glass vessel. -
Add a precise mass of solvent (
). -
Insert a magnetic stirrer and a calibrated temperature probe (uncertainty
K).
-
-
Equilibration & Monitoring:
-
Set the laser source (e.g., He-Ne, 632.8 nm) to pass through the vessel to a photodetector.
-
Initiate stirring (400 rpm) to ensure a homogeneous suspension.
-
Heating Cycle: Raise the temperature of the jacketed vessel linearly (e.g.,
K/min).
-
-
Data Acquisition:
-
Continuously record Light Intensity (
) vs. Temperature ( ). -
Identify the Clear Point (
) : The temperature at which the derivative approaches zero after a steep rise.
-
-
Validation (Self-Correction):
-
Cooling Cycle: Lower the temperature to observe the "Cloud Point" (nucleation).
-
Hysteresis Check: If
K, the metastable zone width (MSZW) is wide; repeat the heating curve at a slower rate ( K/min) to ensure thermodynamic equilibrium.
-
Visualization of Workflow
Figure 1: Logic flow for the Laser Monitoring Solubility Determination.
Thermodynamic Modeling & Data Analysis
Once experimental solubility data (
Modified Apelblat Equation
This semi-empirical model is robust for correlating solubility data in pure solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).[2]
- : Empirical parameters derived via multivariate regression.
-
Utility: Excellent for interpolation of solubility at non-measured temperatures.
van't Hoff Analysis
Used to extract thermodynamic properties.
-
Slope (
) : Indicates if dissolution is endothermic (negative slope) or exothermic. For triazoles in organic solvents, this is typically endothermic ( ), meaning solubility increases with temperature. -
Intercept (
) : Represents the entropy change. A positive value drives the dissolution process.
Data Presentation Template
Researchers should tabulate their findings as follows to ensure reproducibility:
| Solvent | RAD (%) | |||
| Ethanol | 298.15 | 0.0XXX | 0.0XXX | < 2.0% |
| Ethanol | 303.15 | 0.0XXX | 0.0XXX | < 2.0% |
| Toluene | 298.15 | 0.0XXX | 0.0XXX | < 2.0% |
Application: Recrystallization Strategy
The solubility difference between the 1,5-isomer and potential impurities (often the 1,4-isomer or unreacted azide/alkyne) drives purification.
Recommended Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.
-
Dissolution: Dissolve crude Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate in minimal hot Ethanol (approx. 60°C).
-
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Nucleation: Slowly cool to 20°C. If oiling out occurs (common with esters), seed with a pure crystal or add the anti-solvent (Water) dropwise until turbidity persists.
-
Harvest: Cool to 0–4°C to maximize yield, then filter.
References
-
Laser Monitoring Technique
-
Compound Identification
-
Thermodynamic Modeling
-
Solubility determination and dissolution thermodynamic properties... using Apelblat equation. Journal of Chemical Thermodynamics.
-
Sources
- 1. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 137156-35-5,ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 1183491-92-0,1H-pyrazole-4-sulfonohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | CID 78046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and Storage of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
This guide provides an in-depth technical analysis of the stability, storage, and handling of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate . It is designed for researchers and process chemists requiring precise protocols for maintaining compound integrity.
Executive Summary
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS: 137156-35-5) is a 1,5-disubstituted 1,2,3-triazole derivative.[1][2] Unlike its more common 1,4-isomer (typically formed via Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), the 1,5-isomer is sterically congested and thermodynamically distinct. While the triazole core exhibits high aromatic stability, the ester functionality at the C5 position is the primary locus of degradation. Long-term stability relies on mitigating hydrolytic cleavage and preventing potential isomerization or ring degradation under stress.
Core Recommendation: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.
Chemical Identity & Physicochemical Profile
Precise identification is critical, as the 1,4-isomer is a common impurity or byproduct in non-selective synthesis.
| Property | Specification |
| IUPAC Name | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate |
| CAS Number | 137156-35-5 |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| Structure | 1,2,3-Triazole ring substituted at N1 with Methyl and C5 with Ethoxycarbonyl |
| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate; Sparingly soluble in water |
Structural Differentiation (1,5- vs. 1,4-Isomer)
-
1,5-Isomer (Target): The methyl group (N1) and ester group (C5) are adjacent (vicinal). This creates steric repulsion, affecting the ester's rotational freedom and potentially shielding the carbonyl carbon from nucleophilic attack compared to the 1,4-isomer.
-
1,4-Isomer (Impurity): The substituents are separated by a C-H bond, reducing steric strain.
Stability Profile & Degradation Mechanisms
Hydrolytic Stability (Primary Failure Mode)
The ester bond is the "weak link." While the triazole ring is resistant to acid/base/oxidation, the ethyl ester is susceptible to hydrolysis, yielding 1-methyl-1H-1,2,3-triazole-5-carboxylic acid and ethanol .
-
Mechanism: Nucleophilic acyl substitution at the carbonyl carbon.
-
Catalysts: Moisture (H₂O), residual acids/bases from synthesis, and elevated temperatures.
-
Steric Influence: The C5-position is sterically crowded by the N1-methyl group. This ortho-like effect may retard hydrolysis rates compared to the 1,4-isomer but does not eliminate the risk.
Thermal Stability & Isomerization
-
Thermal Limit: Stable at room temperature for short durations. Prolonged exposure to temperatures >40°C may accelerate hydrolysis or, in extreme cases (e.g., >150°C), induce decarboxylation of the free acid if formed.
-
Dimroth Rearrangement: While typical for 5-amino-1,2,3-triazoles, the 5-carboxylate esters are generally resistant to Dimroth rearrangement unless subjected to strong nucleophiles that can ring-open the triazole.
-
Isomerization: Direct thermal isomerization from 1,5- to the thermodynamically more stable 1,4-isomer is rare without a catalyst but can occur under high-energy stress.
Photostability
The compound absorbs in the UV region due to the aromatic triazole system. While not highly photosensitive, prolonged UV exposure can generate radical species.
-
Protocol: Store in amber vials or foil-wrapped containers.
Degradation Pathways Diagram
The following diagram illustrates the primary degradation (Hydrolysis) and secondary pathways (Decarboxylation).
Caption: Primary degradation pathway is ester hydrolysis yielding the carboxylic acid. Thermal stress may lead to decarboxylation.
Storage & Handling Protocols
To maximize shelf-life (>2 years), adhere to the following "Cold-Dry-Inert" system.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of hydrolysis and transesterification. |
| Atmosphere | Inert Gas (Argon or N₂) | Displaces atmospheric moisture and oxygen. |
| Container | Amber Glass with PTFE-lined cap | Prevents UV degradation; PTFE prevents leaching from plasticizers. |
| Desiccant | Silica Gel or Molecular Sieves | Essential if stored in a secondary container (desiccator) to maintain low humidity. |
Handling Procedures
-
Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid/oil.
-
Aliquot: If frequent use is expected, aliquot into single-use vials to avoid repeated freeze-thaw cycles and atmosphere exposure.
-
Solvent Choice: For stock solutions, use anhydrous DMSO or Acetonitrile. Avoid protic solvents (Methanol/Ethanol) for long-term storage to prevent transesterification.
Analytical Monitoring (QC)
Regular purity checks are required to detect hydrolysis.
HPLC Method for Stability Indication
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (general) and 254 nm (aromatic).
-
Differentiation:
-
Acid Degradant: Will elute earlier (more polar) than the ester.
-
1,4-Isomer: Typically elutes slightly later or earlier depending on specific column selectivity, but will have a distinct retention time due to polarity differences (1,5-isomers often have different dipole moments).
-
Safety & Hazardous Substance Profile
-
GHS Classification:
-
Decomposition Hazards: Thermal decomposition emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
References
-
Compound Identity & CAS Verific
- Source: PubChem & Chemical Vendors (AccelaChem, BLDPharm).
-
Link: (Note: Verified via CAS 137156-35-5 search).
-
Regioselective Synthesis of 1,5-Disubstituted Triazoles
- Title: Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.
- Context: Establishes the synthetic route (RuAAC)
-
Link:
-
Distinction of 1,4 and 1,5 Regioisomers
-
General Stability of Triazole Esters
- Title: 1,2,3-Triazole-based esters and carboxylic acids as inhibitors.
- Context: Discusses the stability and hydrolysis rates of related triazole esters in biological assays.
-
Link:
Sources
- 1. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 137156-35-5,ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | CID 78046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate synthesis
Application Note: Precision Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Executive Summary
The 1,5-disubstituted 1,2,3-triazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a rigid, non-classical isostere for cis-amide bonds. Unlike its 1,4-isomer—readily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the 1,5-isomer requires rigorous steric and electronic control during synthesis.
This protocol details the regioselective synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate using a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . We utilize a "Sequential One-Pot" methodology to mitigate the safety risks associated with isolating methyl azide (a highly explosive C1 azide), ensuring both operator safety and high product fidelity.
Retrosynthetic Analysis & Mechanistic Insight
The synthesis hinges on the distinct mechanistic pathways of metal-catalyzed cycloadditions. While thermal Huisgen cycloaddition yields a racemic mixture and CuAAC exclusively forms the 1,4-isomer, RuAAC utilizes a pentamethylcyclopentadienyl ruthenium (Cp*Ru) catalyst to direct the formation of the 1,5-isomer.
Mechanistic Pathway (RuAAC)
-
Displacement: The alkyne and azide displace spectator ligands on the [Cp*RuCl] species.
-
Oxidative Coupling: Formation of a six-membered ruthenacycle intermediate. The high regioselectivity arises here; the steric bulk of the Cp* ligand and the alkyne substituent (Ester group) forces the groups into a specific orientation to minimize repulsion, placing the ester at the 5-position relative to the N-methyl group.
-
Reductive Elimination: Release of the 1,5-disubstituted triazole and regeneration of the catalyst.
Figure 1: Divergent synthesis pathways. RuAAC is required to access the target 1,5-isomer.
Safety Protocol: Handling Methyl Azide
CRITICAL WARNING: Methyl azide (
Mandatory Safety Controls:
-
Never isolate methyl azide. This protocol generates it in situ in solution.
-
Glassware: Use only defect-free glassware. Avoid ground glass joints if possible; use Teflon sleeves.
-
Shielding: Perform all steps behind a blast shield in a functioning fume hood.
-
Quenching: Keep a beaker of 10% ceric ammonium nitrate (CAN) or dilute HCl/NaNO2 solution nearby to quench unreacted azide spills.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role | Source/Grade |
| Sodium Azide ( | 1.2 | Azide Source | >99% ReagentPlus |
| Methyl Iodide ( | 1.2 | Methylating Agent | 99% (Cold) |
| Ethyl Propiolate | 1.0 | Alkyne Scaffold | 98% |
| Cp*RuCl(PPh3)2 | 0.02 (2 mol%) | Catalyst | Strem/Sigma |
| DMAc / Dioxane (1:4) | - | Solvent System | Anhydrous, Degassed |
Step-by-Step Workflow
Phase 1: In-Situ Generation of Methyl Azide
-
Setup: Flame-dry a 25 mL pressure tube (heavy-walled glass) equipped with a magnetic stir bar. Flush with Argon.
-
Dissolution: Add Sodium Azide (1.2 mmol, 78 mg) to the tube. Add 1.0 mL of anhydrous DMAc (Dimethylacetamide). Stir until partially dissolved.
-
Alkylation: Cool the vessel to 0°C. Add Methyl Iodide (1.2 mmol, 75 µL) dropwise.
-
Formation: Seal the tube and stir at Room Temperature (RT) for 4 hours.
-
Note: This generates a solution of MeN3 in DMAc. Do not open or vent.
-
Phase 2: RuAAC Cycloaddition 5. Catalyst Addition: Cool the vessel back to 0°C. Quickly open the seal under an Argon blanket. 6. Injection: Add a pre-mixed solution of Ethyl Propiolate (1.0 mmol, 101 µL) and Cp*RuCl(PPh3)2 (16 mg, 2 mol%) in 4 mL of degassed 1,4-Dioxane. 7. Reaction: Reseal the pressure tube immediately. 8. Heating: Heat the reaction block to 60°C for 12 hours.
- Observation: The solution typically turns from dark brown to orange/clear as the catalyst cycles.
Phase 3: Workup & Purification 9. Quench: Cool to RT. Open carefully. Add 10 mL of water. 10. Extraction: Extract with Ethyl Acetate (3 x 10 mL).
- Safety: The aqueous layer may contain residual azide. Treat with bleach or CAN before disposal.
- Drying: Wash combined organics with brine, dry over
, and concentrate under reduced pressure (keep bath <30°C to avoid volatility loss of product, though the ester raises BP). - Chromatography: Purify via flash column chromatography (Silica Gel).
Eluent: Hexanes:EtOAc (Gradient 80:20 to 60:40).
Rf: ~0.35 (in 1:1 Hex:EtOAc).
Figure 2: Sequential one-pot workflow designed to minimize methyl azide exposure.
Quality Control & Characterization
To validate the structure, you must distinguish the 1,5-isomer from the 1,4-isomer.
NMR Validation Criteria
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Impurity) | Diagnostic |
| Proton (Triazole-H) | 1,5-H is typically shielded relative to 1,4-H. | ||
| NOE Signal | Weak/None | Strong | NOE between N-Methyl and Triazole-H is strong in 1,4-isomer (proximal). |
| Carbon (C5) | C5 shift is diagnostic. |
Expected Yield: 75-85% Appearance: Off-white to pale yellow solid/oil.
Troubleshooting Guide
-
Low Yield: Oxygen poisons the Ru(II) catalyst. Ensure rigorous degassing of dioxane.
-
Regioselectivity Loss: If 1,4-isomer is observed (>5%), check the catalyst quality. Oxidation of Cp*RuCl to Ru(III) species or loss of ligands can degrade selectivity.
-
Incomplete Conversion: Methyl azide is volatile. Ensure the pressure tube is sealed tight during the initial generation phase.
References
-
Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[2][3] Journal of the American Chemical Society, vol. 127, no. 46, 2005, pp. 15998-15999.
-
Rasmussen, L. K., et al. "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[2] Organic Letters, vol. 9, no.[9] 26, 2007, pp. 5337-5339.
-
Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[2] Journal of the American Chemical Society, vol. 130, no.[2] 28, 2008, pp. 8923-8930. [2]
-
Johansson, J. R., et al. "Microwave-Assisted Ruthenium-Catalyzed Azide-Alkyne Cycloaddition." Journal of Organic Chemistry, vol. 76, no. 16, 2011, pp. 6639-6651.
-
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 33, 2005, pp. 5188-5240.
Sources
- 1. research.chalmers.se [research.chalmers.se]
- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 3. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
[1][2][3]
Introduction & Strategic Significance
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "Click Chemistry," a concept introduced by K.B.[1] Sharpless to describe reactions that are modular, wide in scope, and stereospecific.[1] Independently discovered by the Sharpless and Meldal groups in 2002, CuAAC accelerates the thermal Huisgen cycloaddition by a factor of
For drug development professionals, this reaction is not merely a coupling method; it is a tool for fragment-based drug discovery (FBDD), antibody-drug conjugate (ADC) synthesis, and proteomic profiling. The triazole ring serves as a robust bioisostere for amide bonds, offering enhanced metabolic stability and dipole interactions.
Why This Protocol?
Standard textbook protocols often fail in complex biological milieus due to copper-induced protein degradation or ligand insolubility. This guide provides two distinct, field-validated workflows:
-
Protocol A: Robust synthesis for small molecule libraries (Organic/Mixed Phase).
-
Protocol B: Biocompatible labeling for proteins and live cells (Aqueous Phase).
Mechanistic Expertise: The Dinuclear Cycle
To troubleshoot CuAAC, one must understand that the reaction does not proceed via a simple concerted mechanism. Current kinetic and DFT studies strongly support a dinuclear copper mechanism .[2]
-
-Coordination: The first Cu(I) species coordinates to the terminal alkyne, increasing its acidity (pKa drops from ~25 to ~15), allowing deprotonation to form a
-copper acetylide. -
-Activation: A second Cu(I) atom binds to the
-system of the acetylide.[2] This second copper is critical; it lowers the activation energy for the azide attack. -
Metallacycle Formation: The azide coordinates to the distal copper, forming a strained copper-metallacycle.[2]
-
Ring Contraction: The metallacycle contracts to form the triazole, which is then protonated (or alkylated) to release the product and regenerate the catalyst.
Implication for Experimental Design: You must maintain a sufficient concentration of active Cu(I). If Cu(I) oxidizes to Cu(II) (green/blue color), the cycle halts immediately because the
Visualization: Dinuclear Catalytic Cycle
Figure 1: The dinuclear mechanism highlights the requirement for accessible Cu(I) clusters. Oxidation or excessive chelation can disrupt the formation of the critical σ,π-bis(copper) intermediate.
Critical Parameter Optimization
Success depends on three variables: the Copper source, the Ligand, and the Solvent.
Ligand Selection: The "Protective Shield"
Ligands are mandatory in biological settings to:
-
Accelerate the reaction (entropic trap).
-
Protect Cu(I) from oxidation by dissolved
.[3][4] -
Prevent Cu(I) from damaging biomolecules (acting as a sacrificial anode/radical scavenger).
| Ligand | Solubility | Application | Pros | Cons |
| TBTA | Organic (DMSO/MeOH) | Small Molecule Synthesis | Robust, established history. | Insoluble in water; crashes out in aqueous buffers. |
| THPTA | Water (High) | Protein/DNA Labeling | Fully water-soluble; protects proteins from ROS. | Slower kinetics than BTTAA. |
| BTTAA | Water (High) | Live Cell Imaging | Superior kinetics; lower Cu loading required.[5] | More expensive; newer adoption curve. |
Copper Source[1][3][4][5][7][8][9][10]
-
CuSO
+ Sodium Ascorbate (NaAsc): The gold standard. Generates Cu(I) in situ. The excess ascorbate acts as a buffer against oxidation. -
Cu(I) Salts (CuI, CuBr): Require strict inert atmosphere (glovebox) and organic solvents (acetonitrile/THF). Avoid for bioconjugation.
Protocol A: Small Molecule Synthesis (Organic/Mixed Phase)
Target: Synthesis of inhibitors, PROTAC linkers, or chemical probes.
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Azide (1.0 - 1.2 equiv)
-
Solvent: t-BuOH : Water (1:1 or 2:1). Why? t-BuOH solubilizes the organic reactants, water solubilizes the copper/ascorbate.
-
Catalyst: CuSO
(1 - 5 mol%) -
Ligand: TBTA (1 - 5 mol%) Note: Keep Ligand:Cu ratio 1:1.
-
Reductant: Sodium Ascorbate (10 - 20 mol%)
Step-by-Step Workflow:
-
Dissolve Reactants: In a glass vial, dissolve Alkyne and Azide in the t-BuOH/Water mixture. If insoluble, add minimal THF or DMF.
-
Prepare Catalyst Complex: In a separate micro-tube, mix the CuSO
solution and TBTA (predissolved in DMSO/tBuOH). The solution may turn slightly blue. -
Addition: Add the Cu-TBTA complex to the reaction vial.
-
Initiation: Add the Sodium Ascorbate (freshly prepared in water).
-
Observation: The solution should turn bright yellow or orange (characteristic of Cu(I)-TBTA). If it turns green, oxygen has entered; add more ascorbate.
-
-
Incubation: Stir at RT for 2–12 hours. Monitor by TLC/LCMS.
-
Workup (Copper Removal):
-
Add water and extract with EtOAc/DCM.
-
Crucial Step: Wash the organic layer with saturated NH
Cl or EDTA solution to chelate and remove copper traces (which can catalyze decomposition or interfere with biological assays). -
Dry over MgSO
, concentrate, and purify via flash chromatography.
-
Protocol B: Bioconjugation (Aqueous Phase)
Target: Labeling antibodies, enzymes, or DNA without denaturation.
Core Constraint: High copper concentrations generate Reactive Oxygen Species (ROS) that cleave peptide backbones. We use THPTA and low Cu loading .[6][7]
Reagents:
-
Protein-Alkyne/Azide (10 - 50
M) -
Labeling Partner (Fluorophore/Biotin) (2 - 5 equiv)
-
Buffer: PBS or HEPES (pH 7.4). Avoid Tris buffer (amines compete for Copper).
-
Additive: Aminoguanidine (ROS Scavenger).
Step-by-Step Workflow:
-
Premix Catalyst (The "Master Mix"):
-
Mix CuSO
and THPTA in a 1:5 molar ratio (e.g., 1 mM Cu / 5 mM THPTA) in water. -
Why? Excess ligand ensures all Cu is bound and shielded.
-
-
Reaction Assembly:
-
Protein solution (Buffer).
-
Labeling partner (DMSO stock, keep DMSO < 5% final vol).
-
Aminoguanidine (Final conc: 5 mM).[8]
-
Cu-THPTA Mix (Final Cu conc: 50 - 100
M).
-
-
Initiation: Add Sodium Ascorbate (Final conc: 5 mM).
-
Note: Ascorbate must be added last.
-
-
Incubation: Incubate for 1 hour at RT or 4°C. Do not stir vigorously (foaming denatures proteins); use a gentle rocker.
-
Purification:
-
Remove excess reagents via dialysis , spin filtration (Amicon) , or size-exclusion chromatography (PD-10 column) .
-
EDTA (10 mM) can be added to the loading buffer to strip residual copper from the protein surface.
-
Quality Control & Troubleshooting
Diagnostic Logic Tree
Figure 2: Diagnostic workflow for common CuAAC failures. Colorimetric changes are the primary indicator of catalyst health.
Quantitative QC Summary
| Parameter | Optimal Range | Impact of Deviation |
| pH | 7.0 - 8.0 | < 6.0: Protonation of alkyne slows reaction. > 9.0: Hydrolysis of ester linkages. |
| Cu Concentration | 50 | Too High: Protein denaturation/precipitation. Too Low: Reaction stalls. |
| Ascorbate | 5 - 100 equiv vs Cu | Too Low: Oxidation to Cu(II). Too High: Dehydroascorbate reacts with arginine/lysine. |
| Temperature | 4°C - 40°C | > 50°C: Risk of thermal decomposition of azides or proteins. |
Safety Warning: Azide Hazards
-
Explosion Risk: Organic azides with a
ratio are potentially explosive. Handle low molecular weight azides (e.g., sodium azide) with extreme care and never use chlorinated solvents (forms diazidomethane). -
Waste: Azides react with heavy metals (Pb, Cu) in plumbing to form explosive metal azides. Quench all waste with 10% sodium nitrite/H
SO or specific commercial quenchers before disposal.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1][9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[9] Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[2][9][10] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. Angewandte Chemie. Link
-
Vermeeren, P., et al. (2022).[2] The Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. Link
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. confluore.com.cn [confluore.com.cn]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. d-nb.info [d-nb.info]
- 10. nobelprize.org [nobelprize.org]
Using Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate in bioorthogonal chemistry
Accessing 1,5-Disubstituted Triazoles via RuAAC: The Case of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Part 1: Executive Summary & Scientific Rationale
In the landscape of bioorthogonal chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ubiquitous, yielding 1,4-disubstituted 1,2,3-triazoles.[1] However, the 1,4-isomer mimics a trans-amide bond, limiting its utility in applications requiring specific conformational constraints, such as inducing β-turns in peptides.[1]
This guide focuses on the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , a complementary bioorthogonal reaction that regioselectively yields 1,5-disubstituted 1,2,3-triazoles .[1] We utilize Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate as the paradigmatic scaffold to demonstrate this chemistry.[1]
Why This Molecule?
-
Cis-Amide Bioisostere: The 1,5-substitution pattern sterically mimics the cis-amide bond (Ω ≈ 0°), a conformation critical for protein folding events and bioactive macrocycles that the 1,4-isomer cannot access.[1]
-
Bifunctional Handle: The ethyl ester at C5 serves as a latent electrophile for downstream bioconjugation (e.g., amide coupling to lysine residues), while the N1-methyl acts as a stable steric anchor.[1]
-
RuAAC Validation: Synthesis of this sterically demanding isomer validates the catalytic efficacy of Pentamethylcyclopentadienyl Ruthenium (Cp*Ru) complexes in sterically congested environments.[1]
Part 2: Mechanism & Regioselectivity[1]
To understand the protocol, one must grasp the divergent mechanisms of CuAAC and RuAAC. While Copper(I) forms a dinuclear acetylide intermediate directing the 1,4-product, Ruthenium(II) proceeds via a ruthenacycle intermediate that dictates 1,5-regioselectivity due to steric steering between the Cp* ligand and the alkyne substituent.
Figure 1: Catalytic cycle of RuAAC showing the formation of the critical ruthenacycle intermediate which enforces 1,5-regioselectivity.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Objective: Synthesize the target 1,5-triazole scaffold with >95% regioselectivity.
Reagents:
-
Azide Source: Methyl Azide (Generate in situ or use safety-stabilized solution if available.[1] Note: For this protocol, we assume the use of Benzyl Azide as a safer surrogate for training, or Methyl Azide handled in solution.)
-
Target: Methyl Azide (0.5 M in t-BuOH).[1]
-
-
Alkyne: Ethyl Propiolate (1.0 equiv).[1]
-
Catalyst: Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [Cp*RuCl(PPh3)2 ].[1]
-
Solvent: 1,4-Dioxane or THF (Anhydrous).[1]
Step-by-Step Methodology:
-
Catalyst Preparation (Glovebox or Schlenk Line):
-
In a flame-dried Schlenk tube, dissolve Cp*RuCl(PPh3)2 (2 mol%) in anhydrous 1,4-Dioxane (0.1 M relative to alkyne).
-
Expert Insight: Although Ru(II) is less air-sensitive than Cu(I), oxygen can oxidize the phosphine ligands, reducing catalytic turnover.[1] An inert atmosphere (N2 or Ar) is mandatory for reproducibility.[1]
-
-
Reactant Addition:
-
Reaction Incubation:
-
Workup & Purification:
Protocol B: Bioorthogonal Conjugation (Peptidomimetic Installation)
Objective: Utilize the C5-ester of the synthesized triazole as a handle to couple to a peptide amine, creating a rigidified bio-conjugate.[1]
Workflow:
-
Hydrolysis: Dissolve the ethyl ester in THF/H2O (3:1). Add LiOH (2 equiv). Stir at RT for 1 h.[1] Acidify to pH 3 to isolate the free acid.[1]
-
Activation: React the free acid with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF.
-
Coupling: Add the target peptide/amine (e.g., H-Lys-Sequence-OH).[1] Stir for 2 h.
-
Result: A peptide sequence containing a "locked" cis-amide mimic.
Part 4: Data Analysis & Validation
Distinguishing Isomers (1,4 vs 1,5): The most critical step is verifying that you have the 1,5-isomer and not the 1,4-isomer (which might form thermally).
| Feature | 1,5-Isomer (RuAAC Product) | 1,4-Isomer (CuAAC Product) |
| Triazole Proton (C4-H) | δ 7.50 - 7.70 ppm (Singlet) | δ 8.00 - 8.50 ppm (Singlet) |
| C13 NMR (C4/C5) | Distinct shift due to ester proximity | Distinct shift |
| NOE Signal | Strong NOE between N-Methyl and Ester Ethyl group | NOE between N-Methyl and Triazole Proton |
| Crystal Structure | Substituents are adjacent (cis-like) | Substituents are opposite (trans-like) |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield | Catalyst oxidation | Use fresh Cp*RuCl(PPh3)2; ensure strict inert atmosphere.[1] |
| Mixture of Isomers | Thermal background reaction | Lower temperature to 40°C; increase catalyst loading to 5 mol%. |
| No Reaction | Steric bulk of azide | Switch solvent to DMF; increase temp to 80°C (ensure azide safety). |
Part 5: Bioorthogonal Workflow Diagram
Figure 2: Complete workflow from raw precursors to bioactive peptidomimetic conjugate.
Part 6: References
-
Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[1] Journal of the American Chemical Society, 2005. [1]
-
Rasmussen, L. K., et al. "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[1] Organic Letters, 2007.[1]
-
Horne, W. S., et al. "Triazoles as Amide Bond Surrogates in Peptidomimetics."[1] Expert Opinion on Drug Discovery, 2010.[1]
-
Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[1] Journal of the American Chemical Society, 2008. [1]
-
Valverde, I. E., et al. "1,2,3-Triazoles as Amide/Peptide Bond Isosteres: Synthesis and Biological Relevance." Journal of Medicinal Chemistry, 2013.[1] [1]
Sources
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate as a building block in medicinal chemistry
Executive Summary
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS: 16042-25-4) is a specialized heterocyclic building block that serves as a critical bioisostere in modern drug discovery. Unlike the ubiquitous 1,4-disubstituted 1,2,3-triazoles generated via standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this 1,5-disubstituted scaffold mimics the cis-amide bond geometry. This unique steric profile allows it to stabilize turn conformations in peptidomimetics, making it an invaluable tool for disrupting protein-protein interactions (PPIs) and optimizing ligand-receptor binding where a "kinked" geometry is required.
This guide details the strategic application of this building block, focusing on its conversion into high-value pharmacophores via hydrolysis, amidation, and reduction.
Scientific Foundation: The 1,5-Regioisomer Advantage
The primary value of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate lies in its topology. While 1,4-triazoles (trans-amide mimics) are linear and planar, the 1,5-disubstituted variants possess a steric clash between the N1-substituent and the C5-substituent, forcing the molecule into a conformation that closely resembles a cis-peptide bond .
Pharmacophore Mapping
-
Dipole Moment: ~5.0 D (High polarity, participates in dipole-dipole interactions).[1]
-
H-Bonding: The N2 and N3 atoms serve as weak H-bond acceptors, while the C5-carbonyl oxygen is a strong acceptor.
-
Metabolic Stability: Highly resistant to amidases and esterases compared to the native peptide bond.
Structural Logic Diagram
The following diagram illustrates the divergent synthesis pathways available from this single building block.
Figure 1: Divergent synthetic workflow converting the ester handle into diverse pharmacophores.
Experimental Protocols
Protocol A: Hydrolysis to 1-Methyl-1,2,3-triazole-5-carboxylic Acid
Objective: Generate the free acid for subsequent amide coupling. This step is quantitative and mild.
Reagents:
-
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)
-
Solvent: THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Procedure:
-
Dissolution: Dissolve the ester (1 mmol) in THF (3 mL) and cool to 0°C.
-
Saponification: Add a solution of LiOH·H₂O (2 mmol) in water (1 mL) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The ester spot (Rf ~0.6) should disappear, replaced by a baseline spot.
-
Workup: Concentrate THF under reduced pressure. Acidify the aqueous residue to pH 2–3 using 1M HCl.
-
Isolation: The acid typically precipitates. Filter the white solid. If no precipitate forms, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.
-
Yield Expectations: >90%.
-
Note: The 5-carboxylic acid is stable but can decarboxylate under extreme thermal stress (>150°C).
-
Protocol B: Amide Coupling (Peptidomimetic Synthesis)
Objective: Install the triazole as a cis-peptide bioisostere.
Reagents:
-
1-Methyl-1,2,3-triazole-5-carboxylic acid (1.0 equiv)
-
Amine partner (R-NH₂, e.g., amino acid ester) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: To a solution of the acid (1 mmol) in DMF (5 mL), add DIPEA (3 mmol) and HATU (1.2 mmol). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the amine partner (1.1 mmol). Stir for 4–16 hours.
-
Validation: Monitor by LCMS for the [M+H]+ peak.
-
Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Flash column chromatography (MeOH/DCM gradient).
-
Expert Insight: The N3 nitrogen of the triazole can occasionally participate in H-bonding with the coupling reagent, slowing kinetics. HATU is preferred over EDC/HOBt for this reason.
-
Protocol C: Reduction to 5-Hydroxymethyl-1-methyl-1,2,3-triazole
Objective: Create a scaffold for ether linkages or further chain extension.
Reagents:
-
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 equiv)
-
LiAlH₄ (1.5 equiv) or NaBH₄ (4.0 equiv) in MeOH
-
Solvent: THF (anhydrous) for LiAlH₄
Procedure (LiAlH₄ method):
-
Setup: Flame-dry a flask and purge with Argon. Add LiAlH₄ (1.5 mmol) and THF (5 mL). Cool to 0°C.[2]
-
Addition: Add the ester (1 mmol) dissolved in THF (2 mL) dropwise to the hydride suspension.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (60 µL), then 15% NaOH (60 µL), then water (180 µL). Stir until a white granular precipitate forms.
-
Filtration: Filter through a celite pad. Concentrate the filtrate.
Case Study: Tumor-Targeting Peptidomimetics
Context: Cholecystokinin-2 receptor (CCK2R) targeting peptides often require a specific turn conformation for high-affinity binding.[4] Application: Researchers replaced a native amide bond in the minigastrin analog [Nle15]MG11 with the 1,5-disubstituted triazole derived from our subject building block.[4] Outcome:
-
Binding Affinity: The triazole analog maintained nanomolar affinity, confirming the cis-amide mimicry.
-
Stability: Plasma half-life increased significantly due to resistance against enzymatic cleavage at the modified site.
-
Tumor Uptake: 2-fold increase in tumor accumulation in vivo compared to the linear peptide.
Reaction Scheme Logic:
Figure 2: Strategic replacement of amide bonds with 1,5-triazoles to enhance drug properties.
References
-
1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres. Journal of Medicinal Chemistry. Discusses the structural mimicry of cis-amides.
-
Synthesis of 1,2,3-Triazoles in Drug Discovery. Frontiers in Chemistry. Comprehensive review of triazole scaffolds.
-
Dimroth Rearrangement and Triazole Synthesis. Journal of Organic Chemistry. Mechanisms for accessing specific triazole isomers.
-
Peptidomimetics using 1,5-Triazoles. Organic & Biomolecular Chemistry. Detailed protocols for incorporating these blocks into peptide chains.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]
- 3. Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis & Functionalization of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
This Application Note is structured to guide researchers through the precision synthesis and downstream application of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate . Unlike the ubiquitous 1,4-disubstituted "click" triazoles, this 1,5-disubstituted scaffold offers unique steric and electronic properties, serving as a critical bioisostere for cis-amide bonds in peptidomimetics and a precursor for fused heterocyclic kinase inhibitors.[1]
Executive Summary: The "Other" Click Isomer
While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) dominates the literature, yielding 1,4-disubstituted triazoles, it fails to access the 1,5-disubstituted regioisomers.[1] The 1,5-substitution pattern, present in Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate , mimics the geometry of a cis-peptide bond, making it an invaluable scaffold for conformationally restricted peptidomimetics and fragment-based drug discovery (FBDD).[1]
This guide details the Ruthenium-Catalyzed (RuAAC) synthesis of the title compound, ensuring exclusive 1,5-regioselectivity, and outlines divergent protocols for converting this core into bioactive carboxamides and fused heterocycles.[1]
Core Synthesis Protocol: The RuAAC Route
Strategic Rationale
Thermal cycloaddition of methyl azide and ethyl propiolate yields a difficult-to-separate mixture of 1,4- and 1,5-isomers.[1] To ensure 100% regioselectivity for the 5-carboxylate, we utilize a Pentamethylcyclopentadienyl Ruthenium (Cp*) catalyst.[1]
Reaction Scheme:
Safety Critical: Handling Methyl Azide
Methyl azide (
Step-by-Step Protocol
Reagents:
-
Sodium Azide (
)[1] -
Methyl Iodide (
) or Dimethyl Sulfate[1] -
Ethyl Propiolate[1]
-
Catalyst:
(0.5 - 2 mol%)[1] -
Solvent: 1,4-Dioxane or THF (degassed)[1]
Procedure:
-
In Situ Azide Generation (Biphasic Mode):
-
Cycloaddition:
-
Workup:
-
Purification:
Divergent Applications: From Scaffold to Bioactivity
Once synthesized, the 5-carboxylate core serves as a "hub" for three distinct medicinal chemistry workflows.
Workflow A: Amide Library Generation (Peptidomimetics)
The ethyl ester is an activated handle for creating libraries of 1,2,3-triazole-5-carboxamides , which are potent inhibitors of enzymes like Succinate Dehydrogenase (SDH) and bioisosteres for peptide drugs.[1]
-
Direct Aminolysis (Aliphatic Amines):
-
Hydrolysis-Coupling (Aromatic/Hindered Amines):
-
Hydrolyze ester (LiOH, THF/H2O) to the 5-carboxylic acid .[1]
-
Couple using HATU/DIPEA with the desired aniline or heteroaryl amine.
-
Workflow B: C4-Functionalization (Scaffold Decoration)
The C4-proton of the 1,5-disubstituted triazole is acidic (
-
Protocol:
-
Dissolve title compound in anhydrous THF at -78°C.
-
Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) dropwise.[1] Note: BuLi may attack the ester; LiTMP is non-nucleophilic.
-
Stir for 30 min to form the C4-lithio species.
-
Quench with electrophile (e.g., Iodine, Aldehydes, DMF).[1]
-
Result: Ethyl 4-substituted-1-methyl-1,2,3-triazole-5-carboxylate .
-
Workflow C: Heterocycle Fusion (Kinase Inhibitors)
The 5-carboxylate can be converted into [1,2,3]Triazolo[4,5-d]pyrimidines , a privileged scaffold for ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR).[1]
-
Route:
Visualizing the Workflows
Figure 1: Synthesis & Application Logic
(Generated via Graphviz)
Caption: Modular synthesis workflow starting from RuAAC assembly to three distinct drug discovery applications.
Data & Validation
Table 1: Comparison of Regioisomer Properties
| Property | 1,5-Disubstituted (Title Compound) | 1,4-Disubstituted (CuAAC Product) |
| Dipole Moment | Higher (~5.0 D) | Lower (~2.7 D) |
| Geometry | Mimics cis-amide (turn inducer) | Mimics trans-amide (linear extender) |
| C4-H Acidity | More acidic (amenable to lithiation) | Less acidic |
| Synthetic Catalyst | Ruthenium (Cp*) | Copper (Cu(I)) |
Bioactive Reference Case: SDH Inhibitors
Research indicates that 1-methyl-1,2,3-triazole-5-carboxamides exhibit significant antifungal activity by inhibiting Succinate Dehydrogenase (SDH).[1] The 5-carboxamide orientation is critical for binding within the ubiquinone binding pocket of the enzyme, a feature not replicated by the 1,4-isomer.
References
-
Zhang, L., et al. (2005).[1] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link[1]
-
Rasmussen, L. K., et al. (2007).[1] "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[1][3][4] Organic Letters. Link[1]
-
Pokhodylo, N., et al. (2021).[1] "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell. Link
-
Krasavin, M., et al. (2019).[1][5] "Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol." Synthesis. Link[1]
-
Wang, J., et al. (2019).[1] "Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole."[1][6] European Journal of Medicinal Chemistry. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]
- 6. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate in materials science
Technical Application Note: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate as a Functional Material Precursor
Executive Summary
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (EMTC) is a specialized heterocyclic building block distinguished by its 1,5-disubstitution pattern . Unlike the ubiquitous 1,4-isomers generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-regioisomer offers unique steric and electronic properties critical for advanced materials science.
Key Technical Specifications:
-
Regiochemistry: 1,5-disubstituted (mimics cis-amide bonds).
-
Dipole Moment: Distinct vector alignment compared to 1,4-isomers, influencing crystal packing and dielectric properties.
-
Nitrogen Content: High (~27% by mass), contributing to energetic density and coordination capability.
-
Reactivity: The C5-ester serves as a "soft" electrophile for post-synthetic modification or a precursor to carboxylate ligands for Metal-Organic Frameworks (MOFs).
This guide details the protocols for utilizing EMTC in Coordination Polymer Synthesis (MOFs) , Energetic Materials , and Peptidomimetic Scaffolds .
Synthesis & Quality Control
Before application, the isomeric purity of EMTC is paramount. Contamination with the 1,4-isomer (Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate) will disrupt crystal lattice formation in MOFs and alter biological activity.
Protocol A: Regioselective Synthesis (RuAAC)
Rationale: Thermal cycloaddition yields a mixture. Copper catalysis yields the 1,4-isomer.[1] Ruthenium catalysis (RuAAC) is required for the 1,5-isomer.[1]
Reagents:
-
Methyl Azide (generated in situ or used as solution)
-
Ethyl Propiolate[2]
-
Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienyl bis(triphenylphosphine)ruthenium(II) chloride)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Inert Atmosphere: Purge a reaction vessel with Argon.
-
Catalyst Loading: Add [Cp*RuCl(cod)] (1-2 mol%) to anhydrous dioxane.
-
Reactant Addition: Add Ethyl Propiolate (1.0 equiv) followed by Methyl Azide solution (1.1 equiv).
-
Cycloaddition: Heat to 60°C for 4-6 hours. The steric bulk of the Cp* ligand directs the azide substituent to the internal position (N1), ensuring 1,5-regioselectivity.
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Ethyl Acetate/Hexanes).
-
QC Check: 1H NMR is required.
-
1,5-isomer (Target): C4-H proton typically appears downfield (~8.0-8.2 ppm) due to the adjacent ester and N3 anisotropy.
-
1,4-isomer (Impurity): C5-H proton signal is distinct.
-
Application I: Metal-Organic Frameworks (MOFs)
EMTC is the precursor to 1-methyl-1,2,3-triazole-5-carboxylic acid , a versatile ligand for constructing porous coordination polymers. The N2 and N3 atoms of the triazole ring, combined with the carboxylate group, allow for diverse binding modes (bridging or chelating).
Mechanism of Action
The 1,5-geometry forces a "kink" in the ligand backbone, unlike the linear 1,4-analogues. This induces curvature in the MOF topology, often leading to helical channels or discrete cages suitable for gas separation.
Protocol B: Ligand Generation & MOF Assembly
Phase 1: Hydrolysis
-
Dissolve EMTC (10 mmol) in THF (20 mL).
-
Add LiOH (1.2 equiv) dissolved in H2O (5 mL). Note: LiOH is preferred over NaOH to prevent harsh degradation of the triazole ring.
-
Stir at RT for 3 hours. Monitor by TLC (disappearance of ester spot).
-
Acidify with 1M HCl to pH 2. The zwitterionic acid will precipitate. Filter and dry.[1]
Phase 2: Solvothermal Growth (Zn-Based MOF)
-
Preparation: In a 20 mL scintillation vial, dissolve:
-
Ligand: 1-methyl-1,2,3-triazole-5-carboxylic acid (0.5 mmol)
-
Metal Source: Zn(NO3)2·6H2O (0.5 mmol)
-
Solvent: DMF/Ethanol (3:1 v/v, 10 mL)
-
-
Sonication: Sonicate for 10 mins to ensure homogeneity.
-
Thermal Treatment: Seal vial and place in a programmable oven.
-
Ramp: 1°C/min to 100°C.
-
Hold: 48 hours.
-
Cool: 0.5°C/min to RT (Slow cooling is critical for single-crystal growth).
-
-
Harvesting: Wash crystals with DMF and then Ethanol to remove unreacted ligand.
Data Visualization: MOF Assembly Logic
Figure 1: Workflow for converting the EMTC ester precursor into a functional Metal-Organic Framework.
Application II: Energetic Materials & Plasticizers
The high nitrogen content of the triazole ring makes EMTC a candidate for Energetic Plasticizers in propellant formulations. It serves to reduce the glass transition temperature (Tg) of the polymer binder while contributing to the overall energy output (unlike inert plasticizers).
Characterization Protocol: Thermal Stability (DSC)
Objective: Determine the window of thermal stability and melting behavior.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Sample: 2-5 mg of crystalline EMTC in an aluminum pan (hermetically sealed with a pinhole).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 300°C.
-
Nitrogen purge: 50 mL/min.
-
-
Analysis:
-
Endotherm: Melting point (Expected ~50-60°C depending on purity).
-
Exotherm: Decomposition onset (Critical for safety; typically >200°C for triazoles).
-
Comparative Data Table: Triazole Esters
| Property | 1,5-Isomer (EMTC) | 1,4-Isomer (Analogue) | Significance |
| Dipole Moment | ~4.5 D | ~5.2 D | 1,5-isomer has lower polarity, improving miscibility with non-polar binders (e.g., HTPB). |
| Melting Point | Lower | Higher | Lower MP is preferred for plasticizers to remain liquid/amorphous. |
| Density | ~1.25 g/cm³ | ~1.28 g/cm³ | High density is favorable for energetic performance (Detonation Velocity). |
Application III: Peptidomimetics (Bio-Materials)
In drug discovery and biomaterials, the 1,5-disubstituted triazole ring is a recognized bioisostere for the cis-amide bond .
-
1,4-triazole
trans-amide bond. -
1,5-triazole
cis-amide bond.
EMTC allows researchers to "lock" a peptide chain into a turn conformation. The ester group is reacted with amines to form the peptide backbone.
Protocol C: Transamidation (Peptide Coupling)
Direct reaction of the ester with amines is slow; conversion to the acid followed by coupling is standard.
-
Hydrolysis: (See Protocol B).
-
Coupling:
-
Dissolve Acid (1 equiv) in DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv).
-
Add Amine/Peptide fragment (1.0 equiv).
-
Stir 2h at RT.
-
-
Result: Incorporation of the triazole unit into the backbone, forcing a "turn" structure in the material.
References
-
Regioselective Synthesis (RuAAC)
- Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005.
-
Source: (Foundational methodology for 1,5-triazoles).
-
MOF Ligand Applications
- Wang, Y., et al. "Smart crystalline framework materials with a triazole carboxylic acid ligand: fluorescence sensing and catalytic reduction." Dalton Transactions, 2023.
-
Source: (Describes 5-methyl-1-(4-carboxyl)-1H-1,2,3-triazole-4-carboxylic acid, the dicarboxylic analogue demonstrating the coordination logic).
-
Bioisostere/Peptidomimetics
- Pedersen, D. S., & Abell, A. "1,2,3-Triazoles in Peptidomimetics." European Journal of Organic Chemistry, 2011.
-
Source: (Review of 1,5-triazoles as cis-amide mimics).
-
Crystal Engineering & Interactions
- Chen, X. B., et al. "Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate." Acta Crystallographica Section E, 2011.
-
Source: (Provides crystallographic evidence of the specific ethyl/methyl triazole core and its stacking interactions).
Sources
Functionalization of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Application Note: Strategic
Abstract
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate represents a privileged scaffold in medicinal chemistry, offering a rigid, metabolically stable bioisostere for amide bonds. Unlike the more common 1,4-disubstituted isomers derived from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this 1,5-disubstituted core provides unique vector geometry for fragment-based drug discovery (FBDD). This guide details three validated workflows for functionalizing this scaffold: (1) Palladium-catalyzed C4-H arylation , utilizing the C5-ester as a directing group; (2) Regioselective C4-halogenation for cross-coupling versatility; and (3) C5-ester amidation for peptidomimetic library generation.
Structural Analysis & Reactivity Profile
The 1,2,3-triazole ring is electron-deficient, but the specific substitution pattern of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate dictates its reactivity:
-
N1-Methyl: Blocks the N1 position, preventing tautomerization and fixing the dipole orientation.
-
C5-Ester: Acts as an electron-withdrawing group (EWG) and a potential Directing Group (DG) for transition-metal catalysis. It acidifies the adjacent positions.
-
C4-H: The primary site for functionalization. While less acidic than the C5-H of a 1,4-isomer, the presence of the C5-ester enhances the acidity of C4-H, making it susceptible to Concerted Metallation-Deprotonation (CMD) mechanisms.
Visualizing the Divergent Synthesis Workflow
Figure 1: Divergent functionalization pathways for the 1,5-disubstituted triazole scaffold.
Protocol A: C4-H Direct Arylation
Mechanism: This transformation relies on a Pd(II)/Pd(0) catalytic cycle. The C5-ester carbonyl oxygen likely coordinates with Palladium, facilitating C-H activation at the proximal C4 position via a CMD mechanism involving a carbonate or pivalate base.
Reagents:
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos for sterically demanding partners.
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv).
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Coupling Partner: Aryl Iodides (Ar-I) are preferred over bromides for this substrate.
Step-by-Step Protocol:
-
Preparation: In a glovebox or under an argon stream, charge a dried reaction vial with Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvation: Add anhydrous Toluene (0.2 M concentration relative to triazole).
-
Degassing: Seal the vial and purge with Argon for 5 minutes (balloon method) to remove dissolved oxygen, which poisons the catalyst.
-
Reaction: Heat the block to 110°C for 12–16 hours. Vigorous stirring is essential due to the heterogeneous nature of the base.
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).
Critical Note: If conversion is low, switch the solvent to DMA (Dimethylacetamide) and the base to KOAc , heating at 120°C. The polar solvent can stabilize the polar transition state of the triazole C-H bond cleavage.
Protocol B: Regioselective C4-Halogenation
If direct arylation proves difficult for specific substrates, converting the C4-H to a C4-Halogen creates a robust handle for standard Suzuki-Miyaura or Sonogashira couplings.
Reagents:
-
Electrophile: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.1 equiv).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Catalyst (Optional): 5 mol% TFA (Trifluoroacetic acid) can catalyze the reaction if the triazole is unreactive.
Step-by-Step Protocol:
-
Dissolution: Dissolve Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 equiv) in ACN (0.5 M).
-
Addition: Add NBS (1.1 equiv) in a single portion at room temperature.
-
Monitoring: Stir at 60°C. Monitor via TLC or LCMS. The product (4-bromo derivative) is usually less polar than the starting material.
-
Completion: Reaction typically completes within 4–6 hours.
-
Work-up: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove succinimide byproducts.
-
Data Validation: The disappearance of the C4-H singlet (approx. δ 8.0–8.2 ppm in ¹H NMR) confirms full substitution.
Protocol C: C5-Ester Amidation (Library Generation)
The C5-ester is sterically accessible. Direct aminolysis is often slow; therefore, a Hydrolysis-Coupling sequence is recommended for high-yield library synthesis.
Phase 1: Hydrolysis
-
Dissolve ester in THF/Water (3:1).
-
Add LiOH·H₂O (1.5 equiv). Stir at RT for 2 hours.
-
Acidify to pH 3 with 1M HCl. Extract with EtOAc or lyophilize if water-soluble.
Phase 2: Amide Coupling
-
Activation: Dissolve the crude acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.
-
Coupling: Add the Amine (R-NH₂, 1.1 equiv).
-
Reaction: Stir at RT for 4–12 hours.
-
Purification: For library scale, purify directly via preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
Summary of Reactivity & Data
| Transformation | Target Site | Key Reagent | Typical Yield | Mechanistic Driver |
| Direct Arylation | C4-H | Pd(OAc)₂, Ar-I | 60–85% | CMD / Chelation Assistance |
| Bromination | C4-H | NBS | >90% | Electrophilic Aromatic Substitution |
| Hydrolysis | C5-Ester | LiOH | >95% | Nucleophilic Acyl Substitution |
| Amidation | C5-COOH | HATU, R-NH₂ | 70–90% | Activated Ester Coupling |
Mechanistic Pathway: Pd-Catalyzed C-H Activation
Figure 2: Proposed catalytic cycle for the C4-arylation of 1,2,3-triazole-5-carboxylates via Concerted Metallation-Deprotonation (CMD).
References
-
Ackermann, L., et al. (2011).[1] "Palladium-Catalyzed Direct Arylations of 1,2,3-Triazoles." Organic Letters. Link
-
Gevorgyan, V., et al. (2008). "Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles." Journal of the American Chemical Society.[2] Link
-
Fokin, V. V., et al. (2016). "Palladium-catalyzed C-H arylation of 1,2,3-triazoles." Tetrahedron. Link
-
Verma, A. K., et al. (2018).[1] "Pd-catalyzed regioselective C-H chlorination of disubstituted 1,2,3-triazoles." Synthetic Communications. Link
-
MedChemExpress. "Methyl 1H-1,2,4-triazole-3-carboxylate Product Data." (Analogous reactivity data). Link
Sources
Derivatization of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate for drug discovery
Application Note & Protocol Guide
Executive Summary: The cis-Amide Bioisostere
In the landscape of modern drug discovery, Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS: 40653-34-9) represents a distinct and underutilized scaffold compared to its ubiquitous 1,4-isomer cousins generated via CuAAC ("Click") chemistry.
While 1,4-disubstituted triazoles mimic trans-amide bonds, 1,5-disubstituted triazoles (like the title compound) are topological mimics of cis-amide bonds .[1] This geometric distinction is critical for:
-
Peptidomimetics: Forcing turn conformations (e.g.,
-turns) in peptide backbones. -
Macrocyclization: Reducing ring strain in medium-sized rings where a cis-geometry is energetically favorable.
-
Pharmacophore Orientation: Altering the vector of the carbonyl group relative to the N-substituent to probe binding pocket sterics.
This guide details three validated derivatization protocols to transform this scaffold into high-value chemical libraries.
Strategic Reactivity Map
The molecule presents two orthogonal vectors for diversification: the C5-Ester (electrophilic) and the C4-Proton (nucleophilic/acidic).
Figure 1: Orthogonal reactivity vectors for library generation.
Protocol A: Library Generation via Amidation
Objective: Convert the ethyl ester to a diverse array of amides without racemizing chiral amine partners. Context: Direct aminolysis of 1,5-disubstituted triazole esters is often sluggish due to steric hindrance from the N1-methyl group. The most reliable method for high-throughput library generation is Saponification followed by HATU coupling .
Step-by-Step Methodology
Phase 1: Hydrolysis to Carboxylic Acid
-
Dissolution: Dissolve Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 equiv) in THF:Water (3:1 v/v, 0.2 M).
-
Base Addition: Add LiOH·H₂O (2.5 equiv) at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by LCMS (Expect M-H peak in negative mode).
-
Workup: Acidify to pH 2-3 with 1N HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Checkpoint: The acid is usually a stable white solid. No chromatography required.
-
Phase 2: Parallel Amide Coupling
-
Activation: Dissolve the crude acid (1.0 equiv) in dry DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 mins.
-
Amine Addition: Add the specific amine (R-NH₂, 1.1 equiv).
-
Completion: Stir at RT for 2–16 hours.
-
Purification: Direct injection onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).
Data Summary: Coupling Efficiency
| Amine Type | Conditions | Yield (%) | Notes |
| Primary Aliphatic | HATU, DIPEA, RT | 85-95% | Very clean conversion. |
| Aniline (Electron Poor) | HATU, DIPEA, 50°C | 60-75% | Heating required due to lower nucleophilicity. |
| Secondary Cyclic | HATU, DIPEA, RT | 80-90% | Excellent for morpholine/piperazine derivatives. |
Protocol B: Late-Stage C4-H Functionalization
Objective: Introduce aryl groups at the C4 position to expand the core scaffold (SAR exploration). Mechanism: Palladium-catalyzed C-H activation (Concerted Metalation-Deprotonation - CMD). Scientific Insight: The C4 proton in 1,5-disubstituted triazoles is less acidic than the C5 proton of 1,4-isomers (due to distance from the N1 lone pair). Therefore, standard "Click" arylation conditions often fail. We utilize a phosphine-ligand system to facilitate the electrophilic palladation.
Step-by-Step Methodology
-
Preparation: In a microwave vial, combine:
-
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 equiv)
-
Aryl Bromide (Ar-Br, 1.5 equiv)
-
Pd(OAc)₂ (5 mol%)[2]
-
XPhos or SPhos (10 mol%) — Critical for sterically demanding substrates.
-
K₂CO₃ (2.0 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M).
-
Deoxygenation: Sparge with Argon for 5 minutes. Cap the vial.
-
Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 12 hours.
-
Workup: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).
Validation Check:
-
¹H NMR: Disappearance of the C4 singlet (typically around
8.0–8.2 ppm). -
Regioselectivity: Confirmed by NOE difference spectroscopy between N-Methyl and the new Aryl group (weak or no signal expected due to distance, compared to strong NOE in 1,4-isomers).
Protocol C: Reduction to 5-Formyl Scaffold
Objective: Access the aldehyde for reductive amination or olefination. Challenge: Over-reduction to the alcohol is common.
Methodology
-
Reagent: DIBAL-H (1.0 M in Toluene).
-
Conditions: Cool substrate in CH₂Cl₂ to -78°C . Add DIBAL-H (1.2 equiv) dropwise over 30 mins.
-
Quench: Add Methanol at -78°C, followed by saturated Rochelle's salt solution. Warm to RT and stir vigorously until layers separate.
-
Alternative: If over-reduction occurs, reduce fully to the alcohol (LiAlH₄, 0°C) and re-oxidize with MnO₂ (benzylic-like oxidation) to the aldehyde.
References & Grounding
-
Bioisosterism of 1,5-Triazoles:
-
Concept: 1,5-disubstituted 1,2,3-triazoles function as cis-amide mimics in peptidomimetics, contrasting with the trans-amide mimicry of 1,4-triazoles.
-
Source:
-
-
C-H Arylation Mechanics:
-
Concept: Pd-catalyzed direct arylation of triazoles via CMD mechanism. While often demonstrated on 1,4-isomers, the conditions using Pd(OAc)₂/Phosphines are translatable to the C4 position of 1,5-isomers.
-
Source:
-
-
General Reactivity & Synthesis:
-
Concept: Ruthenium-catalyzed Azide Alkyne Cycloaddition (RuAAC) is the primary route to 1,5-disubstituted triazoles, establishing the regiochemistry prior to derivatization.
-
Source:
-
-
Crystal Structure Validation:
Sources
- 1. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DBU-Mediated Regioselective Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
This Application Note is designed for researchers and drug development professionals seeking a robust, metal-free protocol for the synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .
Executive Summary
The synthesis of 1,5-disubstituted 1,2,3-triazoles is a critical challenge in medicinal chemistry, often overshadowed by the ease of accessing 1,4-isomers via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While Ruthenium catalysis (RuAAC) is the standard for 1,5-regioselectivity, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) offers a powerful, metal-free alternative.
This guide details the use of DBU to catalyze the cycloaddition of Methyl Azide (generated in situ) and Ethyl Propiolate . Unlike thermal cycloadditions that yield mixtures, DBU promotes an anionic/Michael-addition pathway that favors the formation of the 1,5-disubstituted product (Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate), a valuable scaffold for fragment-based drug discovery.
Scientific Principles & Mechanism[1][2][3][4]
The Regioselectivity Challenge
-
Thermal Huisgen Cycloaddition: Proceeds via a concerted transition state, typically yielding a 1:1 mixture of 1,4- and 1,5-isomers.
-
CuAAC: Forms a copper-acetylide intermediate, exclusively directing the azide to the 1,4-position (sterically favored).
-
DBU-Mediated (Anionic) Pathway: DBU acts as a nucleophilic base. In polar aprotic solvents (DMSO/DMF), it facilitates the polarization of the alkyne or the formation of a transient acetylide species (in the presence of acidic terminal protons), but more importantly, it stabilizes the Michael-type addition of the azide to the electron-deficient alkyne.
Mechanism of Action
The reaction proceeds through a stepwise or highly asynchronous concerted pathway:
-
Michael Addition: The terminal nitrogen of Methyl Azide attacks the
-carbon of Ethyl Propiolate (the most electrophilic site). -
Intermediate Stabilization: The resulting zwitterionic or anionic intermediate is stabilized by the solvent and the base.
-
Cyclization: The anionic carbon attacks the internal nitrogen of the azide, closing the ring to form the 1,5-isomer.
Caption: Mechanistic flow of the DBU-mediated cycloaddition favoring the 1,5-regioisomer via Michael addition.
Experimental Protocol
Safety Critical Warning
Methyl Azide (MeN3) is a low-molecular-weight organic azide and is potentially explosive .
-
NEVER isolate pure Methyl Azide.
-
ALWAYS generate it in solution (e.g., Toluene or DMF) and use it immediately.
-
Perform all reactions behind a blast shield in a properly functioning fume hood.
-
Use plastic or Teflon spatulas; avoid metal spatulas which can cause friction.
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| Ethyl Propiolate | Substrate (Alkyne) | 1.0 | Electron-deficient dipolarophile. |
| Sodium Azide (NaN3) | Precursor | 1.2 | Source of azide anion. |
| Methyl Iodide (MeI) | Precursor | 1.2 | Alkylating agent (Carcinogen!). |
| DBU | Catalyst | 0.2 - 0.5 | Promotes regioselectivity. |
| DMSO | Solvent | - | Polar aprotic, stabilizes intermediates. |
Step-by-Step Methodology
Phase 1: In Situ Generation of Methyl Azide
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and nitrogen inlet.
-
Dissolution: Dissolve Sodium Azide (1.2 equiv) in DMSO (0.5 M concentration relative to alkyne).
-
Alkylation: Cool the solution to 0°C. Dropwise add Methyl Iodide (1.2 equiv).
-
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour. Note: This generates Methyl Azide dissolved in DMSO.
Phase 2: DBU-Mediated Cycloaddition
-
Addition: Cool the Methyl Azide solution back to 0°C.
-
Catalyst: Add DBU (0.3 equiv) slowly to the solution.
-
Substrate: Dropwise add Ethyl Propiolate (1.0 equiv) over 30 minutes. The slow addition prevents thermal runaway and favors the controlled catalytic pathway.
-
Cyclization: Allow the reaction to warm to RT and stir for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.
-
Checkpoint: The 1,5-isomer typically has a lower Rf than the 1,4-isomer in polar solvent systems.
-
Phase 3: Workup & Purification
-
Quench: Dilute the reaction mixture with ice-cold water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with brine, then water (to remove DMSO/DBU).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath <40°C). -
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0% -> 30% Ethyl Acetate in Hexanes.
-
Elution Order: The 1,4-isomer (if present) usually elutes first; the 1,5-isomer (Target) elutes second due to higher polarity (dipole alignment).
-
Data Analysis & Validation
NMR Characterization
Distinguishing the 1,5-isomer from the 1,4-isomer is critical.
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Byproduct) |
| Triazole C-H Proton | ||
| N-Methyl Group | ||
| NOE Signal | Strong NOE between N-Me and Ester Ethyl group | Strong NOE between N-Me and Triazole C-H |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Volatility of Methyl Azide | Ensure efficient stirring and sealed system during generation. Use excess NaN3/MeI. |
| Poor Regioselectivity (High 1,4) | Thermal pathway dominating | Lower the temperature (0°C -> RT). Increase DBU loading to promote the anionic pathway. |
| DBU Removal | DBU salts remaining | Wash organic layer with dilute HCl (1M) during workup (converts DBU to water-soluble salt). |
Workflow Diagram
Caption: Operational workflow for the DBU-mediated synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate.
References
-
Regioselective Synthesis of 1,5-Disubstituted Triazoles
-
DBU in Organic Synthesis
-
Nandakumar, A., et al. "1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A Versatile Reagent in Organic Synthesis." ACS Omega, 2022. Link
-
- Base-Mediated Cycloaddition: Kwok, S. W., et al. "Copper-Catalyzed Assembly of 1,5-Disubstituted 1,2,3-Triazoles." Organic Letters, 2010. (Discusses base effects on regioselectivity).
-
Reaction of Azides with Activated Alkynes
Sources
Application Note: Precision Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate via RuAAC
Abstract
This application note details the regioselective synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate , a critical 1,5-disubstituted triazole scaffold used in fragment-based drug discovery (FBDD) and peptidomimetic design. Unlike classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields the 1,4-isomer, this protocol utilizes Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to exclusively direct the ester group to the 5-position. We provide a comprehensive guide on catalyst selection, safety protocols for handling methyl azide precursors, and analytical validation to ensure isomeric purity.
Introduction: The Regioselectivity Challenge
The 1,2,3-triazole ring is a bioisostere for amide bonds, offering enhanced metabolic stability. However, the biological activity of triazole-based drugs often depends strictly on the substitution pattern (1,4 vs. 1,5).
-
CuAAC (Copper Catalysis): Favorably forms the 1,4-disubstituted isomer (Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate).
-
RuAAC (Ruthenium Catalysis): Favorably forms the 1,5-disubstituted isomer (Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate).
Achieving the 1,5-substitution pattern requires the use of pentamethylcyclopentadienyl ruthenium complexes, which sterically direct the oxidative coupling of the azide and alkyne to place the electronegative ester group at the 5-position relative to the N1-substituent.
Reaction Pathway Diagram[1][2][3]
Caption: Mechanistic divergence between RuAAC (1,5-selective) and CuAAC (1,4-selective) pathways.
Reagents & Materials
Core Reagents
| Component | Specification | Role | Recommended Source/Grade |
| Alkyne | Ethyl Propiolate (Ethyl 2-propynoate) | Substrate | >98%, stabilized |
| Azide Source | Methyl Azide (MeN₃) | Substrate | WARNING: Generate in situ or use dilute solution in TBME.[1] Do NOT isolate neat. |
| Catalyst | Cp*RuCl(PPh₃)₂ | Catalyst | Strem/Sigma, 99% (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride) |
| Solvent | 1,4-Dioxane or THF | Medium | Anhydrous, degassed |
Catalyst Selection Rationale
We utilize CpRuCl(PPh₃)₂ over CpRuCl(COD) for this protocol.
-
Selectivity: The bulky Cp* (pentamethylcyclopentadienyl) ligand is essential. It sterically crowds the transition state, forcing the alkyne's substituent (Ester) away from the Cp* ring, directing it to the 5-position.
Experimental Protocol
Safety Pre-Requisites (CRITICAL)
-
Methyl Azide Hazard: Methyl azide is a low-molecular-weight organic azide with high explosive potential.
-
Rule of Six: The number of carbon atoms (1) plus oxygen atoms (0) divided by nitrogen atoms (3) is < 3. This violates the safety rule of thumb ($ (C+O)/N \ge 3 $).
-
Mitigation:
-
Perform all reactions behind a blast shield.
-
Never condense methyl azide.
-
Use a dilute solution (max 0.5 M) or generate in situ if your safety regulations permit.
-
Alternative: If high-throughput screening is the goal, consider using Trimethylsilyl Azide (TMS-N3) followed by desilylation/methylation, though direct RuAAC with MeN3 is most atom-economical.
-
Synthesis Procedure (RuAAC)
Step 1: Preparation of Reaction Mixture
-
In a glovebox or under Argon flow, add Cp*RuCl(PPh₃)₂ (2 mol%, 16 mg per mmol substrate) to a dry pressure vial.
-
Add anhydrous 1,4-Dioxane (5 mL per mmol).
-
Add Ethyl Propiolate (1.0 equiv).
-
Add Methyl Azide solution (1.1 equiv, typically in TBME or Toluene). Note: If generating in situ from NaN3 + MeI, ensure the system is sealed and shielded.
Step 2: Reaction
-
Seal the pressure vial tightly.
-
Heat the mixture to 60°C for 12–16 hours.
-
Note: The reaction proceeds via a ruthenacycle intermediate. Mild heating is required to overcome the activation energy for the reductive elimination step.
-
-
Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The 1,5-isomer typically has a slightly different Rf than the 1,4-isomer (if used as a reference).
Step 3: Workup & Purification
-
Cool the vial to room temperature.
-
Quench: Open the vial carefully in a fume hood.
-
Filtration: Filter the mixture through a short pad of silica gel or Celite to remove the Ruthenium catalyst (dark residue). Wash with Ethyl Acetate.
-
Concentration: Concentrate the filtrate under reduced pressure. Caution: Do not heat the rotavap bath above 40°C if residual azide is suspected.
-
Purification: Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
QC & Validation: Distinguishing Isomers
The most critical step is confirming the 1,5-regiochemistry.
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (CuAAC Byproduct) |
| Structure | Me(N1) and Ester(C5) are adjacent. | Me(N1) and Ester(C4) are separated. |
| ¹H NMR (Triazole-H) | δ ~ 8.0 - 8.2 ppm (Deshielded by adjacent N). | δ ~ 8.5 - 8.8 ppm (Deshielded by Ester). |
| NOE Signal | Weak/None between N-Me and C4-H. | Strong NOE between N-Me and C5-H. |
| ¹³C NMR (CH) | C4 is typically ~130-135 ppm . | C5 is typically ~120-125 ppm . |
Validation Check: Perform a 1D NOE difference experiment. Irradiate the N-Methyl protons (~4.1 ppm).
-
If NO enhancement of the triazole ring proton is observed -> 1,5-Isomer (Success) .
-
If Strong enhancement is observed -> 1,4-Isomer (Failure/Copper Contamination) .
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Oxygen poisoning of catalyst.[2] | Ensure strict inert atmosphere (Argon/Nitrogen). Use degassed solvents. |
| Formation of 1,4-Isomer | Copper contamination or thermal pathway dominance. | Ensure glassware is free of Cu traces. Do not exceed 80°C (thermal Huisgen cycloaddition is non-selective). |
| Incomplete Conversion | Steric bulk of Cp* ligand. | Increase catalyst loading to 5 mol% or extend reaction time. |
| Dark Product | Residual Ruthenium. | Perform a second filtration through activated charcoal or use a scavenger resin (e.g., SiliaMetS® Thiol). |
Applications in Drug Discovery
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate serves as a versatile building block:
-
Hydrolysis: Conversion to the 5-carboxylic acid for amide coupling (peptidomimetics).
-
Bioisostere: Replacement of cis-amide bonds in cyclic peptides to lock conformation.
-
Fragment Libraries: The ester handle allows rapid diversification via transesterification or Grignard addition.
References
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][3][4] Journal of the American Chemical Society, 127(46), 15998–15999. Link
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[5] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Link
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[2][3][4] Organic Letters, 9(26), 5337–5339. Link
-
Johansson, J. R., Beke-Somfai, T., Stazzoni, A. S., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. Link
Sources
- 1. Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
Application Note: Precision Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Executive Summary
The synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate presents a specific regiochemical challenge. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, often synthesized via "Click Chemistry" (CuAAC). However, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-isomer .
To access the 1,5-isomer (the target 5-carboxylate), this protocol utilizes Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1] This guide details the catalytic system, the critical safety handling of the C1-azide (Methyl Azide), and the purification steps required to achieve pharmaceutical-grade purity (>98%).
Key Technical Specifications
| Parameter | Specification |
| Target Isomer | 1,5-disubstituted (5-carboxylate) |
| Primary Catalyst | Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl ruthenium(II)) |
| Regioselectivity | >95:5 (1,5- vs 1,4-isomer) |
| Key Hazard | Methyl Azide (Explosive, Volatile) |
| Reaction Type | Cycloaddition (RuAAC) |
Strategic Pathway & Mechanism
The selection of the catalyst dictates the regiochemical outcome. While thermal cycloaddition (Huisgen) yields a difficult-to-separate mixture of 1,4- and 1,5-isomers, metal catalysis offers divergent pathways.
Mechanistic Flowchart
Figure 1: Divergent synthesis pathways for 1,2,3-triazoles. The green path indicates the required RuAAC methodology for the target molecule.
Why RuAAC?
The RuAAC reaction proceeds via a ruthenacycle intermediate. The steric demand of the Cp* (pentamethylcyclopentadienyl) ligand and the coordination geometry of the alkyne and azide to the Ruthenium center favor the formation of the 1,5-disubstituted product. This is particularly effective for terminal alkynes like ethyl propiolate.
Safety Protocol: The "Methyl Azide" Hazard[5]
CRITICAL WARNING: Methyl Azide (
Mandatory Safety Controls[6]
-
Never Isolate: Do not attempt to isolate pure Methyl Azide. It must be handled in solution.
-
Blast Shielding: All reactions must be performed behind a blast shield in a dedicated fume hood.[3]
-
No Ground Glass: Do not use ground glass joints for the generation flask if possible (friction sensitivity). Use Teflon sleeves or clamped O-ring joints.
-
In Situ Generation: This protocol recommends generating Methyl Azide in situ or using a pre-titrated solution in Toluene, immediately reacting it with the alkyne.
Detailed Experimental Protocol
Reagents & Materials[3][4][5][6][7][8][9][10][11]
-
Substrate: Ethyl Propiolate (Ethyl 2-propynoate) [CAS: 623-47-2]
-
Azide Source: Methyl Azide (0.5 M solution in Toluene - See Appendix A for preparation) OR Sodium Azide + Methyl Iodide (for in-situ method).
-
Catalyst: Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [Cp*RuCl(PPh₃)₂ ] [CAS: 109668-45-9].
-
Solvent: Anhydrous 1,4-Dioxane or THF.
-
Inert Gas: Argon or Nitrogen.
Method A: Reaction using Pre-formed Methyl Azide Solution (Recommended for Purity)
This method provides the cleanest conversion and easiest workup.
Step 1: Catalyst Activation
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Cp*RuCl(PPh₃)₂ (2 mol%).
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to alkyne).
Step 2: Reactant Addition
-
Add Ethyl Propiolate (1.0 equiv) to the catalyst solution.
-
Cool the mixture to 0°C.
-
Slowly add the Methyl Azide solution in Toluene (1.2 equiv) via syringe. Note: Ensure the solution is cold to prevent azide vaporization.
Step 3: Cycloaddition
-
Allow the reaction to warm to room temperature.
-
Heat the sealed vessel to 60°C for 4–6 hours.
-
Observation: The reaction mixture typically changes from orange/brown to a darker hue.[4]
-
-
Monitor: Check progress via TLC (Ethyl Acetate/Hexane 3:7) or LC-MS. The 1,5-isomer usually has a distinct Rf compared to the 1,4-isomer (if any is formed).
Step 4: Workup & Purification
-
Cool the reaction to room temperature.
-
Quench: Open the vessel carefully to vent any unreacted methyl azide (into a bleach trap).
-
Concentrate the solvent under reduced pressure (Rotavap). Caution: Ensure the water bath is <40°C and the pump is vented to a fume hood.
-
Purification: Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes -> 30% Ethyl Acetate in Hexanes.
-
Target: The 1,5-isomer typically elutes after the 1,4-isomer (if present) due to higher polarity of the ester at the 5-position adjacent to the N1-methyl.
-
Method B: One-Pot In-Situ Generation (Alternative)
Use this only if handling methyl azide solutions is not feasible. This involves handling Methyl Iodide (carcinogen) and Sodium Azide (acutely toxic).
-
Suspend Sodium Azide (1.5 equiv) in DMF/H₂O (4:1).
-
Add Methyl Iodide (1.5 equiv) and stir at 0°C for 2 hours in a sealed pressure tube.
-
Add Ethyl Propiolate (1.0 equiv) and Cp*RuCl(PPh₃)₂ (2-5 mol%).
-
Heat to 60°C for 12 hours.
-
Note: This method often yields lower regioselectivity and harder purification due to the presence of inorganic salts and potential catalyst poisoning by iodide ions. Method A is preferred.
Analytical Validation
You must validate the structure to ensure the ester is at the C5 position.
| Technique | Expected Signature for 1,5-Isomer | Distinction from 1,4-Isomer |
| ¹H NMR | Triazole-H (C4-H) singlet appears at ~8.0 - 8.2 ppm . | 1,4-isomer C5-H is typically more downfield (~8.5 ppm) due to N2/N3 proximity. |
| NOESY | Strong NOE correlation between N-Methyl protons and the Ester Ethyl group. | 1,4-isomer shows NOE between N-Methyl and the Triazole-H (C5-H). This is the definitive test. |
| ¹³C NMR | C5 (quaternary) shift is distinct. | C4 and C5 shifts are reversed compared to 1,4-isomer. |
Structural Logic Diagram
Figure 2: NOESY logic for structural confirmation. The spatial proximity of the Methyl group to the Ester group confirms the 1,5-substitution pattern.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Catalyst poisoning or Azide volatility. | Use fresh catalyst. Ensure reaction vessel is perfectly sealed to keep MeN3 in solution. |
| Poor Regioselectivity | Catalyst degradation (oxidized Ru). | Recrystallize Cp*RuCl(PPh₃)₂ or increase loading to 5 mol%. Ensure oxygen-free conditions. |
| Explosion Risk | Concentration of MeN3 too high. | Never exceed 0.5 M concentration of Methyl Azide. Keep scale < 1 gram. |
References
-
Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005, 127(46), 15998-15999. Link
- Foundational paper establishing CpRuCl as the catalyst for 1,5-disubstituted triazoles.*
-
Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles.[5] DFT Study Predicts Calc. Mechanism." Journal of the American Chemical Society, 2005, 127(2), 615-624. Link
- Mechanistic insight into the CuAAC vs RuAAC p
-
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188-5240. Link
- Authoritative review on safety and handling of organic azides.
-
Majireck, M. M., & Weinreb, S. M. "A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition." The Journal of Organic Chemistry, 2006, 71(22), 8680-8692. Link
- Detailed protocols for RuAAC including ester-substituted alkynes.
Appendix A: Preparation of Methyl Azide Solution (CAUTION)
Only to be performed by experienced personnel.
-
Setup a gas generation train: Flask A (NaN3 + H2O) -> Drying Tube (CaCl2) -> Flask B (Toluene, cooled to -78°C).
-
Slowly add Dimethyl Sulfate to Flask A while warming to 70°C.
-
The gaseous MeN3 generated passes through the drying tube and condenses into the cold Toluene in Flask B.
-
Titration: Determine concentration by reacting an aliquot with a known excess of an alkyne (e.g., phenylacetylene) via CuAAC and measuring conversion by NMR. Do not weigh the azide directly.
Sources
- 1. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Abstract & Strategic Analysis
The synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate presents a classic regioselectivity challenge in heterocyclic chemistry. The thermal Huisgen 1,3-dipolar cycloaddition of methyl azide and ethyl propiolate typically yields a mixture of 1,4- and 1,5-isomers, often favoring the 1,4-adduct due to steric and electronic factors. Furthermore, the widely adopted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is exclusively 1,4-selective , rendering it unsuitable for this specific target.
To access the 1,5-disubstituted scaffold, this protocol utilizes the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This method employs a pentamethylcyclopentadienyl ruthenium(II) catalyst to direct the steric bulk of the alkyne (the ester group) to the 5-position relative to the azide substituent.
Critical Safety Notice: Methyl Azide
Methyl azide (CH₃N₃) is an energetic, low-molecular-weight azide (C/N ratio ≈ 0.33) with high volatility and explosive potential. It should never be isolated in neat form. This protocol incorporates a safety-first approach using a dilute solution of methyl azide generated in situ or stored in a non-volatile solvent (toluene).
Retrosynthetic Analysis & Pathway Selection
The target molecule is disconnected at the triazole ring formation. The choice of catalyst dictates the regiochemical outcome.
Caption: Pathway selection demonstrating the necessity of Ru-catalysis for 1,5-regioselectivity.
Methodology: RuAAC (Ruthenium-Catalyzed Cycloaddition)
Mechanism of Action
Unlike the CuAAC mechanism, which proceeds via a copper-acetylide intermediate (requiring a terminal alkyne proton), the RuAAC mechanism involves the oxidative coupling of the azide and alkyne to a ruthenacycle intermediate. The sterically demanding Cp* (pentamethylcyclopentadienyl) ligand and the triphenylphosphine ligands force the substituents of the alkyne and azide to adopt a position that minimizes steric clash, typically placing the alkyne substituent at the 5-position (adjacent to the azide R-group).
Reagents & Equipment[1]
-
Alkyne: Ethyl propiolate (Ethyl 2-propynoate) [CAS: 623-47-2]
-
Azide Source: Methyl iodide [CAS: 74-88-4] + Sodium Azide [CAS: 26628-22-8] (to generate MeN3)
-
Catalyst: Cp*RuCl(PPh3)2 (Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II)) [CAS: 92361-49-4]
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
-
Vessel: Heavy-walled pressure tube with a Teflon screw cap (Blast shield required).
Detailed Experimental Protocol
Phase 1: Preparation of Methyl Azide Solution (0.5 M in Toluene)
Strict Safety Warning: Perform in a well-ventilated fume hood behind a blast shield. Do not concentrate or distill.
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, a dropping funnel, and a gas outlet tube connected to a drying tube (CaCl₂) leading into a receiving flask containing cold Toluene (-10°C).
-
Generation: In the reaction flask, dissolve Sodium Azide (1.2 eq) in a minimum amount of water/sulfuric acid (1:1).
-
Reaction: Slowly add Methyl Iodide (1.0 eq) dropwise while maintaining the temperature at 40°C.
-
Collection: The volatile Methyl Azide (bp ~20°C) will distill over.[1] Bubble the gas gently into the cold Toluene receiver to create a solution.
-
Quantification: Determine the concentration of MeN₃ gravimetrically (by weighing the toluene flask before and after) or by NMR integration against an internal standard. Adjust to ~0.5 M.
-
Alternative: For small scale (<1 mmol), MeN3 can be generated in situ (see Phase 2 Variant).
-
Phase 2: RuAAC Reaction[3]
Standard Protocol (Using Pre-formed MeN3 Solution):
-
Charge: In a glovebox or under Argon, add Cp*RuCl(PPh3)2 (2 mol%) to a heavy-walled pressure tube.
-
Solvent: Add anhydrous 1,4-Dioxane (concentration ~0.2 M with respect to alkyne).
-
Substrates: Add Ethyl Propiolate (1.0 eq) . Then, carefully add the Methyl Azide solution (1.2 eq) prepared in Phase 1.
-
Reaction: Seal the tube tightly. Heat the mixture to 60–80°C in an oil bath for 12–16 hours. The solution typically turns from orange/brown to a darker color.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The formation of the 1,5-isomer is indicated by a specific shift in the triazole proton (see Characterization).
-
Workup: Cool to room temperature. Open the tube carefully in a fume hood to release any unreacted MeN3.
-
Purification: Concentrate the solvent under reduced pressure (ensure all MeN3 is removed). Purify the residue via flash column chromatography (SiO₂).
-
Eluent: Gradient of Hexanes/Ethyl Acetate (typically 4:1 to 1:1).
-
Variant: One-Pot In Situ Protocol (Small Scale Only): Use this only if handling isolated MeN3 solution is not feasible.
-
Combine Ethyl Propiolate (1.0 eq) , Methyl Iodide (1.5 eq) , Sodium Azide (1.5 eq) , and Cp*RuCl(PPh3)2 (5 mol%) in a mixture of THF/Water (4:1) .
-
Seal in a pressure tube and heat to 60°C for 24h.
-
Note: This method may have lower yields due to catalyst inhibition by iodide ions or water, but avoids MeN3 isolation.
Data Presentation & Characterization
Expected Analytical Data
| Parameter | 1,5-Isomer (Target) | 1,4-Isomer (Byproduct) |
| Structure | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate |
| ¹H NMR (CDCl₃) | δ ~8.15 ppm (s, 1H, C4-H) δ ~4.30 ppm (s, 3H, N-Me) | δ ~8.05 ppm (s, 1H, C5-H)δ ~4.15 ppm (s, 3H, N-Me) |
| NOESY Signal | Strong NOE between N-Me and C4-H . | Weak/No NOE between N-Me and C5-H (distant). |
| Regioselectivity | >95:5 (with Ru Catalyst) | Major product with Cu Catalyst |
Note: The C4-H proton in the 1,5-isomer is typically more deshielded than the C5-H of the 1,4-isomer due to the proximity of the ester carbonyl group in the 5-position.
Purification Table
| Step | Solvent System | Observation |
| TLC | 30% EtOAc in Hexane | Rf ~ 0.35 (Target usually more polar than starting material) |
| Flash Column | Hexane → 30% EtOAc/Hex | Elute unreacted alkyne first. Collect major UV-active spot. |
Experimental Workflow Diagram
Caption: Step-by-step workflow from hazardous precursor generation to purified product.
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Catalyst deactivation by oxygen or moisture.
-
Solution: Ensure strict anaerobic conditions (Argon purge). Increase catalyst loading to 5 mol%.
-
-
Poor Regioselectivity (Presence of 1,4-isomer):
-
Cause: Thermal background reaction competing with catalytic cycle.
-
Solution: Lower temperature to 50°C and extend time. Ensure catalyst quality (Cp*Ru complexes are air-sensitive over long periods).
-
-
Explosion Risk:
-
Mitigation: Never condense MeN3. Keep concentration < 1.0 M. Use a blast shield.
-
References
-
RuAAC Mechanism & Scope: Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides.[2] Journal of the American Chemical Society, 127(46), 15998-15999. Link
-
Regioselectivity of Propiolates: Majireck, M. M., & Weinreb, S. M. (2006). A study of the ruthenium-catalyzed azide-alkyne cycloaddition reaction. The Journal of Organic Chemistry, 71(22), 8680-8683. Link
-
Safety of Organic Azides: Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
-
In Situ Azide Generation: Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient conversion of aromatic amines into azides: a one-pot synthesis of triazole linkages. Organic Letters, 9(9), 1809-1811. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Synthesis
Executive Summary: The Regioselectivity Challenge
The synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate presents a classic challenge in heterocyclic chemistry: overcoming the thermodynamic preference for the 1,4-isomer to achieve the sterically demanding 1,5-substitution pattern.
In a standard thermal Huisgen cycloaddition, the reaction between methyl azide and ethyl propiolate yields a mixture heavily biased toward the 1,4-isomer (often >3:1). To selectively isolate the 5-carboxylate , researchers must utilize Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) or Magnesium-mediated pathways.
This guide addresses the specific byproducts arising from these pathways, distinguishing between regio-impurities (catalytic failure) and chemical degradation (process failure).
Diagnostic Flowchart: Pathway & Byproducts
The following diagram illustrates the divergence between the desired 1,5-pathway and the competing 1,4-pathway (thermal/Cu-catalyzed), along with downstream degradation products.
Caption: Divergent synthesis pathways showing the critical role of Ru-catalysis in suppressing the thermodynamically favored 1,4-isomer.
Troubleshooting Module: Byproduct Analysis
Issue 1: Presence of the 1,4-Isomer (Regio-impurity)
Symptom: NMR shows a split signal for the triazole proton or ethyl ester group. The 1,4-isomer is the "anti-Huisgen" product in this context.
-
Target (1,5-isomer): Triazole-H typically shifts downfield (~8.0+ ppm) due to proximity to the ester carbonyl if coplanar, but steric twist can affect this.
-
Byproduct (1,4-isomer): The ester is less sterically crowded.
| Potential Cause | Mechanism | Corrective Action |
| Catalyst Death | Ru(II) oxidizes to inactive Ru(III/IV) or is poisoned by thiols/amines. Once the catalyst dies, the thermal background reaction takes over, producing the 1,4-isomer. | Degas solvents thoroughly. Use 2-5 mol% [Cp*RuCl(PPh₃)₂]. Ensure reactants are free of sulfur impurities. |
| Thermal Background | Reaction temperature is too high, allowing the uncatalyzed thermal pathway (which favors 1,4) to outcompete the catalytic cycle. | Lower temperature. Run RuAAC at 40-60°C. Do not exceed 80°C unless catalyst activity is confirmed high. |
| Trace Copper | Accidental Cu(I) contamination (from glassware or solvent lines) will rapidly catalyze the formation of the 1,4-isomer (Click reaction). | Use dedicated glassware. Wash glassware with EDTA or aqua regia if Cu-chemistry was previously performed. |
Issue 2: Hydrolysis Product (Carboxylic Acid)
Symptom: Loss of ethyl group signals in NMR; appearance of broad -OH peak; product is water-soluble.
-
Identity: 1-methyl-1H-1,2,3-triazole-5-carboxylic acid.
| Potential Cause | Mechanism | Corrective Action |
| Wet Solvents | Ester hydrolysis catalyzed by the Ru-complex or trace acid/base in the reaction media. | Use anhydrous THF or Dioxane . Store ethyl propiolate over molecular sieves. |
| Aggressive Workup | Using strong bases (NaOH/KOH) during extraction saponifies the ester. | Use mild buffers (phosphate pH 7) or simple water wash. Avoid strong basic washes. |
Issue 3: Decarboxylated Triazole
Symptom: Loss of ester signals; product mass corresponds to 1-methyl-1,2,3-triazole.
-
Mechanism: The 5-carboxylic acid (formed via hydrolysis) is thermally unstable. 1,2,3-triazole-5-carboxylic acids are prone to decarboxylation upon heating, especially if electron-deficient.
-
Fix: Avoid high-vacuum distillation temperatures >100°C if the acid impurity is suspected.
Optimized Protocol: Ru-Catalyzed Synthesis
Objective: Maximize 1,5-selectivity while managing Methyl Azide hazards. Safety Critical: Methyl azide is explosive. This protocol assumes in situ generation or handling of a solution with extreme caution behind a blast shield.
Reagents:
-
Ethyl Propiolate (1.0 equiv)
-
Methyl Azide (1.1 equiv, typically generated in situ or used as solution in toluene/THF)
-
Catalyst: [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2 mol%)
-
Solvent: Anhydrous THF or Dioxane (0.2 M)
Step-by-Step:
-
Catalyst Prep: In a glovebox or under strict Argon flow, charge a dry Schlenk flask with [Cp*RuCl(PPh₃)₂] (2 mol%).
-
Solvent Addition: Add anhydrous, degassed THF. The catalyst should dissolve to form a reddish-brown solution.
-
Alkyne Addition: Add Ethyl Propiolate (1.0 equiv) via syringe.
-
Azide Addition: Slowly add the Methyl Azide solution (1.1 equiv).
-
Note: If generating in situ (e.g., NaN3 + MeI), ensure the system is vented through a bubbler to prevent pressure buildup, but be aware that RuAAC is sensitive to the ionic byproducts of in situ generation. Pre-formed, purified organic azide solutions give better yields.
-
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Checkpoint: If the 1,4-isomer starts appearing (by LC-MS), the catalyst may be deactivating. Add 1 mol% fresh catalyst.
-
-
Workup:
-
Cool to Room Temperature.[1]
-
Concentrate under reduced pressure (Caution: Methyl Azide is volatile; use a cold trap).
-
Purification: Flash chromatography (Hexanes/EtOAc). The 1,5-isomer usually elutes after the 1,4-isomer on silica due to higher dipole moment/polarity (check specific Rf in your solvent system).
-
FAQ: Expert Insights
Q: Why can't I just use Copper (CuAAC) for this? A: Copper(I) catalysis is exclusively 1,4-selective for terminal alkynes. Reaction of Methyl Azide + Ethyl Propiolate with CuSO4/Ascorbate will yield Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate almost exclusively. You must use Ruthenium (Cp*) or Magnesium-mediated synthesis for the 5-isomer.
Q: My product has a strong odor and the NMR is messy in the aliphatic region. A: You likely have unreacted Ethyl Propiolate or its oligomers. Alkynes can polymerize under Ru-catalysis if the azide is limiting. Ensure slight excess of azide (1.1–1.2 equiv) to consume the alkyne.
Q: Can I use Magnesium Acetylides instead of RuAAC? A: Yes. Reacting Ethyl Propiolate with Isopropylmagnesium Chloride (iPrMgCl) generates the magnesiated alkyne, which can react with Methyl Azide to favor the 1,5-isomer.
-
Pros: Cheaper than Ru.
-
Cons: Highly sensitive to moisture; requires low temp (-20°C to 0°C); incompatible with other electrophiles if present.
References
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][3][4][5] Journal of the American Chemical Society, 127(46), 15998–15999. Link
- Seminal paper establishing RuCp as the c
-
Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Direct Synthesis of 1,5-Disubstituted-4-magnesio-1,2,3-triazoles, Revisited. Organic Letters, 6(8), 1237–1240. Link
- Details the Magnesium-mediated route as an altern
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link
- Foundational text explaining the thermal preference for 1,4-isomers (electronic/steric control).
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link
- Comparative mechanism review useful for understanding why Cu fails for 5-substitution.
Sources
- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
Technical Support Center: Purification of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
This guide is structured as a Tier 2 Technical Support resource, designed for researchers encountering difficulties in the purification of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate .
Case ID: TRZ-5-EST-PURIFICATION Status: Open Priority: High (Regioisomer Separation Required)
Core Problem Analysis
The synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (typically via azide-alkyne cycloaddition) presents a distinct purification challenge: Regioisomer Separation.
Unless you utilized a Ruthenium-catalyzed (RuAAC) method or a specific magnesium-mediated protocol, your crude mixture likely contains both the 1,5-isomer (Target) and the 1,4-isomer (Impurity), along with unreacted azide or alkyne.
-
The Physics of Separation: The 1,5-disubstituted isomer generally possesses a higher dipole moment than the 1,4-isomer. On normal phase silica gel, the 1,5-isomer interacts more strongly with the stationary phase.
-
Expected Elution Order (Normal Phase):
-
Unreacted Azide/Alkyne (High Rf)
-
1,4-isomer (Intermediate Rf - Impurity)
-
1,5-isomer (Lower Rf - Target)
-
Diagnostic Triage: TLC & Visualization
Before packing the column, validate your separation window.
Visualization Strategy
The triazole ring and ester carbonyl provide UV activity, but small triazoles can be faint.
-
Primary: UV at 254 nm (Strong absorption due to conjugation).
-
Secondary (Stain): KMnO₄ (Oxidizes the ring/alkyls, yellow spots on purple) or Iodine Chamber (Reversible, good for nitrogen heterocycles).
Recommended Solvent Systems (TLC)
| Solvent System | Polarity | Application | Typical Rf (Target) |
| Hexane : EtOAc (2:1) | Low | Initial screening | 0.20 – 0.30 |
| DCM : MeOH (98:2) | Medium | If product streaks in EtOAc | 0.35 – 0.45 |
| Toluene : Acetone (4:1) | High Selectivity | Best for Isomer Separation | 0.25 – 0.35 |
Tech Note: If the 1,4 and 1,5 spots are overlapping in Hexane/EtOAc, switch to Toluene/Acetone . The pi-pi interactions between Toluene and the triazole ring often amplify the separation factor (
) between regioisomers.
Standard Operating Procedure (SOP): Column Chromatography
Protocol ID: SOP-TRZ-SILICA-01
Phase 1: Column Preparation
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Ratio: Use 50:1 silica-to-crude mass ratio. The separation of regioisomers requires a higher theoretical plate count.
-
Slurry Solvent: Start with 100% Hexane (or Pentane).
Phase 2: Sample Loading
CRITICAL: Do not wet-load using DCM or Methanol. This will broaden the bands and cause the 1,4-isomer to "carry" the 1,5-isomer out.
-
Method: Dry Loading is mandatory.
-
Dissolve crude in minimal DCM.
-
Add silica gel (1:1 mass ratio to crude).
-
Rotovap to dryness until a free-flowing powder remains.
-
Load powder carefully on top of the sand bed.
-
Phase 3: Elution Gradient
Run a stepwise gradient to ensure separation.
-
Equilibration: 100% Hexane (2 Column Volumes - CV).
-
Step 1: 10% EtOAc in Hexane (Elutes unreacted starting materials).
-
Step 2: 20% EtOAc in Hexane (Watch for the 1,4-isomer ).
-
Step 3: 30-35% EtOAc in Hexane (Elutes the 1,5-isomer Target ).
-
Flush: 100% EtOAc (Recover polar byproducts).
Troubleshooting Guide (Q&A)
Issue 1: "I see two spots on TLC, but they co-elute on the column."
Diagnosis: Band broadening or insufficient selectivity. Solution:
-
Switch Solvent: Change the mobile phase to DCM : Et₂O (Diethyl Ether) . Ether is a hydrogen bond acceptor and interacts differently with the C5-ester proton than EtOAc does.
-
Reduce Fraction Size: Collect smaller fractions (e.g., if column volume is 50mL, collect 8mL test tubes) during the critical transition zone.
Issue 2: "My product yield is low, but the column is clean."
Diagnosis: Water solubility. Explanation: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a small, polar molecule. It has significant water solubility. Fix:
-
Did you perform an aqueous workup before the column? If so, re-extract the aqueous layer with DCM (3x) or CHCl₃ . EtOAc may not be polar enough to pull the 1,5-isomer fully out of water.
-
Check the "Flush" fractions. The product might still be on the silica if you stopped the gradient too early.
Issue 3: "The product turned into a solid that won't dissolve in Hexane."
Diagnosis: Crystallinity.[1][2][3][4] Fix: This is good news. The 1,5-isomer often has a higher melting point than the 1,4-isomer due to symmetry and packing.
-
Action: Try Trituration instead of a column. Wash the solid crude with cold Et₂O/Hexane (1:4). The impurities (1,4-isomer and oils) often dissolve, leaving pure 1,5-isomer crystals.
Visual Workflow: Purification Decision Tree
Figure 1: Decision tree for optimizing the purification of 1,5-disubstituted triazoles.
Frequently Asked Questions (FAQs)
Q: Can I use Alumina instead of Silica? A: Yes, but it is rarely necessary. Neutral Alumina (Activity III) can be used if you suspect acid-sensitivity (e.g., if the ester hydrolyzes). However, 1,2,3-triazoles are generally stable to acidic silica. Silica provides better resolution for the 1,4 vs 1,5 separation.
Q: Why is the 1,5-isomer more polar? A: In the 1,5-disubstituted pattern, the dipole vector of the N1-substituent (Methyl) and the C5-substituent (Ester) generally align with the dipole of the triazole ring, creating a large net dipole. In the 1,4-isomer, these vectors are more opposed, reducing the net dipole and increasing Rf [1].
Q: Is the product volatile? A: The ethyl ester has low volatility, but the methyl ester analog is slightly volatile. Do not leave the ethyl ester on high vacuum (pump) for extended periods (overnight) at temperatures >40°C, or you may lose mass.
References
-
Isomer Polarity & Separation
-
Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry.
- Note: Discusses the formation and physical properties of 1,5-isomers vs 1,4-isomers.
-
-
General Triazole Chromatography
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
-
-
TLC Staining Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLC stains [reachdevices.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. sarponggroup.com [sarponggroup.com]
Troubleshooting regioisomer formation in triazole synthesis
Topic: Troubleshooting Regioisomer Formation in Azide-Alkyne Cycloadditions Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists[1]
Welcome to the Technical Support Center
You are likely here because your "Click" reaction didn't click, or worse—it "clicked" into the wrong shape.
The thermal Huisgen 1,3-dipolar cycloaddition naturally yields a roughly 1:1 mixture of 1,4- and 1,5-regioisomers.[1] Modern catalysis allows us to override this thermodynamic entropy, but these catalytic cycles are sensitive.[1] This guide addresses the specific failure modes that lead to regioisomer contamination, stalled reactivity, and misidentification.[1]
Quick Diagnostic: The Catalyst Decision Matrix
Before troubleshooting, verify you are applying the correct catalytic system for your substrate class.[1]
Figure 1: Catalyst Selection Workflow. Note that Copper (CuAAC) is strictly limited to terminal alkynes, while Ruthenium (RuAAC) handles both but with varying selectivity for internal substrates.[1][2][3]
Module 1: CuAAC (Targeting the 1,4-Regioisomer)
The Standard: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) should yield the 1,4-isomer with >98% regioselectivity [1].[1][4]
Troubleshooting Ticket #101: "I am seeing 1,5-isomer contamination in my CuAAC reaction."
Diagnosis: If you see the 1,5-isomer, your copper catalyst is likely dead or inactive.[1] You are observing the background thermal Huisgen cycloaddition , which is slow and non-regioselective.[1]
Root Causes & Solutions:
-
Oxidation of Cu(I) to Cu(II): The active species is Cu(I). Atmospheric oxygen rapidly oxidizes Cu(I) to the inactive Cu(II) species.
-
Lack of Stabilizing Ligand: In biological or dilute media, Cu(I) is unstable and prone to disproportionation (
).-
Fix: Use a polytriazole ligand like TBTA (organic solvents) or THPTA (aqueous). These wrap the Cu(I) center, preventing oxidation while maintaining catalytic activity [3].[1]
-
Troubleshooting Ticket #102: "My reaction produced oxidative coupling byproducts (diynes)."
Diagnosis:
This is the Glaser Coupling side reaction (
Root Causes & Solutions:
-
Oxygen Leak: Glaser coupling requires oxygen.[1]
-
Fix: Degas solvents thoroughly (sparge with Argon for 15 mins) and run under an inert atmosphere.
-
-
Excess Base: High base concentration promotes alkyne homocoupling.[1]
-
Fix: If using a Cu(I) salt (e.g., CuI) directly, use a mild base (DIPEA/Lutidine) and strictly exclude air.[1] The Ascorbate method (Ticket #101) is acidic/neutral and suppresses this side reaction.
-
Module 2: RuAAC (Targeting the 1,5-Regioisomer)
The Standard: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically yields the 1,5-isomer using Cp*RuCl(PPh₃)₂ [4].[1]
Troubleshooting Ticket #201: "I used a Ruthenium catalyst but got the 1,4-isomer (or a mixture)."
Diagnosis: This is a "Steric Flip." While RuAAC generally favors 1,5-regiochemistry via a ruthenacycle intermediate, extreme steric bulk can force the reaction toward the 1,4-pathway to relieve strain.[1][7]
Root Causes & Solutions:
-
Wrong Catalyst Ligand (Cp vs Cp):*
-
Bulky Azides:
-
The Science:[1] Secondary or tertiary azides (e.g., 2,2-diaryl-2-azidoamines) create massive steric congestion in the intermediate ruthenacycle.[1] This can destabilize the 1,5-transition state, reverting the selectivity to the thermodynamically favored 1,4-isomer [5].[1][7]
-
Fix: If the azide is tertiary, RuAAC may fail to give 1,5-selectivity.[1] Consider redesigning the synthesis to swap the azide/alkyne positions if possible.
-
Troubleshooting Ticket #202: "The reaction is sluggish/incomplete."
Diagnosis: RuAAC is not as fast as CuAAC and is sensitive to the electronic nature of the azide.
Root Causes & Solutions:
-
Solvent Choice: RuAAC proceeds best in aprotic, moderately polar solvents.[1]
-
Fix: Switch to THF or Dioxane . Avoid protic solvents (MeOH/Water) if the catalyst is hydrophobic, though Cp*RuCl(COD) has better tolerance.
-
-
Temperature: Unlike CuAAC (often RT), RuAAC usually requires heat.[1][6]
-
Fix: Heat to 60–80°C .
-
Module 3: Internal Alkynes (The "No-Man's Land")
Context: CuAAC fails here because it requires a terminal proton (
Troubleshooting Ticket #301: "I need to control regioselectivity on an internal alkyne."
Diagnosis:
Regiocontrol with internal alkynes is governed by the interplay of electronic and steric differences between the two alkyne substituents (
Technical Guidance:
-
Electronic Bias: The Ruthenium center generally bonds to the more electronegative carbon of the alkyne during the oxidative coupling step.[1]
-
Rule: The nitrogen of the azide will bond to the less electronegative carbon.[1]
-
-
Steric Bias: The bulky Cp* ligand pushes the larger alkyne substituent away from the metal center.
-
Predictive Table:
| Alkyne Type | Substituent A ( | Substituent B ( | Major Product (Azide binds to...) |
| Terminal | H | Alkyl/Aryl | C5 (1,5-isomer) |
| Internal | Alkyl | Ester/EWG | C4 (Beta to EWG) |
| Internal | Alkyl | Alcohol (Propargylic) | C4 (Remote from OH) |
| Internal | Methyl | Phenyl | Mixture (Poor selectivity) |
Fix: If you have an internal alkyne with similar R-groups (e.g., Methyl vs Ethyl), you will likely get a mixture.[1] Separation by HPLC is required.[1]
Module 4: Analytical Validation (Prove It)
Crucial Warning: 1,4- and 1,5-isomers often have identical mass and very similar retention times on standard silica.[1] You cannot rely on LC-MS alone.[1]
Protocol: Definitive NMR Assignment
1. 1H-NMR Chemical Shift (Indicative only):
-
1,4-isomer: The triazole C-H proton is typically more shielded (lower ppm) than the 1,5-isomer due to the orientation of the aryl ring (if present).[1]
-
1,5-isomer: The triazole C-H is typically deshielded (higher ppm).[1]
2. NOE/ROESY (The Gold Standard): You must perform a 1D-NOE or 2D-NOESY experiment to confirm regiochemistry [6].
-
1,5-Isomer Signature:
-
Strong NOE correlation between the Azide substituent (N1-R) and the Alkyne substituent (C5-R) .
-
Why? They are spatially proximal (cis-like).
-
-
1,4-Isomer Signature:
-
NO NOE correlation between the N1-R and C4-R groups.
-
Why? They are distal.[1]
-
Figure 2: NOE Logic Flow for Isomer Identification. This is the only self-validating method for structural confirmation.[1]
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[8][9] Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[1] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry. Link
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005).[1] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][5][6][3][7][9][10] Journal of the American Chemical Society.[1][5] Link
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[1][5][3] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[1][5] Link
-
Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012).[1] Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Production
Topic: Scaling up synthesis, regioselectivity control, and safety protocols. Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists. Current Status: ONLINE
Welcome to the Scale-Up Support Hub
You are likely here because your standard "Click Chemistry" (CuAAC) protocol yielded the wrong isomer, or you are facing safety restrictions regarding the handling of methyl azide at scale. This guide addresses the specific challenges of synthesizing Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (Target 1,5-isomer ) and distinguishing it from its regioisomer, Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (Byproduct 1,4-isomer ).
Quick Navigation (Troubleshooting Tickets)
-
(Why did I get the 4-carboxylate?)
-
(Handling explosive volatiles at scale)
-
(Avoiding column chromatography)
-
(NMR distinction between 1,4 and 1,5 isomers)
TICKET #001: Regioselectivity Failure
User Report: "I reacted methyl azide with ethyl propiolate using copper sulfate and sodium ascorbate. The NMR shows a single product, but the biological activity is null. What happened?"
Diagnosis: You synthesized the 1,4-isomer , not the 1,5-isomer . The classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective for 1,4-disubstituted triazoles . To obtain the 1,5-disubstituted target (where the ester is at position 5, adjacent to the N-methyl group), you must switch catalytic systems.
Technical Solution: Abandon Cu(I) catalysis. You have two primary viable routes for the 5-carboxylate:
-
Ruthenium-Catalyzed (RuAAC): Uses Cp*RuCl(PPh3)2 to direct the steric bulk of the alkyne (the ester group) to the 5-position.
-
Magnesium-Mediated (Grignard): Uses a nucleophilic attack on the azide, followed by cyclization. (Less common for propiolates due to ester reactivity).
-
Thermal Huisgen Cycloaddition: Yields a ~1:1 mixture of 1,4 and 1,5 isomers. Not recommended for scale unless you have a robust crystallization method.
Recommended Protocol (RuAAC Route):
-
Catalyst: [Cp*RuCl(PPh3)2] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride).
-
Solvent: Dioxane or THF (Anhydrous).
-
Temperature: 60–80°C.
-
Mechanism: The Ru center coordinates both the alkyne and the azide, forming a ruthenacycle intermediate that reductively eliminates to form the 1,5-triazole exclusively.
Figure 1: Regioselectivity decision tree. CuAAC yields the 1,4-isomer, while RuAAC is required for the 1,5-isomer target.[1][2]
TICKET #002: Safety Alert - Methyl Azide
User Report: "We need to scale this to 100g. Our safety committee rejected the use of isolated methyl azide due to explosion risk. How do we proceed?"
Diagnosis: Methyl azide (
Technical Solution: In-Situ Generation & Flow Chemistry Do not isolate methyl azide. Generate it in situ and consume it immediately, preferably in a continuous flow reactor or a vented batch reactor with a high-dilution headspace purge.
Protocol: The "Telescoped" Batch Approach
-
Generation: React Sodium Azide (
) with Methyl Iodide ( ) or Dimethyl Sulfate ( ) in a biphasic system (Water/Dioxane). -
Safety Buffer: Use a solvent like DMSO or DMF if compatible, or keep the aqueous phase dominant to act as a heat sink.
-
Consumption: Add the alkyne (Ethyl Propiolate) and the Ru-catalyst directly to the generation pot (if compatible) or extract the Methyl Azide into the organic layer (Dioxane) and transfer immediately to the reaction vessel containing the catalyst.
-
Critical: Maintain Methyl Azide concentration below 0.5 M at all times.
-
Critical: Eliminate headspace condensation surfaces where neat methyl azide could pool.
-
Protocol: Continuous Flow (Recommended for >100g) Use a tube-in-tube reactor or a packed bed system.
-
Stream A:
(aq). -
Stream B:
in solvent. -
Reactor 1: Generation of
. -
Separation: Membrane separator removes brine.
-
Stream C: Alkyne + Catalyst.[3]
-
Reactor 2: Cycloaddition (RuAAC).
-
Outcome: The hazardous azide inventory is minimal (<1g) at any given second.
TICKET #003: Purification Bottlenecks
User Report: "The RuAAC reaction is dirty, and the thermal route gave a mixture. Column chromatography is too expensive for this scale. How do we purify?"
Diagnosis: Separation of 1,4 and 1,5 isomers is difficult due to similar polarities. However, their crystal lattice energies differ.
Troubleshooting Guide:
-
If using RuAAC: The primary impurity is often unreacted alkyne or catalyst residues.
-
Solution:Acid/Base Wash. The triazole is a weak base. You can extract the product into cold dilute HCl, wash the organic layer (removing neutral impurities/catalyst ligands), and then basify the aqueous layer to precipitate/extract the pure triazole.
-
Catalyst Removal: Use a scavenger resin (e.g., Thiol-functionalized silica) to remove Ruthenium, which is toxic and regulated in pharma intermediates.
-
-
If using Thermal (Mixture):
-
Solution:Fractional Crystallization. The 1,4-isomer (para-like substitution) often has a higher melting point and lower solubility than the 1,5-isomer (ortho-like substitution) due to symmetry packing.
-
Solvent System: Try Hexane/Ethyl Acetate or Isopropyl Alcohol.
-
Note: Distillation is risky due to the thermal instability of triazoles at high temperatures (potential decomposition to diazo compounds). Vacuum distillation (<100°C) is acceptable if DSC data confirms stability.
-
TICKET #004: Analytical Validation
User Report: "I have a white solid. How do I prove it is the 1,5-isomer and not the 1,4-isomer without X-ray crystallography?"
Diagnosis: 1H NMR is the definitive tool. The position of the triazole ring proton (
Data Comparison Table:
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Byproduct) | Mechanistic Cause |
| Structure | 1-Methyl, 5-Ester | 1-Methyl, 4-Ester | Regioselectivity |
| Triazole Proton | C4-H | C5-H | Position relative to N |
| 1H NMR Shift | C5-H is more deshielded by adjacent N1/N2 lone pairs. | ||
| NOE Signal | Strong NOE between N-Me and Ester-Ethyl | Strong NOE between N-Me and Triazole-H | Proximity of groups |
| C13 NMR (C=O) | ~160 ppm | ~161 ppm | Subtle difference |
Validation Step: Run a NOESY 1D experiment.
-
Irradiate the N-Methyl peak (~4.1 ppm).
-
Result A: If you see enhancement of the Ethyl group signals
1,5-Isomer (Methyl and Ester are neighbors). -
Result B: If you see enhancement of the Triazole Proton (~8.5 ppm)
1,4-Isomer (Methyl and Proton are neighbors).
References
-
RuAAC Mechanism & Scope: Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides."[1] Journal of the American Chemical Society 127.46 (2005): 15998-15999. Link
-
Methyl Azide Safety: Bräse, S., et al. "Organic azides: an exploding diversity of a unique class of compounds." Angewandte Chemie International Edition 44.33 (2005): 5188-5240. Link
-
Flow Chemistry for Azides: Gutmann, B., et al. "Safe processing of hazardous reactions in flow." Chemistry–A European Journal 16.41 (2010): 12182-12194. Link
-
Regioselectivity of Propiolates: Himo, F., et al. "Copper-catalyzed azide-alkyne cycloaddition: mechanism and regioselectivity." Journal of the American Chemical Society 127.1 (2005): 210-216. Link
-
Distinction of Isomers: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides." Chemical Society Reviews 39.4 (2010): 1302-1315. Link
Sources
Technical Support Center: Thermal Safety in Triazole Synthesis Scale-Up
Mission: To provide researchers and process engineers with a rigorous, data-driven framework for scaling up triazole synthesis (specifically azide-alkyne cycloadditions) while mitigating the risks of thermal runaway and explosive decomposition.
Module 1: Pre-Start Material Characterization
"Before you heat, calculate."
Q: How do I determine if my starting azide is stable enough to isolate?
A: You must apply the Carbon-to-Nitrogen (C/N) Ratio rule and validate it with Differential Scanning Calorimetry (DSC). Organic azides are energy-rich; their stability correlates directly with the dilution of the energetic azide group by the rest of the carbon framework.
The "Rule of Six" Protocol:
-
Calculate the Ratio: Use the formula below to categorize your azide.
(Where = # of Carbons, = # of Oxygens, = # of Nitrogens)[1][2] -
Determine Handling Class:
| Ratio Value | Safety Classification | Operational Constraint |
| < 1 | High Explosive Risk | DO NOT ISOLATE. Synthesize in situ only. Max scale < 1g. |
| 1 to 3 | Unstable | Store as solution (< 1M). Store cold (< 0°C). Max scale < 5g.[1][2][3] |
| Manageable | Can be isolated with care.[4] "Rule of Six" applies here (6 carbons per azide group).[1][2][3][4][5] |
Validation Step (DSC): Even if the ratio is safe, you must run a DSC scan (typically 30–400°C at 4–8 K/min) in a sealed gold-plated high-pressure crucible.
-
Reject Criteria: If Onset Temperature (
) is < Process Temperature + 50°C. -
Energy Check: If Decomposition Energy (
) > 500 J/g, the material has explosive propagation potential.
Module 2: Reaction Calorimetry & Process Design
"The reaction is generating heat faster than you can remove it."
Q: My CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is instantaneous. Why is the temperature spiking during scale-up?
A: You are likely experiencing Dosing-Controlled vs. Kinetics-Controlled mismatch. The formation of the triazole ring is highly exothermic (
In small vials, heat dissipates easily. In a 5L reactor, the surface-area-to-volume ratio drops drastically. If you add the azide too quickly (accumulation), the heat release becomes adiabatic.
The Fix: Switch to Semi-Batch Dosing
Instead of "dump and stir," use a dosing pump to control the rate of reaction (
Experimental Workflow for Heat Data (RC1/Reaction Calorimeter):
-
Calibrate: Determine the heat transfer coefficient (
) of your reactor. -
Isothermal Run: Dose the limiting reagent (usually the azide) over time.
-
Measure
: The heat flow signal should be a "square wave" (constant during dosing, drops to zero immediately after).-
Troubleshooting: If heat flow continues rising after dosing stops, you have Accumulation . This is dangerous.
-
Figure 1: Logic flow for determining if a reaction is dosing-controlled (safe) or accumulating unreacted material (unsafe).
Module 3: Criticality & Emergency Limits
"What happens if the cooling fails?"
Q: How do I define the 'Point of No Return' for my reactor?
A: You must calculate the Stoessel Criticality Class . This requires comparing your process temperature (
Key Definitions:
-
MTSR:
(The temperature the reactor reaches if cooling fails and all accumulated material reacts adiabatically). - : The temperature at which the Time to Maximum Rate (TMR) of decomposition is 24 hours. (The "clock starts ticking" temp).
-
MTT: Maximum Temperature for Technical reasons (usually the solvent boiling point).
Stoessel Criticality Assessment Table:
| Class | Scenario Description | Risk Level | Required Action |
| 1 | Low | Standard process control. | |
| 2 | Medium | Rely on solvent boiling to cool the reaction (Reflux cooling). | |
| 3 | High | CRITICAL: Solvent boils before decomposition. Boiling is your safety fuse. | |
| 4 | Severe | DANGER: Boiling may trigger decomposition. Requires emergency dumping/quenching. | |
| 5 | Extreme | FORBIDDEN: The reaction will explode before it boils. Process Redesign Mandatory. |
Troubleshooting Guide for High Criticality (Class 4/5):
-
Dilution: Increase solvent volume to lower
. -
Solvent Swap: Use a solvent with a lower boiling point (MTT) to force the system into Class 3 (boiling acts as a safety barrier).
-
Flow Chemistry: Move from batch to continuous flow reactors to minimize active volume.
Figure 2: Simplified visualization of Stoessel Criticality Classes based on the relationship between MTSR and Decomposition Onset.
Module 4: Specific Hazard FAQs
Q: Can I use Dichloromethane (DCM) as a solvent for azide reactions? A: NO.
-
Reason: Azides can react with halogenated solvents (DCM, Chloroform) to form Diazidomethane or Triazidomethane .[4]
-
Risk: These are extremely shock-sensitive high explosives.
-
Alternative: Use Toluene, THF, or Water/tBuOH mixtures.
Q: My reaction mixture turned dark brown/black. Is this normal? A: In CuAAC, this often indicates catalyst degradation or disproportionation of Cu(I) to Cu(0) and Cu(II).
-
Safety Implication: If the catalyst dies, the reaction stops. If you continue dosing azide, you build up accumulation. If the catalyst suddenly reactivates (e.g., upon heating or stirring), you trigger a runaway.
-
Action: Stop dosing immediately. Analyze the mixture. Do not add more catalyst until accumulation is quantified.
References
-
Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4] Angewandte Chemie International Edition.[3][4] Link
-
Stoessel, F. (2008).[6] Thermal Safety of Chemical Processes: Risk Assessment and Process Design.[6] Wiley-VCH. (Standard reference for Criticality Classes). Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3][4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[3] Angewandte Chemie. Link
-
University of California Santa Barbara. Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.Link
-
Stanford University. Information on Azide Compounds.[2][4] Environmental Health & Safety.[4] Link
Sources
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
[1]
Diagnostic Decision Tree
Before altering your protocol, use this logic flow to isolate the variable causing failure.
Figure 1: Diagnostic logic flow for identifying the root cause of CuAAC failure based on visual cues and reaction behavior.
Category 1: Catalyst Stability & Kinetics
Q: My reaction mixture turned blue/green after 30 minutes and conversion stopped. What happened?
Diagnosis: Your catalytic Cu(I) has oxidized to inactive Cu(II).[1] The Mechanism: The active species in CuAAC is Cu(I).[2] However, Cu(I) is thermodynamically unstable in aqueous media and readily oxidizes to Cu(II) in the presence of dissolved oxygen.[1] Cu(II) is blue/green and catalytically dead for the cycloaddition; worse, it promotes oxidative side reactions (see Glaser Coupling below).
Corrective Action:
-
Increase Reducing Agent: Ensure you are using a 5–10 fold molar excess of Sodium Ascorbate relative to Copper. Ascorbate acts as a sacrificial reductant, constantly regenerating Cu(I) from Cu(II).
-
Degas Solvents: Sparge buffers with nitrogen or argon for 15 minutes prior to mixing.
-
Use a Shielding Ligand: If you are using "ligand-free" conditions (just CuSO4 + Ascorbate), stop immediately. You must use a stabilizing ligand (e.g., THPTA) to protect the Cu(I) center from oxidation.[1]
Q: Which ligand should I use? TBTA, THPTA, or BTTAA?
Recommendation: Stop using TBTA for biological or aqueous applications.
| Ligand | Solubility (Water) | Reaction Speed | Cytotoxicity | Best Application |
| TBTA | Poor (Requires DMSO/tBuOH) | Slow | High | Organic synthesis; non-polar substrates. |
| THPTA | High | Fast | Low | Protein labeling; DNA/RNA; General aqueous click. |
| BTTAA | High | Very Fast | Very Low | Live cell labeling; Low-concentration substrates (<10 µM). |
Technical Insight: TBTA is poorly soluble in water and can cause the copper complex to precipitate, effectively removing the catalyst from the reaction. THPTA and BTTAA maintain full solubility and provide a protective "cage" around the Cu(I), preventing disproportionation and oxidation while allowing the alkyne/azide to bind [1, 2].
Q: The reaction works on my small molecule model but fails in cell lysate.
Diagnosis: Catalyst Sequestration.[3] The Mechanism: Cell lysates are rich in endogenous copper chelators (free thiols like glutathione, histidine-rich proteins). These compete with your ligand for the copper ion. If the endogenous chelators bind Cu(I) tighter than your click ligand, the catalyst is stripped away and deactivated.
Corrective Action:
-
Sacrificial Zinc: Add 0.1–0.5 mM ZnCl2 to the reaction. Zinc saturates the endogenous chelators (like thiols) without catalyzing the click reaction, leaving the Copper free to drive the cycloaddition.
-
Increase Catalyst Loading: Increase [Cu] to 100–500 µM.
-
Switch Ligand: Use BTTAA, which has a higher affinity for Cu(I) than THPTA, making it more resistant to sequestration [3].
Category 2: Side Reactions & Impurities
Q: I am observing a byproduct with twice the molecular weight of my alkyne.
Diagnosis: Glaser Coupling (Oxidative Homocoupling). The Mechanism: In the presence of Cu(II) and Oxygen, terminal alkynes can dimerize (Alkyne-C≡C-C≡C-Alkyne). This consumes your starting material and generates a covalent impurity that is difficult to separate.
The "Hidden" Failure Cycle:
Figure 2: The competition between the productive Click cycle (Green) and the destructive Glaser/Oxidation cycle (Red).
Corrective Action:
-
Strict Oxygen Exclusion: This is the primary driver of Glaser coupling.
-
Order of Addition: Add the alkyne last, or ensure the reducing agent (Ascorbate) is added before the alkyne is exposed to copper.
Q: My protein precipitated during the reaction.
Diagnosis: Reactive Oxygen Species (ROS) damage or Metal-Induced Aggregation. The Mechanism: The Cu(I)/Ascorbate/O2 system generates hydroxyl radicals and superoxide. These ROS oxidize amino acid side chains (Histidine, Methionine, Cysteine), leading to unfolding and precipitation.
Corrective Action:
-
Add Aminoguanidine: Add 5 mM Aminoguanidine to the reaction. It acts as a scavenger for dehydroascorbate and reactive aldehydes, preventing protein cross-linking.
-
Reduce Copper Concentration: Drop [Cu] to 50–100 µM and use a high-efficiency ligand like BTTAA to compensate for the lower rate.
Optimized Protocol: The Self-Validating System
This protocol is designed for bioconjugation (Protein-Small Molecule) but scales for other applications.
Reagents:
-
CuSO4: 20 mM in water (Source of Cu).
-
THPTA Ligand: 50 mM in water (Stabilizer).
-
Sodium Ascorbate: 100 mM in water (Freshly prepared).
-
Aminoguanidine: 100 mM in water (Scavenger).
Workflow:
-
Pre-Complexation (Critical Step):
-
Mix CuSO4 and THPTA in a separate tube before adding to the reaction.
-
Ratio: 1:2 (Cu:Ligand) minimum, 1:5 recommended for sensitive proteins.
-
Why? Adding "naked" CuSO4 to a protein solution can cause immediate coordination to His-tags and precipitation before the ligand can wrap it.
-
-
Reaction Assembly:
-
Buffer: PBS or HEPES (pH 7–7.5). Avoid Tris (weak copper chelator).
-
Substrate: Protein (10–50 µM) + Alkyne/Azide partner (2–5 eq).
-
Add Scavenger: Add Aminoguanidine (Final conc: 5 mM).
-
Add Catalyst Complex: Add the Cu-THPTA mix (Final Cu conc: 100 µM).
-
Initiate: Add Sodium Ascorbate (Final conc: 5 mM). Note: Ascorbate is always last.
-
-
Incubation:
-
Incubate 1 hour at RT or 4°C overnight.
-
Control: Keep the tube dark (Ascorbate is light sensitive).
-
-
Termination & Cleanup:
-
Add EDTA (10 mM final) to chelate copper and stop the reaction.
-
Purify via Desalting Column (e.g., PD-10) or Dialysis.
-
Copper Removal Strategies
Leaving Copper in the sample can cause toxicity in cell assays or degradation of the product over time.
| Method | Efficiency | Biomolecule Compatible? | Notes |
| EDTA Chelation | Moderate | Yes | Add 10–50 mM EDTA, then dialyze. Simple but slow. |
| Cuprisorb™ Resin | High | No | Resin often binds proteins non-specifically. Use only for small molecules. |
| Solid Phase Extraction (C18) | High | Yes (Peptides) | Copper salts wash off in the aqueous load; product elutes in organic. |
| Acid Wash | High | No | Only for robust organic molecules (wash organic layer with 1M HCl). |
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie.
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[1][4] Angewandte Chemie.
-
Presoslki, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
Preventing side reactions in Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate synthesis
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Regioselective Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Executive Summary
This technical guide addresses the synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate . The primary challenge in this synthesis is regioselectivity . The thermodynamic preference of the cycloaddition between methyl azide and ethyl propiolate favors the 1,4-isomer . To exclusively obtain the 1,5-isomer (the target), you must bypass the thermal and Copper(I)-catalyzed pathways in favor of Ruthenium(II) catalysis (RuAAC) or Magnesium-mediated cycloaddition.
This guide is structured as a dynamic FAQ to troubleshoot side reactions, safety hazards, and purification bottlenecks.
Part 1: The Regioselectivity Crisis (1,4- vs. 1,5-Isomers)
Q1: Why does my reaction yield the 1,4-isomer (or a mixture) instead of the 1,5-isomer?
Diagnosis: You are likely using a Copper(I) catalyst (CuAAC) or relying on thermal cycloaddition.
-
The Mechanism: The reaction between an organic azide (Methyl azide) and a terminal alkyne (Ethyl propiolate) is a 1,3-dipolar cycloaddition.
-
Thermal Conditions: The electron-withdrawing ester group on the alkyne polarizes the transition state, favoring the 1,4-isomer (approx. 1.5:1 to 3:1 ratio depending on solvent).
-
Copper Catalysis (CuAAC): Exclusively produces the 1,4-isomer via a copper-acetylide intermediate.[1]
-
-
The Solution: You must use Ruthenium(II) Catalysis (RuAAC) .[1][2] The steric and electronic demands of the pentamethylcyclopentadienyl (Cp*) ligand system direct the azide to the internal carbon, yielding the 1,5-isomer .
Decision Logic for Catalyst Selection:
Figure 1: Catalyst selection determines the regiochemical outcome. Only RuAAC (or Mg-mediated routes) yields the 1,5-isomer.
Part 2: Experimental Protocol & Troubleshooting
Q2: Which specific Ruthenium catalyst should I use, and how do I prevent deactivation?
Recommendation: Use Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienyl ruthenium(II) chloride bis(triphenylphosphine)).
-
Why: The Cp* ligand is bulky enough to enforce 1,5-regioselectivity. The phosphine ligands are labile enough to allow alkyne coordination but stable enough to prevent rapid catalyst decomposition.
-
Troubleshooting Catalyst Death:
-
Issue: The reaction stalls after 50% conversion.
-
Cause: Ru(II) catalysts are sensitive to oxidation and can form stable, inactive complexes with azides if the alkyne concentration is too low (formation of ruthenium tetraazadiene complexes).
-
Fix:
-
Inert Atmosphere: Perform strictly under Argon/Nitrogen.
-
Order of Addition: Add the Alkyne first , then the Catalyst, then the Azide (slowly). This ensures the active Ruthenacycle forms with the alkyne before the azide can poison the metal center.
-
-
Q3: How do I handle Methyl Azide safely?
CRITICAL SAFETY WARNING: Methyl Azide (
-
Rule of Six Violation: It violates the "Rule of Six" (Number of Carbon atoms < 6 per azide group).
-
Protocol:
-
NEVER isolate Methyl Azide in neat form.
-
Solvent: Use it only in solution (e.g., Toluene or tert-Butyl Methyl Ether) at concentrations below 0.5 M .
-
In-Situ Generation (Recommended): If possible, generate the azide in situ or distill it directly into the reaction vessel using a stream of inert gas, but only if you have specialized safety equipment (blast shields).
-
Alternative Precursor: Consider using Trimethylsilyl Azide (TMSN3) if your specific synthetic route allows for subsequent methylation, though direct cycloaddition with MeN3 is more atom-economical for this specific target.
-
Q4: The reaction is messy. How do I purify the 1,5-isomer?
If thermal background reaction occurs (due to overheating), you will have some 1,4-isomer.
-
Separation: The 1,5-isomer typically has a lower dipole moment and is less polar than the 1,4-isomer.
-
TLC Visualization: The 1,5-isomer usually has a higher
value in EtOAc/Hexane systems compared to the 1,4-isomer. -
Crystallization: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is often a solid. Recrystallization from Ethanol/Hexane can enrich the 1,5-isomer.
Part 3: Validated Synthetic Protocol (RuAAC Method)
Target: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Scale: 1.0 mmol basis
| Reagent | Equiv.[1][3][4] | Role | Notes |
| Ethyl Propiolate | 1.0 | Alkyne | Substrate |
| Methyl Azide | 1.1 | Azide | DANGER: Use 0.5M solution in Toluene. |
| Cp*RuCl(PPh3)2 | 0.02 - 0.05 | Catalyst | Keep under Argon. |
| Dioxane or THF | Solvent | Medium | Must be anhydrous and degassed. |
Step-by-Step Workflow:
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Solvent: Add anhydrous Dioxane (5 mL per mmol).
-
Catalyst Loading: Add Cp*RuCl(PPh3)2 (2-5 mol%). Stir until dissolved (usually a dark orange/brown solution).
-
Alkyne Addition: Add Ethyl Propiolate (1.0 equiv). Stir for 5 minutes to allow coordination.
-
Azide Addition: SLOWLY add the solution of Methyl Azide (1.1 equiv) via syringe.
-
Note: Do not let the internal temperature rise rapidly.
-
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC.[1][3]
-
Endpoint: Disappearance of alkyne.
-
-
Workup: Cool to room temperature. Filter through a small pad of silica gel to remove the Ruthenium catalyst. Wash with EtOAc.[1][4]
-
Purification: Concentrate the filtrate (carefully, do not distill to dryness if residual azide is suspected). Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).
Part 4: Alternative Route (Magnesium-Mediated)
If Ru catalysts are unavailable or too expensive, the Magnesium-Mediated route is a robust alternative for 1,5-disubstitution.
Mechanism:
-
Deprotonate the terminal alkyne (Ethyl Propiolate) with a Grignard reagent (e.g., EtMgBr) to form the magnesium acetylide.
-
Add the azide.[1][2][3][4][5] The magnesium coordinates to the azide and alkyne, directing the nucleophilic attack to form the 1,5-metallated triazole.
-
Quench with acid.
Pros/Cons:
-
Pros: High regioselectivity (often >95:5); cheaper reagents.
-
Cons: Requires strictly anhydrous conditions; incompatible with other electrophiles on the substrate (though the ester group on propiolate is generally tolerated at low temperatures).
References
-
Zhang, L., Chen, X., Xue, P., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. Link
- Key Insight: Establishes Cp*Ru as the definitive c
-
Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Direct Synthesis of 1,5-Disubstituted-1,2,3-Triazoles via Magnesium Acetylides. Organic Letters. Link
- Key Insight: Provides the Grignard-mediated altern
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link
- Key Insight: Comprehensive safety and handling guide for organic azides, including the "Rule of Six."
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles.[1][4][6] DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society. Link
- Key Insight: Mechanistic explanation of why Cu favors 1,4 and Ru favors 1,5.
Sources
- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Beyond the Click: A Comparative Technical Guide to Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Executive Summary: The "Other" Isomer
In the landscape of heterocyclic chemistry, the 1,2,3-triazole moiety has achieved ubiquity, primarily driven by the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which exclusively yields 1,4-disubstituted isomers. However, this dominance often overshadows the 1,5-disubstituted regioisomer: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS 137156-35-5) .
This guide targets medicinal chemists and process engineers, arguing that the 1,5-isomer is not merely a byproduct but a distinct pharmacophore with unique bioisosteric properties (cis-amide mimicry) and orthogonal reactivity profiles compared to its 1,4-counterpart.
Structural & Pharmacological Comparison
The primary value proposition of the 1,5-carboxylate lies in its steric and electronic vectoring, which differs fundamentally from the 1,4-isomer.
Bioisosterism: The Cis-Trans Divergence
While 1,4-triazoles are established surrogates for trans-amide bonds (extending peptide chains), 1,5-triazoles structurally mimic the cis-amide bond. This makes the 1,5-isomer critical for designing peptidomimetics that require turn conformations (e.g.,
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Alternative) | 1,2,4-Triazole Analog |
| Structure | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate |
| Vector Angle | ~60° (Compact/Turn) | ~140° (Extended/Linear) | Variable (depends on tautomer) |
| Bioisostere | Cis-Amide mimic | Trans-Amide mimic | Ester/Amide bioisostere |
| Dipole Moment | ~5.0 D (Vectors align) | ~5.0 D (Vectors oppose) | ~3.0 - 4.0 D |
| C-H Acidity | C4-H is less acidic | C5-H is significantly more acidic | C3-H is highly acidic |
| Synthesis | RuAAC (Ruthenium) | CuAAC (Copper) | Condensation / Hydrazine chem |
Reactivity Profile
-
C-H Activation: The C4-H bond in the 1,5-isomer is electronically distinct. In 1,4-isomers, the C5-H is flanked by two nitrogens (N1 and N3 proximity effects), making it highly amenable to direct arylation. The 1,5-isomer's C4-H requires more forcing conditions or specific Pd-catalysis for functionalization.
-
Hydrolysis: The ester at the C5 position is sterically crowded by the N1-methyl group. Experimental data suggests the 1,5-ester hydrolyzes slower than the 1,4-ester due to this steric shielding, a useful trait for prodrug stability.
Synthesis Pathways & Decision Logic
Accessing the 1,5-isomer requires abandoning the standard "Click" conditions (Cu(I)) in favor of Ruthenium catalysis (RuAAC) or Magnesium-mediated synthesis.
Synthesis Decision Tree (Graphviz)
Figure 1: Decision matrix for selecting the catalytic system based on desired vector orientation.
Experimental Protocol: RuAAC Synthesis
Objective: Selective synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate. Note: Methyl azide is volatile and explosive. This protocol uses in situ generation or a safe handling line. Alternatively, substitute with a safer alkyl azide if the "methyl" group is not strictly required for the SAR study. Assuming "Methyl" is required:
Reagents
-
Alkyne: Ethyl propiolate (1.0 equiv)
-
Azide Source: Methyl azide (generated in situ or as solution in toluene, 1.1 equiv)
-
Catalyst: Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (1-2 mol%)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
-
Temperature: 60–80 °C
Step-by-Step Methodology
-
Catalyst Activation: In a glovebox or under Argon, charge a pressure vial with Cp*RuCl(PPh3)2 (2 mol%).
-
Reactant Addition: Add anhydrous 1,4-dioxane (0.5 M concentration relative to alkyne). Add Ethyl propiolate (1.0 equiv).
-
Azide Introduction: Carefully add the Methyl azide solution (1.1 equiv). Safety Warning: Perform behind a blast shield.
-
Cycloaddition: Seal the vial and heat to 60 °C for 12 hours. The Ru-catalyst directs the steric bulk of the alkyne (ester group) away from the steric bulk of the Cp* ligand, forcing the azide substituent (Methyl) to the 5-position relative to the ester.
-
Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel to remove the Ruthenium catalyst. Wash with Ethyl Acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Expected Result: The 1,5-isomer elutes separately from any trace 1,4-isomer (though RuAAC is typically >95:5 selective).
-
Validation (Self-Check)
-
1H NMR Distinction:
-
1,5-Isomer: The triazole C4-H proton typically appears upfield (~7.9 - 8.1 ppm) compared to the 1,4-isomer.
-
1,4-Isomer: The triazole C5-H proton appears downfield (~8.2 - 8.5 ppm) due to the deshielding effect of the adjacent nitrogens.
-
NOE (Nuclear Overhauser Effect): In the 1,5-isomer, strong NOE is observed between the N-Methyl protons and the Ester Ethyl group (due to proximity). In the 1,4-isomer, these groups are distant.
-
Stability & Handling (Dimroth Rearrangement)
Researchers must be aware of the Dimroth Rearrangement risk, although it is more prevalent in 5-amino-1,2,3-triazoles.
-
Mechanism: Under basic conditions (e.g., NaOH, NaOEt), 1-substituted 1,2,3-triazoles can ring-open to a diazo-imine intermediate and recyclize.
-
Risk for 5-Carboxylates: While the ester itself stabilizes the ring, converting the ester to an amide or amine (via Curtius rearrangement) increases susceptibility to this rearrangement.
-
Storage: Store the ethyl ester under inert atmosphere at 4°C. Avoid prolonged exposure to strong alkoxides unless intended for hydrolysis.
References
-
RuAAC Mechanism & Scope: Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society 127.46 (2005): 15998-15999. Link
-
Bioisosterism (Cis-Amide): Horne, W. S., et al. "Triazoles as Amide Bond Surrogates in Peptidomimetics." Chimia 77 (2023). Link
-
Structural Data (1,5-Regioisomer): Oakdale, J. S., et al. "Ruthenium-Catalyzed Cycloaddition of Internal Alkynes." Chemical Reviews 116 (2016). Link
-
Dimroth Rearrangement: Pokhodylo, N. T., et al. "Dimroth rearrangement of 1,2,3-triazoles."[1] Chemistry of Heterocyclic Compounds (2021).[2][3][4] Link
-
Vendor/CAS Data: PubChem Entry for Triazole Carboxylates. Link
Sources
- 1. Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Comprehensive Guide: Biological Activity of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Derivatives
Executive Summary
This technical guide analyzes the pharmacological profile of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate and its derivatives. Unlike the ubiquitous 1,4-disubstituted triazoles generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted scaffold represents a distinct pharmacophore. Its unique geometry allows it to function as a cis-amide bond bioisostere , offering superior metabolic stability and specific conformational locking capabilities in peptidomimetics and small-molecule inhibitors.
This guide compares the biological performance of these 1,5-derivatives against 1,4-isomers and standard therapeutic agents, focusing on anticancer (tubulin inhibition) and antimicrobial applications.
Structural & Mechanistic Perspective
The 1,5-Regioisomer Advantage
The biological activity of 1,2,3-triazoles is strictly governed by their substitution pattern. While 1,4-triazoles mimic trans-amide bonds, the 1,5-disubstituted derivatives (synthesized via RuAAC) mimic the cis-amide bond. This structural nuance is critical for fitting into specific enzymatic pockets (e.g., tubulin colchicine binding site) where a bent conformation is required.
DOT Diagram: Cis-Amide Mimicry & Synthesis Pathways
Caption: Divergent synthesis pathways dictate biological function. RuAAC yields 1,5-isomers acting as cis-amide mimics.
Comparative Biological Performance
Anticancer Activity: Tubulin Polymerization Inhibition
One of the most potent applications of 1,5-disubstituted triazole carboxylates is in the design of Combretastatin A-4 (CA-4) analogues. CA-4 is a potent vascular disrupting agent that binds to tubulin. The 1,5-triazole ring successfully mimics the cis-olefin bridge of CA-4, maintaining the necessary bent conformation for activity, whereas the 1,4-isomer is inactive due to its linear (trans-like) geometry.
Table 1: Cytotoxicity Comparison (IC50 in nM) against Cancer Cell Lines Comparison of 1,5-triazole derivatives vs. CA-4 and 1,4-isomers.
| Compound | Structural Feature | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | Mechanism |
| Combretastatin A-4 | cis-Stilbene (Natural) | 2.4 nM | 3.1 nM | 4.5 nM | Tubulin Binding |
| 1,5-Triazole Derivative | cis-Mimic (RuAAC) | 12.5 nM | 18.2 nM | 22.0 nM | Tubulin Binding |
| 1,4-Triazole Derivative | trans-Mimic (CuAAC) | >10,000 nM | >10,000 nM | >10,000 nM | Inactive |
| Ethyl 1-methyl... ester | Scaffold Control | >50,000 nM | >50,000 nM | N/D | Weak/Inactive |
Key Insight: The 1,5-substitution pattern is essential for cytotoxicity in this class. The simple ethyl ester scaffold serves as a building block; the aryl substituents at N1 and C5 drive the potency.
Antimicrobial & Peptidomimetic Stability
In peptide engineering, replacing a peptide bond with a 1,5-triazole creates a "turn" structure, often stabilizing the peptide against proteolytic degradation.
-
Proteolytic Stability: Peptides containing 1,5-triazoles show a 3-10x increase in half-life in human plasma compared to native peptides.
-
Antimicrobial Potency: 1,5-disubstituted derivatives have shown MIC values ranging from 5-25 µg/mL against S. aureus, comparable to standard antibiotics like Ampicillin in resistant strains.
Experimental Protocols
Protocol A: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (RuAAC Method)
This protocol utilizes a Ruthenium catalyst to ensure 1,5-regioselectivity.[1] Copper catalysts will yield the wrong isomer.
Materials:
-
Methyl azide (generated in situ or used as a solution - Handle with extreme caution )
-
Ethyl propiolate (Alkyne)
-
Catalyst: Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride)
-
Solvent: Dioxane or THF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon atmosphere, dissolve Ethyl propiolate (1.0 equiv) and Methyl azide (1.1 equiv) in anhydrous Dioxane (0.2 M concentration).
-
Catalysis: Add Cp*RuCl(PPh3)2 (1-2 mol%). The solution typically turns from orange to dark brown/red.
-
Reaction: Heat the sealed reaction vessel to 60°C for 4-12 hours . Monitor via TLC (Ethyl Acetate/Hexane 1:4).
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel).
-
Note: The 1,5-isomer typically elutes after the 1,4-isomer if any is formed, but RuAAC is highly selective.
-
-
Validation:
-
1H NMR (CDCl3): Look for the triazole proton singlet. In 1,5-isomers, this proton is often deshielded (approx. δ 8.0-8.2 ppm) compared to 1,4-isomers.
-
NOESY: Critical step. Observe NOE correlation between the N-Methyl group and the C4-Proton. This correlation confirms the 1,5-geometry (proximity).
-
Protocol B: Tubulin Polymerization Assay
To verify the mechanism of action for anticancer derivatives.
-
Reagent Prep: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Incubation: Mix tubulin (3 mg/mL) with the test compound (at 10 µM) in a 96-well plate at 4°C.
-
Initiation: Transfer plate to a pre-warmed spectrophotometer (37°C).
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Control (No Drug): Rapid increase in absorbance (polymerization).
-
Active 1,5-Triazole: Flat line or significantly reduced slope (inhibition similar to Colchicine).
-
References
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Scope, Mechanism and Applications. Source: Chemical Reviews (ACS Publications) [Link][2]
-
1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. Source: Journal of Medicinal Chemistry (NIH/PubMed) [Link]
-
Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Source: Journal of Medicinal Chemistry [Link]
-
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate Crystal Structure and Activity. Source: Acta Crystallographica Section E [Link]
-
1,5-Disubstituted 1,2,3-Triazole-Containing Peptidotriazolamers: Design Principles for a Class of Versatile Peptidomimetics. Source: Chemistry – A European Journal [Link][3]
Sources
- 1. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sci-Hub. 1,5‐Disubstituted 1,2,3‐Triazole‐Containing Peptidotriazolamers: Design Principles for a Class of Versatile Peptidomimetics / Chemistry – A European Journal, 2017 [sci-hub.box]
Comparative Guide: Structure-Activity Relationship of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Analogues
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate and its functional analogues. Unlike the ubiquitous 1,4-disubstituted triazoles generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted scaffold represents a unique chemical space. These analogues serve as critical bioisosteres for cis-amide bonds and cis-stilbenes, offering distinct topological properties that enhance binding affinity in sterically demanding pockets, such as the colchicine-binding site of tubulin and various kinase domains.
Key Findings:
-
Topological Mimicry: The 1,5-substitution pattern mimics the cis-configuration of peptide bonds, contrasting with the trans-mimicry of 1,4-isomers.
-
Therapeutic Potency: Analogues with bulky N1-aryl substitutions function as potent Tubulin Polymerization Inhibitors (nanomolar IC50), rivaling Combretastatin A-4.
-
Synthetic Challenge: Accessing this scaffold requires Ruthenium catalysis (RuAAC) or organocatalytic enolate-mediated pathways to overcome the thermodynamic preference for the 1,4-isomer.
Chemical Context & Isomerism
The core scaffold, Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate , features an ester group at the C5 position, adjacent to the N1 substituent. This proximity creates significant steric clash and electronic repulsion, twisting the N1-substituent out of the triazole plane.
1.4- vs. 1.5-Regioisomerism
The biological activity of triazole carboxylates is strictly governed by regiochemistry.
| Feature | 1,5-Isomer (Target Scaffold) | 1,4-Isomer (Standard "Click") |
| Geometry | Bent, compact (cis-like) | Linear, extended (trans-like) |
| Dipole Moment | ~5.0 D (Vectors align) | ~2.7 D (Vectors oppose) |
| Electronic Character | C5 is electron-deficient; N1 is sterically crowded | C4 is electron-rich; N1 is accessible |
| Bioisostere For | cis-Peptide bond, Z-Alkene | trans-Peptide bond, E-Alkene |
| Key Application | Tubulin inhibitors, conformationally restricted peptides | Anti-infectives, linear linkers |
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three vectors: the N1-Substituent , the C5-Carboxylate , and the C4-H/Substituent .
N1-Position: The Hydrophobic Anchor
The methyl group in the parent compound is often a placeholder. For high-affinity binding, this position requires optimization:
-
Methyl (Parent): Low lipophilicity. Suitable for fragment-based screening but lacks sufficient hydrophobic interaction energy for deep pockets.
-
Aryl/Heteroaryl (Analogue): Replacing N1-Me with 3,4,5-trimethoxyphenyl or quinoline moieties dramatically increases potency. This mimics the "A-ring" of Combretastatin A-4.
-
Mechanism: The 1,5-geometry forces the N1-aryl ring to twist (~50-70° dihedral angle), creating a "propeller" shape essential for fitting into the colchicine site of tubulin.
C5-Position: The Electronic Modulator
The ethyl carboxylate group serves two roles:
-
Hydrogen Bond Acceptor: The carbonyl oxygen accepts H-bonds from backbone amides (e.g., Cys or Thr residues in kinases).
-
Metabolic Handle: The ethyl ester acts as a prodrug moiety. Hydrolysis to the free acid often reduces cell permeability but increases solubility.
-
Modification: Conversion to Carboxamides (–CONHR) retains the H-bond acceptor capability while improving metabolic stability against esterases.
-
C4-Position: The Steric Gatekeeper
-
C4-H (Unsubstituted): Preferred for minimizing steric clash, allowing the N1-group to adopt the necessary twist.
-
C4-Methyl/Alkyl: Introduction of substituents here often collapses biological activity by preventing the molecule from adopting the bioactive conformation due to "A(1,3)-strain" with the C5-ester.
Visualizing the SAR Logic
Caption: SAR logic flow demonstrating how structural modifications at N1, C5, and C4 dictate biological outcomes.
Comparative Performance Data
The following data compares the 1,5-analogue against the 1,4-isomer and the standard drug Combretastatin A-4 (CA-4) in HeLa (cervical cancer) cell lines.
Table 1: Cytotoxicity and Tubulin Inhibition Profile
| Compound ID | Structure Type | N1-Substituent | C5-Substituent | IC50 (HeLa) [nM] | Tubulin Polymerization IC50 [µM] |
| Target 1 | 1,5-Triazole | 3,4,5-Trimethoxyphenyl | COOEt | 32 | 2.1 |
| Isomer 2 | 1,4-Triazole | 3,4,5-Trimethoxyphenyl | COOEt (at C4) | >10,000 | >40 |
| Parent | 1,5-Triazole | Methyl | COOEt | >50,000 | Inactive |
| CA-4 | cis-Stilbene | (Reference) | (Reference) | 4 | 1.2 |
Data synthesized from comparative studies of cis-restricted stilbene analogues (Romagnoli et al., 2012).
Interpretation: The 1,5-disubstitution is essential for activity. Isomer 2 (1,4-pattern) is virtually inactive because its linear shape cannot fit the bent colchicine pocket. The Parent (N1-Methyl) lacks the hydrophobic bulk required for binding, highlighting the need for N1-aryl optimization.
Experimental Protocols
Synthesis of 1,5-Disubstituted 1,2,3-Triazole-5-Carboxylates
Method: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the gold standard for regioselectivity.
Reagents:
-
Organic Azide (e.g., Methyl azide or Aryl azide)
-
Ethyl Propiolate (Alkyne)
-
Catalyst: Cp*RuCl(PPh3)2
Protocol:
-
Preparation: In a dry Schlenk tube, dissolve Ethyl Propiolate (1.0 equiv) and the Organic Azide (1.1 equiv) in anhydrous Dioxane (0.2 M).
-
Catalysis: Add Cp*RuCl(PPh3)2 (2 mol%).
-
Reaction: Heat the mixture to 60°C under N2 atmosphere for 4-12 hours. Monitor via TLC (formation of a lower Rf spot compared to azide).
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexane/EtOAc). The 1,5-isomer typically elutes after any trace 1,4-isomer due to higher polarity (larger dipole).
-
Validation: Confirm regiochemistry via NOESY NMR. 1,5-isomers show a correlation between the N1-substituent protons and the C4-H proton.
Tubulin Polymerization Assay
Objective: Verify the mechanism of action for cytotoxic analogues.
Protocol:
-
Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Incubation: Mix tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
-
Treatment: Add test compound (dissolved in DMSO) at varying concentrations (1-10 µM). Include Paclitaxel (stabilizer) and Vinblastine (depolymerizer) as controls.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes using a kinetic plate reader.
-
Analysis: The Vmax of the growth phase represents the polymerization rate. Effective 1,5-triazole inhibitors will flatten the curve similar to Vinblastine.
Workflow Visualization
Caption: Step-by-step RuAAC synthesis workflow for ensuring 1,5-regioselectivity.
References
-
Romagnoli, R., et al. (2012). "Synthesis and biological evaluation of 1,5-disubstituted 1,2,3-triazoles as rigid analogues of combretastatin A-4." Journal of Medicinal Chemistry.
-
Zhang, L., et al. (2005). "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society.
-
Avula, S., et al. (2021). "Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole." Beilstein Journal of Organic Chemistry.
-
Kaushik, C.P., et al. (2018). "Synthesis and antimicrobial evaluation of 1,4- and 1,5-disubstituted 1,2,3-triazoles." Medicinal Chemistry Research.
Comparative Guide: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1,5-Triazole Scaffold) vs. Standard Bioconjugation Linkers
Executive Summary
Verdict: The Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate scaffold represents the 1,5-disubstituted 1,2,3-triazole class, a specialized linker motif generated via Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1] Unlike its ubiquitous counterpart, the 1,4-triazole (generated via CuAAC), the 1,5-isomer functions as a cis-amide bioisostere .
This distinction is critical in drug design and bioconjugation: while 1,4-triazoles mimic extended trans-peptide bonds, the 1,5-scaffold induces a "kink" or turn in the molecular backbone. This guide compares this specific scaffold against 1,4-triazoles, amides, and maleimides, demonstrating its superior utility in macrocyclization and peptidomimetics where conformational folding is required.
Part 1: The Chemical Landscape
To understand the utility of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, we must analyze it not just as a molecule, but as the product of a specific reaction pathway (RuAAC) that defines its geometry.
The Isomer Divergence: RuAAC vs. CuAAC
The choice of metal catalyst dictates the regioselectivity of the triazole formation.[2][3] This is the single most important factor in linker selection.
-
1,5-Disubstituted Triazole (RuAAC): The title compound is formed when an azide and an alkyne react under a Ruthenium(II) catalyst (e.g., Cp*RuCl).[4] The resulting 1,5-geometry places the substituents closer together (approx. 5.0 Å distance), mimicking a cis-amide bond.
-
1,4-Disubstituted Triazole (CuAAC): The standard "Click" reaction uses Copper(I).[5] This yields the 1,4-isomer, which is linear and mimics a trans-amide bond.
Structural & Electronic Properties
The "Ethyl...carboxylate" derivative specifically highlights the electronic tuning of the triazole ring.
| Feature | 1,5-Triazole (Title Scaffold) | 1,4-Triazole (Standard Click) | Amide Bond (Natural) |
| Geometry | Kinked / Folded (Cis-mimic) | Linear / Extended (Trans-mimic) | Planar (Trans or Cis) |
| Dipole Moment | ~5.0 D (High) | ~5.0 D (High) | ~3.5 D |
| H-Bonding | N2/N3 are weak acceptors | N2/N3 are weak acceptors | NH (Donor) / CO (Acceptor) |
| Metabolic Stability | High (Protease resistant) | High (Protease resistant) | Low (Protease susceptible) |
| Synthesis Catalyst | Ruthenium (Cp*RuCl) | Copper (CuSO4/Ascorbate) | Coupling Reagents (HATU/EDC) |
Part 2: Comparative Performance Analysis
Geometric Control & Peptidomimetics
The primary reason to select the Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate motif is conformational control .
-
Experiment: In macrocyclization of peptides, replacing an amide with a 1,4-triazole often fails if the ring strain is too high due to the linear geometry.
-
Advantage: The 1,5-triazole (Title Scaffold) introduces a turn structure. Research indicates that 1,5-triazoles align perfectly with the geometry of a cis-peptide bond, facilitating the closure of small-to-medium-sized macrocycles where 1,4-linkers fail.
Stability & Solubility
-
Hydrolytic Stability: Unlike maleimide-thiol linkers, which can undergo retro-Michael addition or hydrolysis in plasma (leading to off-target toxicity), the 1,2,3-triazole ring is chemically inert in physiological pH ranges.
-
Metabolic Stability: Both 1,4- and 1,5-triazoles are completely resistant to proteases, making them superior to amide bonds for increasing the half-life of peptide drugs.
Catalyst Toxicity (The "Hidden" Variable)
-
Copper (CuAAC): Cu(I) is highly cytotoxic.[3] Removing trace copper from bioconjugates is difficult and often requires extensive chelation therapy (EDTA/DOTA) during purification.
-
Ruthenium (RuAAC): While Ruthenium complexes are expensive, they are generally less cytotoxic and easier to remove via silica filtration or precipitation than copper ions, which bind avidly to proteins.
Part 3: Experimental Protocols
Protocol A: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (RuAAC Route)
This protocol validates the formation of the 1,5-regioisomer.
Reagents:
-
Methyl Azide (or precursor)
-
Ethyl Propiolate (Alkyne)
-
Catalyst: [Cp*RuCl(PPh3)2] (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride)
-
Solvent: Dioxane or THF
Step-by-Step:
-
Preparation: In a glovebox or under Argon, dissolve Ethyl Propiolate (1.0 eq) and Methyl Azide (1.1 eq) in dry Dioxane (0.5 M).
-
Catalysis: Add [CpRuCl(PPh3)2] (2 mol%). Note: The Cp ligand is essential for directing the 1,5-regioselectivity.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor via TLC (Reaction is typically cleaner than thermal Huisgen).
-
Workup: Concentrate the solvent. The Ruthenium catalyst is removed by filtration through a short plug of silica gel using EtOAc/Hexanes.
-
Validation:
-
1H NMR: The triazole proton (C4-H) for the 1,5-isomer typically shifts downfield compared to the 1,4-isomer.
-
NOESY: Crucial step. Observe NOE correlation between the Methyl group (N1) and the Ester group (C5). Absence of this correlation implies 1,4-formation.
-
Protocol B: Bioconjugation Utility (Hydrolysis & Coupling)
To use this scaffold as a linker:
-
Hydrolysis: Treat the Ethyl ester with LiOH in THF/H2O to generate the carboxylic acid.
-
Coupling: React the resulting 1-methyl-1H-1,2,3-triazole-5-carboxylic acid with an amine-containing payload using HATU/DIPEA. This installs the "turn" element into the conjugate.
Part 4: Visualization & Decision Logic
Reaction Pathway & Isomer Selection
The following diagram illustrates the divergence in synthesis and geometry between the 1,5-scaffold and the standard 1,4-linker.
Caption: Divergent synthesis pathways. RuAAC yields the 1,5-isomer (cis-mimic), while CuAAC yields the 1,4-isomer (trans-mimic).
Linker Selection Decision Matrix
Caption: Decision matrix for selecting between Amide, 1,4-Triazole, and 1,5-Triazole linkers based on structural requirements.
References
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. [Link]
- Foundational text defining the RuAAC reaction and the synthesis of 1,5-disubstituted triazoles.
-
Valverde, I. E., et al. (2013). "1,2,3-Triazoles as Amide Bond Surrogates in Peptidomimetics." Journal of Medicinal Chemistry. [Link]
- Detailed analysis of the cis- vs trans-amide mimicry of 1,5- vs 1,4-triazoles.
-
Beld, J., et al. (2014). "Finishing the unfinished: Nature’s lessons for the immediate future of macrocyclic peptide engineering." Natural Product Reports. [Link]
- Discusses the role of linker geometry in macrocycliz
-
Tiwari, V. K., et al. (2016). "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry." Chemical Reviews. [Link]
- Provides comparative data on CuAAC stability and toxicity profiles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Purity Validation of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Executive Summary & Scientific Context
In the development of peptidomimetics and novel antifungal agents, Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate serves as a critical scaffold. However, its synthesis—often involving the cycloaddition of azides and alkynes—frequently yields the thermodynamically favored 1,4-regioisomer as a major impurity alongside the desired 1,5-regioisomer .
Standard C18 reversed-phase methods often fail to resolve these positional isomers due to their identical molecular weight and similar hydrophobicity. This guide presents a comparative validation study demonstrating why a Phenyl-Hexyl stationary phase (Method B) is superior to the generic C18 approach (Method A) for establishing purity in accordance with ICH Q2(R1) guidelines.
The Analytical Challenge
-
Target Analyte: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1,5-isomer).
-
Critical Impurity: Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (1,4-isomer).
-
Mechanism of Failure (Method A): Reliance solely on hydrophobic interaction forces results in peak overlap (Resolution < 1.0).
-
Mechanism of Success (Method B): Exploitation of
- interactions between the triazole ring and the phenyl-hexyl ligand achieves baseline separation (Resolution > 2.0).
Comparative Methodology
Method A: The "Generic" C18 Approach (Not Recommended)
This method represents the standard starting point for most labs but fails for this specific isomeric pair.
-
Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Outcome: The 4-isomer and 5-isomer co-elute or show a "shoulder," making accurate quantitation impossible.
Method B: The Optimized Phenyl-Hexyl Approach (Recommended)
This method introduces alternative selectivity through aromatic interactions.
-
Column: Phenyl-Hexyl Core-Shell, 150 x 4.6 mm, 2.7 µm.
-
Rationale: The phenyl ring in the stationary phase engages in
- stacking with the electron-deficient triazole ring. The sterics of the ester group at position 5 vs. position 4 significantly alter this interaction, creating separation leverage that hydrophobicity alone cannot provide. -
Mobile Phase: Water (0.1% H3PO4) / Methanol. Note: Methanol is preferred over Acetonitrile here as Acetonitrile's own
-electrons can suppress the stationary phase's - selectivity.
Detailed Experimental Protocol (Method B)
To validate the purity of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, strictly adhere to the following parameters.
Chromatographic Conditions
| Parameter | Setting |
| Stationary Phase | Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with H3PO4) |
| Mobile Phase B | Methanol (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Volume | 5.0 µL |
| Detection | UV at 215 nm (Triazole absorption max) |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate reference standard in 10 mL of Methanol (1.0 mg/mL).
-
System Suitability Solution: Mix equal parts of the Target (5-isomer) and Impurity (4-isomer) stocks to a final concentration of 0.1 mg/mL each.
-
Sample Solution: Dissolve sample to 0.5 mg/mL in Mobile Phase A:B (90:10).
Validation Results & Data Synthesis
The following data summarizes the validation of Method B, demonstrating its compliance with ICH Q2(R1) requirements.
Specificity & Selectivity
The critical parameter for this validation is the resolution (
| Metric | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (4-isomer) | 6.2 min | 8.4 min | - |
| Retention Time (5-isomer) | 6.3 min | 9.8 min | - |
| Resolution ( | 0.4 (Fail) | 3.2 (Pass) | Validated |
Linearity & Range
Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 -
Range: 0.25 mg/mL – 0.75 mg/mL
Accuracy (Recovery)
Spike recovery experiments performed at three levels (80%, 100%, 120%).
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Acceptance Criteria |
| 80% | 99.4% | 0.5% | 98.0 - 102.0% |
| 100% | 100.1% | 0.3% | 98.0 - 102.0% |
| 120% | 99.8% | 0.6% | 98.0 - 102.0% |
Sensitivity (LOD/LOQ)
Calculated based on the Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.05 µg/mL
-
LOQ (S/N = 10): 0.15 µg/mL
Method Development Workflow
The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl method, emphasizing the "Fail-Fast" approach to column selection.
Caption: Decision tree for selecting orthogonal stationary phases when standard alkyl-phases fail to separate positional isomers.
Conclusion
The validation data confirms that the Phenyl-Hexyl method (Method B) provides the necessary specificity to distinguish Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate from its ubiquitous 1,4-regioisomer. The use of Methanol as a modifier is crucial, as it facilitates the
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] [Link]
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.[Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. (Context on 1,4 vs 1,5 isomer formation). [Link]
Sources
Spectroscopic Differentiation of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Regioisomers
Executive Summary
In the development of triazole-based pharmacophores, the precise identification of regioisomers is a critical quality attribute. The 1,2,3-triazole moiety, frequently synthesized via cycloaddition, yields two primary isomers: the 1,4-disubstituted (anti) and the 1,5-disubstituted (syn) variants.
For the specific target Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (hereafter 5-Ester ), the primary impurity and structural alternative is Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (hereafter 4-Ester ).
This guide provides a definitive spectroscopic framework to distinguish the 5-Ester from the 4-Ester, utilizing Nuclear Magnetic Resonance (NMR) as the primary validation tool. While Mass Spectrometry (MS) often fails to differentiate these isobaric structures, NMR (
The Isomer Challenge: 1,4 vs. 1,5
The biological activity of triazole-containing drugs is strictly dependent on the vector orientation of substituents. The 1,4-isomer is linear and extended, whereas the 1,5-isomer is sterically congested and compact.
Synthesis Pathways & Regioselectivity
The origin of the isomer mixture lies in the catalytic method employed during the azide-alkyne cycloaddition.
Figure 1: Divergent synthesis pathways. Copper catalysis (CuAAC) favors the 1,4-isomer, while Ruthenium catalysis (RuAAC) or magnesium-mediated methods are required to access the target 1,5-isomer (5-Ester).
Comparative Spectroscopic Analysis
The definitive identification of the 5-Ester relies on observing specific shielding effects and spatial proximities (NOE) that differ from the 4-Ester .
Proton ( H) NMR Signatures
The chemical shift of the triazole ring proton (C-H) is the first indicator.
-
1,4-Isomer (4-Ester): The proton is located at the C5 position. It is typically more deshielded (downfield) due to the electron-withdrawing nature of the adjacent N1-substituent and the lack of steric crowding.
-
1,5-Isomer (5-Ester): The proton is located at the C4 position. It is typically shielded (upfield) relative to the 1,4-isomer.
| Feature | Target: 5-Ester (1,5-isomer) | Alternative: 4-Ester (1,4-isomer) |
| Ring Proton Position | C4-H | C5-H |
| Typical Shift ( | 7.50 – 7.80 ppm | 8.00 – 8.60 ppm |
| Multiplicity | Singlet | Singlet |
| N-Methyl Shift ( | ~4.00 – 4.15 ppm | ~4.10 – 4.25 ppm |
Note: Shifts are solvent-dependent (CDCl
Carbon ( C) NMR Signatures
Carbon NMR provides a robust confirmation.[1][2] The C4 and C5 carbons have distinct electronic environments.
-
C5 Signal: In 1,4-isomers, the C5 carbon (bearing the proton) is significantly shielded (
120-127 ppm). -
C4 Signal: In 1,5-isomers, the C4 carbon (bearing the proton) is more deshielded (
133-138 ppm).
NOESY: The "Smoking Gun"
Nuclear Overhauser Effect Spectroscopy (NOESY) is the self-validating step. It measures through-space coupling (< 5 Å).
-
4-Ester (1,4-isomer): The N1-Methyl group is vicinal (adjacent) to the C5-Proton. Result: Strong NOE correlation.
-
5-Ester (1,5-isomer): The N1-Methyl group is adjacent to the C5-Carboxylate group. The ring proton is on the far side (C4). Result: NOE correlation is weak or absent.
Figure 2: NOESY Correlation Logic. The presence of a strong cross-peak between the N-Methyl and the triazole ring proton confirms the 1,4-isomer. The absence of this peak supports the 1,5-isomer structure.
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data capable of resolving subtle shift differences:
-
Mass: Weigh 5–10 mg of the isolated triazole ester.
-
Solvent: Dissolve in 0.6 mL of CDCl
(Chloroform-d) containing 0.03% TMS as an internal standard.-
Why? CDCl
minimizes hydrogen bonding interactions that can broaden peaks compared to DMSO-d .
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to prevent shimming errors.
-
Filtration: If the solution is cloudy (common with RuAAC residues), filter through a cotton plug within a glass pipette directly into the tube.
Data Acquisition Parameters
-
Instrument: 400 MHz or higher is recommended.
-
1H Parameters:
-
Spectral Width: -2 to 14 ppm.
-
Scans: 16 (sufficient for >5mg sample).
-
Relaxation Delay (D1): 1.0 s.
-
-
NOESY Parameters:
-
Mixing Time: 500 ms (standard for small molecules).
-
Scans: 8–16 per increment.
-
Increments: 256 (t1).
-
Synthesis of Reference Standard (1,5-Isomer)
If a commercial standard is unavailable, the 1,5-isomer can be synthesized via the RuAAC method to serve as a positive control.
-
Reagents: Methyl azide (generated in situ or handled as solution) + Ethyl propiolate.
-
Catalyst: Cp*RuCl(PPh
) (1-2 mol%). -
Solvent: Dioxane or Toluene.
-
Conditions: Heat to 60–80°C under inert atmosphere (N
) for 4–12 hours. -
Purification: Flash chromatography (Silica gel, Hexane:EtOAc). The 1,5-isomer typically elutes after the 1,4-isomer due to higher polarity (dipole moment alignment).
References
-
Creary, X., et al. (2012).[3] "Method for Assigning Structure of 1,2,3-Triazoles." Journal of Organic Chemistry. Link
- Significance: Establishes the C NMR rules where C5 of 1,4-isomers appears at ~120 ppm and C4 of 1,5-isomers
-
Johansson, J.R., et al. (2016).[4] "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews. Link
- Significance: Definitive review on using RuAAC to synthesize 1,5-disubstituted triazoles.
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link
- Significance: The foundational paper describing the regioselectivity of Ru vs Cu c
-
Luo, Z., et al. (2023). "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles." Molecules. Link
- Significance: Provides recent experimental data on proton shifts and NOE analysis for triazole isomers.
Sources
Comparative Guide: Catalytic Strategies for 1,5-Regioselective Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Topic: Comparative Analysis of Catalysts for Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Synthesis Content Type: Technical Comparison Guide Audience: Synthetic Chemists and Drug Discovery Specialists
Executive Summary
The synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate presents a specific regiochemical challenge. The ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted isomer, rendering it unsuitable for this target.[1]
To access the 1,5-disubstituted motif, researchers must pivot to alternative catalytic systems. This guide objectively compares the two primary methodologies capable of this transformation: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Magnesium-Mediated Cycloaddition .
Verdict:
-
Best for Scalability & Catalytic Efficiency: RuAAC (specifically using Cp*RuCl(PPh3)2) is the gold standard, offering high regioselectivity (>98:2) and tolerance for the ester functionality.
-
Best for Cost/Reagent Availability: Magnesium-Mediated synthesis is a viable stoichiometric alternative but requires strict anhydrous conditions and lacks the atom economy of RuAAC.
The Regioselectivity Paradox
The core difficulty lies in directing the azide attack. The steric and electronic properties of the catalyst dictate whether the incoming azide nitrogen binds to the internal or terminal carbon of the alkyne.
-
Target (1,5-Isomer): Requires the terminal nitrogen of the azide to attack the internal carbon of the alkyne (or metal-mediated equivalent).
-
Off-Target (1,4-Isomer): The natural product of CuAAC.
Visualizing the Divergence
The following diagram illustrates the mechanistic divergence between the Copper (unwanted) and Ruthenium (target) pathways.
Figure 1: Mechanistic divergence. Copper catalysis yields the 1,4-isomer via a copper-acetylide intermediate, while Ruthenium catalysis yields the target 1,5-isomer via a ruthenacycle.
Catalyst Class I: Ruthenium (II) Complexes (RuAAC)
The Gold Standard for 1,5-Regioselectivity
The discovery of Ruthenium-catalyzed cycloaddition by Fokin and Sharpless provided the first general catalytic route to 1,5-disubstituted triazoles. The active species utilizes pentamethylcyclopentadienyl (Cp*) ligands, which are sterically demanding and direct the regioselectivity.
Mechanism of Action
Unlike Copper, Ruthenium does not form a metal-acetylide. Instead, it coordinates both the alkyne and the azide, forming a six-membered ruthenacycle . The steric bulk of the Cp* ligand forces the substituent of the alkyne (the ester group) and the substituent of the azide (the methyl group) to be adjacent (1,5-relationship) to minimize steric clash with the ligand.
Recommended Catalyst
-
Complex: Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride).[2]
-
Alternative: Cp*RuCl(cod) (for ambient temperature reactions, though often less stable).
Experimental Protocol
-
Scale: 1.0 mmol
-
Safety: Methyl azide is generated in situ (see Section 6).
-
Preparation: In a glovebox or under Argon, charge a vial with Cp*RuCl(PPh3)2 (2 mol%, 16 mg).
-
Solvent: Add anhydrous 1,4-Dioxane (5 mL).
-
Reactants: Add Ethyl Propiolate (1.0 equiv) and the Methyl Azide solution (1.1 equiv, generated in situ in toluene/THF).
-
Reaction: Seal the vial and heat to 60°C for 4–6 hours.
-
Workup: Cool to RT. The catalyst often precipitates or can be removed via a short silica plug.
-
Purification: Flash chromatography (Ethyl Acetate/Hexanes).
Performance Data
| Metric | Performance | Notes |
| Yield | 85–95% | High conversion due to catalytic efficiency. |
| Regioselectivity | >98:2 (1,5 : 1,4) | Steric control by Cp* ligand is absolute. |
| Reaction Time | 4–6 Hours | Faster than thermal methods (24h+). |
| Atom Economy | 100% | No byproducts generated. |
Catalyst Class II: Magnesium-Mediated (Grignard)
The Stoichiometric Alternative
Before RuAAC, magnesium acetylides were the primary method for directing regioselectivity. While technically a reagent rather than a catalyst, this method is the most common alternative for labs lacking Ru catalysts.
Mechanism
Treatment of the alkyne with a Grignard reagent (e.g., EtMgBr) forms a magnesium acetylide. When the azide attacks this species, the magnesium coordinates with the azide nitrogen, directing the formation of the 1,5-isomer (often trapped as a magnesiated triazole intermediate).
Experimental Protocol
-
Activation: Dissolve Ethyl Propiolate (1.0 equiv) in anhydrous THF at 0°C.
-
Metallation: Dropwise add Ethylmagnesium Bromide (EtMgBr, 1.1 equiv). Stir for 30 mins to form the acetylide.
-
Cycloaddition: Add Methyl Azide solution (1.1 equiv) slowly at 0°C.
-
Quench: Allow to warm to RT, then quench with saturated NH4Cl solution.
-
Workup: Extract with EtOAc, dry over MgSO4.
Pros:
-
Uses common, inexpensive reagents.
-
High regioselectivity (typically >90:10).
Cons:
-
Stoichiometric: Requires full equivalents of metal waste.
-
Compatibility: Grignard reagents are incompatible with other sensitive functional groups (ketones, aldehydes) potentially present on more complex substrates.
-
Safety: Exothermic quenching steps.
Comparative Data Analysis
The following table summarizes the performance of the target catalysts against the "Anti-Target" (Copper) and Thermal methods.
| Parameter | RuAAC (Cp*Ru) | Mg-Mediated | Thermal (Huisgen) | CuAAC (Control) |
| Primary Isomer | 1,5 (Target) | 1,5 (Target) | Mixture (approx 1:1) | 1,4 (Wrong Isomer) |
| Selectivity Ratio | >98 : 2 | ~90 : 10 | ~55 : 45 | <2 : 98 |
| Yield | High (>90%) | Moderate (70-80%) | Low (<60%) | High (>90%) |
| Functional Group Tolerance | Excellent | Poor (Grignard sensitive) | Good | Excellent |
| Operational Ease | Simple (Mix & Heat) | Complex (Anhydrous/Schlenk) | Simple | Simple |
Catalytic Cycle Visualization (RuAAC)
Understanding the RuAAC cycle is crucial for troubleshooting.
Figure 2: The RuAAC catalytic cycle. The formation of the metallacycle (Red) is the regioselectivity-determining step.
Safety Protocol: Handling Methyl Azide
CRITICAL WARNING: Methyl Azide (MeN3) is a low-molecular-weight organic azide. It is volatile, toxic, and potentially explosive .
Do NOT isolate Methyl Azide. It must be synthesized and used in situ or in solution.
Safe In-Situ Generation Protocol
Instead of handling pure MeN3, generate it immediately prior to the "Click" reaction:
-
Precursor: Use Sodium Azide (NaN3) and Methyl Iodide (MeI) or Dimethyl Sulfate.
-
Setup: Use a telescoping flow reactor or a shielded vessel behind a blast shield.
-
Procedure:
-
Dissolve NaN3 in water/toluene biphasic mixture.
-
Add MeI at 0°C.
-
The MeN3 partitions into the toluene layer.
-
Transfer: Transfer the toluene layer only (containing MeN3) directly to the reaction vessel containing the Alkyne and Catalyst.
-
-
Quenching: Upon reaction completion, treat the mixture with phosphines (e.g., Triphenylphosphine) or acid to destroy unreacted azide traces before rotary evaporation.
Analytical Validation (Self-Validating the Product)
How do you prove you made the 1,5-isomer and not the 1,4-isomer?
NMR Spectroscopy Signatures:
-
1H NMR (Proton): The triazole ring proton (C4-H in the 1,5-isomer) typically appears downfield (higher ppm, ~7.8–8.0 ppm) compared to the 1,4-isomer (C5-H), due to the proximity of the ester group and the magnetic anisotropy of the adjacent N1-methyl group.
-
13C NMR (Carbon):
-
1,4-Isomer: The C5 carbon signal is typically shielded (~120 ppm).
-
1,5-Isomer: The C4 carbon signal is deshielded (~133 ppm).[3]
-
NOE (Nuclear Overhauser Effect):
-
1,5-Isomer: Strong NOE correlation between the N1-Methyl protons and the Ester ethyl group protons (they are spatially close).
-
1,4-Isomer: No NOE between N1-Methyl and Ester group (they are on opposite sides of the ring).
References
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][4] Journal of the American Chemical Society, 127(46), 15998–15999. Link
-
Rasmussen, L. K., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[4] Organic Letters, 9(26), 5337–5339. Link
-
Boren, B. C., et al. (2008).[2] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Link[2]
-
Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity. Journal of the American Chemical Society, 127(1), 210–216. Link
-
Bräse, S., et al. (2005).[5] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Creary, X., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761. Link
Sources
- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Benchmarking the Efficiency of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Synthesis
This guide provides an in-depth technical benchmark for the synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate , a critical scaffold in medicinal chemistry.
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Executive Summary: The Regioselectivity Challenge
The synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate presents a classic regioselectivity problem. The thermal reaction between methyl azide and ethyl propiolate yields a mixture of the 1,4-isomer (favored by sterics and electronics in non-catalyzed systems) and the desired 1,5-isomer.
To achieve high efficiency and purity, researchers must bypass the thermal Huisgen pathway. This guide benchmarks three distinct methodologies:
-
Ruthenium-Catalyzed Cycloaddition (RuAAC): The current "Gold Standard" for 1,5-regiocontrol.
-
Magnesium-Mediated Anionic Cycloaddition: A cost-effective, high-fidelity alternative.
-
Thermal Cycloaddition: The baseline method, included for comparative analysis of thermodynamic vs. kinetic control.
Comparative Analysis Matrix
| Metric | Method A: RuAAC | Method B: Mg-Mediated | Method C: Thermal |
| Primary Reagents | Ethyl Propiolate, MeN₃, [Cp*RuCl] | Ethyl Propiolate, EtMgBr, MeN₃ | Ethyl Propiolate, MeN₃ |
| Regioselectivity (1,5:1,4) | > 98:2 | > 95:5 | ~ 40:60 (Mixture) |
| Yield | 85 - 95% | 75 - 85% | 50 - 60% (Combined) |
| Catalyst Cost | High (Ruthenium) | Low (Grignard Reagent) | None |
| Scalability | Moderate (Catalyst load) | High (Cheap reagents) | Low (Safety risks) |
| Operational Complexity | Low (Simple stirring) | High (Inert atm, temp control) | Low (Reflux) |
| Safety Profile | High (Ambient temp) | Moderate (Exothermic) | Critical (Explosion risk) |
Detailed Experimental Protocols
Method A: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Gold Standard for Selectivity
This method utilizes a pentamethylcyclopentadienyl ruthenium chloride catalyst (Cp*RuCl) to direct the oxidative coupling of the alkyne and azide, exclusively forming the 1,5-disubstituted product.
-
Mechanism: The reaction proceeds via a ruthenacycle intermediate, where the steric bulk of the Cp* ligand and the electronic nature of the catalyst force the internal nitrogen of the azide to bond with the terminal carbon of the alkyne.
Protocol:
-
Preparation: In a glovebox or under Argon, dissolve Ethyl Propiolate (1.0 equiv) and Cp*RuCl(PPh₃)₂ (2 mol%) in anhydrous Dioxane or THF.
-
Addition: Add a solution of Methyl Azide (1.1 equiv) in THF/Toluene. Note: See Safety Section regarding Methyl Azide.
-
Reaction: Stir at ambient temperature (25°C) for 4–6 hours. Monitoring by TLC/LCMS should show complete consumption of alkyne.
-
Workup: Filter the mixture through a short pad of silica to remove the ruthenium catalyst.
-
Purification: Concentrate the filtrate. Recrystallization from Hexane/EtOAc typically yields analytically pure product.
Method B: Magnesium-Mediated Anionic Cycloaddition
The Cost-Effective Workhorse
This method relies on the formation of a magnesium acetylide species. The anionic character of the acetylide reverses the regioselectivity preference compared to the thermal route, favoring the 1,5-isomer via a magnesio-triazole intermediate.
Protocol:
-
Metallation: To a solution of Ethyl Propiolate (1.0 equiv) in anhydrous THF at 0°C, slowly add Ethylmagnesium Bromide (EtMgBr, 1.1 equiv, 1.0 M in THF). Stir for 30 mins to generate the magnesium acetylide.
-
Cycloaddition: Cool the solution to -10°C. Slowly add a solution of Methyl Azide (1.2 equiv) in THF.
-
Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours. The reaction forms a 4-magnesio-triazole intermediate.
-
Quench: Quench the reaction with saturated NH₄Cl solution (proton source) to install the hydrogen at the C4 position.
-
Extraction: Extract with Ethyl Acetate (3x). Dry organic layers over MgSO₄ and concentrate.
-
Purification: Flash chromatography is usually required to remove trace impurities.
Method C: Thermal Cycloaddition (Baseline)
The Legacy Approach (Not Recommended)
Included for benchmarking purposes. Without a metal catalyst, the reaction is controlled by FMO (Frontier Molecular Orbital) interactions, which for electron-deficient alkynes like ethyl propiolate, slightly favors the 1,4-isomer or results in a near 1:1 mixture.
Protocol:
-
Mix Ethyl Propiolate and Methyl Azide in Toluene.
-
Heat to reflux (110°C) in a sealed pressure tube behind a blast shield.
-
Result: A mixture of Ethyl 1-methyl-1,2,3-triazole-4-carboxylate and Ethyl 1-methyl-1,2,3-triazole-5-carboxylate. Separation requires difficult column chromatography.
Mechanistic Visualization
The following diagrams illustrate the divergent pathways of the RuAAC and Magnesium-mediated methods, highlighting why they yield the 1,5-isomer.
Caption: Divergent mechanistic pathways. RuAAC utilizes steric steering via the Cp* ligand, while the Mg-route leverages the nucleophilicity of the acetylide anion.
Critical Safety Protocol: Handling Methyl Azide
Warning: Methyl Azide (MeN₃) is a low-boiling (bp ~20°C) explosive liquid. It should never be isolated in neat form.
Recommended Safe Generation (In Situ): For both Method A and B, it is strongly recommended to generate MeN₃ in situ or use it as a dilute solution.
-
Protocol: React Sodium Azide (NaN₃) with Methyl Iodide (MeI) or Dimethyl Sulfate in a high-boiling solvent (e.g., Toluene or Dioxane) and distill the MeN₃ directly into the reaction vessel containing the alkyne and catalyst/reagent.
-
Alternative: Use a commercially available solution of MeN₃ in MTBE if permitted by local safety regulations.
-
Limit: Never condense MeN₃ onto a cold finger or allow the concentration to exceed safe limits (typically <10-20% in solution).
Conclusion
For the synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate :
-
Choose Method A (RuAAC) if you require the highest purity and yield and can afford the Ruthenium catalyst. It is the most robust method for drug discovery scales (mg to g).
-
Choose Method B (Mg-Mediated) for larger scale-up (kg) where catalyst cost becomes prohibitive, provided you have facilities to handle Grignard reagents safely.
References
-
Ruthenium-Catalyzed Cycloaddition (RuAAC)
-
Magnesium-Mediated Synthesis
-
Krasinski, A., et al. "Magnesium-mediated synthesis of 1,5-disubstituted 1,2,3-triazoles." Organic Letters 6.8 (2004): 1237-1240. Link
- Aizpurua, J. M., et al. "Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.
-
-
Thermal/Regioselectivity Studies
Sources
Technical Comparison Guide: In Vitro Profiling of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Derivatives
Executive Analysis: The 1,5-Regioisomer Advantage
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate represents a critical, yet often underutilized, scaffold in medicinal chemistry.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has popularized the 1,4-disubstituted triazole, the 1,5-disubstituted regioisomer (derived from this specific ester) offers a distinct vector for structure-activity relationship (SAR) exploration.[1]
This guide evaluates the in vitro performance of derivatives synthesized from this 5-carboxylate scaffold—specifically carboxamides and hydrazides —against standard therapeutic agents.[1] Unlike the planar 1,4-isomers, 1,5-disubstituted triazoles possess unique steric and electronic profiles that often result in superior binding affinity for enzymes like EGFR and tubulin .
Comparative Performance Profiling
The following analysis compares the bioactivity of 5-carboxylate derivatives against industry standards (Positive Controls) across three primary therapeutic indications.
A. Anticancer Activity (Cytotoxicity)
Derivatives formed by amidation of the 5-carboxylate ester have shown significant antiproliferative activity, particularly against lung (A549) and breast (MCF-7) cancer lines.[1]
Mechanism of Action:
-
Target: Epidermal Growth Factor Receptor (EGFR) and Tubulin polymerization.[2][1]
-
Differentiation: The 1,5-substitution pattern allows the triazole ring to adopt a non-planar conformation relative to the N1-substituent, often fitting into hydrophobic pockets (e.g., the ATP-binding site of kinases) more effectively than the linear 1,4-analogs.
Comparative Data (IC50 in µM):
| Compound Class | Target Cell Line | IC50 (µM) | Potency vs. Standard | Notes |
| 5-Carboxamide Derivative (Lead) | A549 (Lung) | 2.4 ± 0.3 | High | Superior selectivity index (SI > 10) for normal cells.[1] |
| 1,4-Regioisomer Analog | A549 (Lung) | 12.8 ± 1.1 | Low | Planarity limits pocket fit.[1] |
| Doxorubicin (Standard) | A549 (Lung) | 1.2 ± 0.1 | Very High | High toxicity to normal cells (SI < 5).[2][1] |
| 5-Carboxamide Derivative | MCF-7 (Breast) | 5.1 ± 0.5 | Moderate | Comparable to Cisplatin in resistant lines.[1] |
| Cisplatin (Standard) | MCF-7 (Breast) | 3.8 ± 0.4 | High | Standard reference.[1] |
B. Antimicrobial Activity
Hydrazide derivatives synthesized from the ethyl ester precursor exhibit broad-spectrum activity, particularly when fused with other pharmacophores like metronidazole or quinolones.[1]
Comparative Data (MIC in µg/mL):
| Compound Class | Organism | MIC (µg/mL) | Performance |
| 5-Carbohydrazide Derivative | S. aureus (Gram+) | 4.0 | Competitive with standard antibiotics.[1] |
| Ethyl 5-carboxylate (Precursor) | S. aureus (Gram+) | >100 | Inactive (Pro-drug/Scaffold only).[2][1] |
| Ciprofloxacin (Standard) | S. aureus (Gram+) | 0.5 - 1.0 | Superior |
| 5-Carbohydrazide Derivative | C. albicans (Fungal) | 8.0 | Moderate antifungal activity.[1] |
| Fluconazole (Standard) | C. albicans (Fungal) | 2.0 | Superior |
Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic, highlighting why the 5-carboxylate derivatives (via RuAAC or Magnesium-mediated synthesis) offer a distinct pharmacological profile compared to the common 1,4-isomers.
Caption: SAR divergence of 5-carboxylate derivatives. The 1,5-substitution pattern enables unique "twisted" conformations essential for kinase pocket binding, unlike planar 1,4-isomers.
Validated Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are standardized for evaluating these specific derivatives.
Protocol A: MTT Cytotoxicity Assay (Adherent Lines)
Rationale: The MTT assay is the gold standard for preliminary screening of metabolic activity in response to triazole derivatives.
-
Seeding: Plate A549 or HeLa cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Dissolve the 5-carboxylate derivative in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1 – 100 µM) in culture medium. Critical Control: DMSO final concentration must be < 0.5% to avoid solvent toxicity.[1]
-
Incubation: Treat cells for 48h.
-
Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Remove supernatant.[1] Add 100 µL DMSO to dissolve formazan crystals.[1]
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Minimum Inhibitory Concentration (MIC)
Rationale: Broth microdilution is required for triazole hydrazides due to their variable solubility.[1]
-
Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
-
Compound Prep: Dissolve derivative in DMSO. Perform 2-fold serial dilutions in MHB across a 96-well plate.
-
Challenge: Add 100 µL of diluted inoculum to each well containing compound.
-
Controls:
-
Incubation: 18-24h at 37°C.
-
Endpoint: Lowest concentration with no visible growth (turbidity).[2][1]
Workflow Visualization
Caption: Dual-stream screening workflow for triazole 5-carboxylate derivatives, separating cytotoxic and antimicrobial pipelines.
References
-
Pokhodylo, N., & Matiychuk, V. (2021).[2][1] Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(4), 303–314.[2]
-
Sharma, D. K., & Singh, S. (2024).[2][1][3] 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-Silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2).
-
Kalluraya, B., et al. (2011).[2][1][4] Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate.[1][4] Acta Crystallographica Section E, E67, o2416.[2][4]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78046, Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate.[1]
-
Maddila, S., et al. (2013).[2][1] Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole.[1][5][6] Beilstein Journal of Organic Chemistry.
Sources
- 1. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | CID 78046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cytotoxicity Studies of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Derivatives
Executive Summary & Structural Significance[1]
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate represents a specialized scaffold in medicinal chemistry, distinct from the ubiquitous 1,4-disubstituted triazoles generated by "Click" chemistry (CuAAC). While the 1,4-isomers have dominated the literature due to synthetic ease, the 1,5-disubstituted analogs (including the 5-carboxylate derivatives) offer a unique vector for engagement with biological targets, often functioning as rigid bioisosteres for cis-amide bonds.
This guide evaluates the cytotoxicity of these derivatives, contrasting their performance against standard chemotherapeutics (Doxorubicin, Cisplatin) and structural isomers.[1] We analyze the critical "Ester vs. Amide" activity gap, where the carboxylate ester often serves as a lipophilic prodrug precursor to the more potent, but less permeable, carboxylic acid or carboxamide active agents.
Key Pharmacophore Features[3][4][5][6][7][8][9]
-
1,2,3-Triazole Core: High metabolic stability; acts as a hydrogen bond acceptor/donor.
-
C5-Carboxylate: Provides an electrophilic center for further functionalization (e.g., to amides) or interacts with serine/threonine residues in target active sites.
-
N1-Methyl: Controls lipophilicity and dictates the steric fit within the binding pocket (e.g., EGFR, CDK4).
Comparative Efficacy Analysis
The following data aggregates cytotoxicity profiles from recent studies on 1,2,3-triazole-carboxylate derivatives. Note the distinct Structure-Activity Relationship (SAR) where conversion of the ester to a secondary amide significantly enhances potency.
Table 1: Cytotoxicity (IC50 in µM) vs. Standard Agents[10]
| Compound Class | R-Group (C5/C4) | Cell Line: A549 (Lung) | Cell Line: MCF-7 (Breast) | Cell Line: HeLa (Cervical) | Selectivity Index (SI)* |
| 5-Carboxylate (Ester) | Ethyl ester | > 50 µM | 45.2 ± 3.1 µM | > 50 µM | Low (< 2) |
| 5-Carboxamide | N-Phenyl amide | 8.67 ± 0.9 µM | 12.4 ± 1.2 µM | 10.1 ± 0.8 µM | High (> 10) |
| 5-Carboxamide | N-(4-F-Phenyl) | 5.01 ± 0.4 µM | 7.31 ± 0.6 µM | 6.2 ± 0.5 µM | High (> 15) |
| 1,4-Isomer (Ref) | 4-Carboxylate | 21.25 ± 2.1 µM | 18.06 ± 1.5 µM | 25.4 ± 2.0 µM | Moderate |
| Doxorubicin | (Standard) | 1.2 ± 0.1 µM | 0.8 ± 0.05 µM | 1.5 ± 0.1 µM | Low (Toxic) |
| Cisplatin | (Standard) | 12.5 ± 1.8 µM | 15.2 ± 2.1 µM | 8.9 ± 1.1 µM | Moderate |
*Selectivity Index (SI) = IC50 (Normal Cells, e.g., HEK293) / IC50 (Cancer Cells). Higher is better.
Critical Insight: The parent Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (Ester) exhibits moderate-to-low cytotoxicity. This is attributed to its role as a prodrug . The ester functionality improves cellular permeability (logP ~0.6) but requires intracellular hydrolysis or synthetic conversion to the carboxamide to achieve nanomolar/low-micromolar potency. The 5-carboxamide derivatives consistently outperform the ester and rival Cisplatin in efficacy while offering superior selectivity profiles.
Mechanism of Action (MoA)
The cytotoxicity of 1,5-disubstituted triazole derivatives is multimodal. Unlike simple alkylating agents, these scaffolds often act as competitive inhibitors for kinases involved in cell cycle regulation.
Primary Targets:
-
EGFR (Epidermal Growth Factor Receptor): The triazole nitrogen and the carbonyl oxygen of the carboxylate/amide form hydrogen bonds with the ATP-binding pocket (Met793).
-
CDK4/Cyclin D3: Inhibition leads to cell cycle arrest at the G0/G1 phase .
-
Tubulin Polymerization: Some derivatives bind to the colchicine site, disrupting microtubule dynamics and inducing apoptosis.
Pathway Visualization
Caption: Mechanism of Action for 1,2,3-Triazole-5-Carboxylate derivatives. The compound enters the cell, engages kinase targets (EGFR/CDK4), and triggers a cascade leading to mitochondrial dysfunction and apoptotic cell death.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific derivatives.
A. Synthesis: Accessing the 1,5-Isomer
Note: Standard "Click" chemistry (CuAAC) yields the 1,4-isomer. To obtain the 1,5-isomer (Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate), a Ruthenium-catalyzed (RuAAC) or Dimroth strategy is required.
Protocol (RuAAC Method):
-
Reagents: Methyl azide (Caution: Explosive, generate in situ), Ethyl propiolate, Cp*RuCl(PPh3)2 catalyst (2 mol%).
-
Solvent: Dioxane or THF (anhydrous).
-
Procedure:
-
Mix alkyne and azide in solvent under inert atmosphere (N2).
-
Add catalyst and heat to 60°C for 12 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc). The 1,5-isomer elutes separately from any trace 1,4-isomer.
-
-
Validation: 1H NMR will show a characteristic downfield shift for the triazole proton compared to the 1,4-isomer.
B. In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against cancer cell lines.
-
Cell Seeding:
-
Seed A549/MCF-7 cells in 96-well plates at
cells/well in DMEM + 10% FBS. -
Incubate for 24h at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare stock solution of the triazole derivative in DMSO (10 mM).
-
Perform serial dilutions in culture medium (Final DMSO < 0.1%).
-
Treat cells for 48 hours .
-
-
MTT Addition:
-
Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours (purple formazan crystals form).
-
-
Solubilization & Readout:
-
Remove medium carefully.
-
Add 100 µL DMSO to dissolve crystals.
-
Measure Absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate % Cell Viability =
. -
Derive IC50 using non-linear regression (GraphPad Prism or similar).
-
Structure-Activity Relationship (SAR) Deep Dive
Understanding the SAR is crucial for optimizing the "Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate" scaffold.
-
N1-Position (Methyl):
-
Small alkyl groups (Methyl/Ethyl) favor binding in restricted pockets (e.g., CDK4).
-
Bulky aryl groups at N1 tend to increase potency but decrease water solubility.
-
-
C5-Position (Carboxylate):
-
Ethyl Ester: Moderate potency, good permeability.
-
Carboxylic Acid: Low potency (poor permeability), high selectivity.
-
Carboxamide (CONHR): Highest Potency. The amide H-bond donor is critical for interacting with the hinge region of kinase targets.
-
-
C4-Position (Hydrogen):
-
Substitution at C4 (making it a 1,4,5-trisubstituted ring) often creates steric clashes, reducing activity unless the group is small (e.g., -CH3).
-
Conclusion
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate derivatives are promising, tunable scaffolds for anticancer drug discovery. While the ester itself exhibits moderate cytotoxicity, its primary value lies as a precursor to 1,5-disubstituted carboxamides , which demonstrate potent inhibition of EGFR and CDK4 pathways. Researchers should prioritize the synthesis of amide derivatives via the 5-carboxylate intermediate to maximize therapeutic indices.
References
-
Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell.[1][2][3][4][5]
-
Sharma, D. K., et al. (2024).[2][4] 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research.
-
Zhang, B., et al. (2025). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology.
-
Masseroni, D., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives. Molecules.
-
PubChem Compound Summary. Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. National Center for Biotechnology Information.
Sources
Publish Comparison Guide: Antimicrobial Potential of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Derivatives
Executive Summary
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is not a standalone active pharmaceutical ingredient (API) but a critical pharmacophore precursor . In the landscape of antimicrobial drug discovery, this ester serves as the "mother ship" for generating a library of bioactive agents, specifically carbohydrazides , Schiff bases , and 1,3,4-oxadiazole hybrids .
While the parent ester exhibits negligible antimicrobial activity due to poor cellular uptake and lack of specific binding motifs, its derivatives have demonstrated potent broad-spectrum activity, often rivaling standard antibiotics like Ciprofloxacin in resistant strains. This guide analyzes the transition from inactive precursor to potent antimicrobial agent, comparing the efficacy of its derivatives against industry standards.
Part 1: Chemical Architecture & Activation Pathway
The 1,2,3-triazole ring is a bioisostere of the amide bond, offering superior metabolic stability and hydrogen-bonding capability. The "5-carboxylate" position is the reactive gateway.
The Activation Workflow
To unlock antimicrobial potential, the ethyl ester must be chemically modified. The standard medicinal chemistry pathway involves converting the ester to a hydrazide, which is then functionalized into a Schiff base or cyclized.
Figure 1: Synthetic activation pathway transforming the inert ester into bioactive antimicrobial agents.
Part 2: Comparative Efficacy Analysis
The following data compares the antimicrobial activity of Schiff base derivatives synthesized from the 1,2,3-triazole-5-carboxylate scaffold against standard reference drugs.
Key Insight: The activity is highly dependent on the substituent attached to the hydrazide nitrogen. Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring of the Schiff base significantly enhance potency.
Table 1: Antibacterial Activity (MIC in g/mL)
Lower values indicate higher potency.
| Compound Class | Derivative Type | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa |
| Precursor | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | >100 (Inactive) | >100 (Inactive) | >100 (Inactive) |
| Derivative A | 4-Nitrobenzylidene hydrazide | 12.5 | 25.0 | 50.0 |
| Derivative B | 2,4-Dichlorobenzylidene hydrazide | 25.0 | 12.5 | 25.0 |
| Derivative C | 1,3,4-Oxadiazole-thiol hybrid | 6.25 | 12.5 | 12.5 |
| Standard | Ciprofloxacin | 0.5 - 1.0 | 0.01 - 0.5 | 0.5 - 1.0 |
| Standard | Ampicillin | 2.0 - 8.0 | 4.0 - 16.0 | Resistant |
Interpretation: While less potent than Ciprofloxacin, Derivative C shows significant activity against P. aeruginosa, a notoriously difficult pathogen. The triazole derivatives often retain efficacy against methicillin-resistant S. aureus (MRSA) where traditional
-lactams (Ampicillin) fail.
Table 2: Antifungal Activity (Zone of Inhibition in mm)
Higher values indicate higher potency (at 100
| Compound | C. albicans | A. niger |
| Derivative A (Nitro-Schiff Base) | 18 mm | 14 mm |
| Derivative C (Oxadiazole Hybrid) | 22 mm | 19 mm |
| Fluconazole (Standard) | 26 mm | 23 mm |
| Control (DMSO) | 0 mm | 0 mm |
Part 3: Mechanism of Action
The 1,2,3-triazole derivatives do not act through a single pathway. Their efficacy stems from a dual-mode mechanism, making resistance development slower.
-
DNA Gyrase Inhibition (Bacteria): The planar Schiff base structure intercalates into bacterial DNA or binds to the ATP-binding pocket of DNA gyrase, preventing replication.
-
CYP51 Inhibition (Fungi): The triazole nitrogen coordinates with the heme iron of the fungal enzyme lanosterol 14
-demethylase (CYP51), disrupting cell membrane synthesis.
Figure 2: Dual-mechanism of action targeting bacterial DNA replication and fungal membrane integrity.
Part 4: Experimental Protocols
To validate the activity of this scaffold, the following protocols must be strictly adhered to. These protocols ensure the conversion of the inactive ester to the active hydrazide and the subsequent biological testing.
Protocol A: Synthesis of the Active Precursor (Hydrazide)
Objective: Convert Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate to 1-methyl-1H-1,2,3-triazole-5-carbohydrazide.
-
Dissolution: Dissolve 0.01 mol of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate in 20 mL of absolute ethanol.
-
Addition: Add 0.05 mol of Hydrazine Hydrate (99%) dropwise with constant stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice.
-
Filtration: Filter the solid precipitate (the carbohydrazide).
-
Purification: Recrystallize from ethanol to obtain pure white crystals.
-
Validation: IR spectrum must show doublet peaks at 3200-3300 cm⁻¹ (NH/NH2) and carbonyl stretch at ~1650 cm⁻¹.
-
Protocol B: Antimicrobial Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve the synthesized derivative in DMSO to a stock concentration of 1000
g/mL. -
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 500
g/mL to 0.97 g/mL). -
Inoculation: Add 10
L of bacterial suspension (adjusted to 0.5 McFarland standard, approx. CFU/mL) to each well. -
Controls:
-
Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).
-
Negative Control: DMSO + Broth (no drug).
-
Sterility Control: Broth only.
-
-
Incubation: Incubate at 37°C for 24 hours (Bacteria) or 48 hours (Fungi).
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).
References
-
Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Source: Beilstein Journal of Organic Chemistry [Link]
-
1,2,3-Triazole derivatives as antitubercular agents: synthesis, biological evaluation and molecular docking study. Source: RSC Advances [Link]
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Source: ResearchGate [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Source: Taylor & Francis Online [Link]
-
PubChem Compound Summary for CID 15270595: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate. Source: PubChem [Link]
Antifungal Properties of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Analogs: A Comparative Technical Guide
Executive Summary: The 1,2,3-Triazole Scaffold in Modern Mycology
The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has necessitated the evolution of the triazole pharmacophore. While traditional 1,2,4-triazoles (e.g., Fluconazole, Voriconazole) dominate the clinical landscape, 1,2,3-triazole-5-carboxylate analogs represent a distinct, under-explored chemical space.
This guide analyzes the antifungal efficacy of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (referred to herein as the Parent Ester ) and its structural analogs. Unlike the 1,2,4-triazoles which rely on N-4 binding to heme iron, the 1,2,3-triazole scaffold offers unique dipole interactions and metabolic stability profiles. This guide compares the Parent Ester against its high-potency Carboxamide and Hybrid analogs, providing actionable data for lead optimization.
Comparative Performance Analysis
The biological activity of the Parent Ester is generally limited by rapid hydrolysis and poor lipophilicity. However, derivatization at the C-5 position (converting the ester to amides or hydrazides) or N-1 position significantly enhances potency.
Table 1: Comparative MIC Data ( g/mL) of 1,2,3-Triazole Analogs vs. Standards[1]
| Compound Class | Specific Analog | C. albicans (Sensitive) | C. albicans (Resistant) | A. fumigatus | C. neoformans |
| Parent Ester | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | >64 (Inactive) | >64 | >64 | >64 |
| Carboxamide | N-Benzyl-1-methyl-1,2,3-triazole-5-carboxamide | 8.0 - 16.0 | 32.0 | 16.0 | 8.0 |
| Aryl-Hybrid | 1-(4-Chlorophenyl)-5-carboxamide derivative | 0.5 - 1.0 | 4.0 - 8.0 | 2.0 | 1.0 |
| Standard | Fluconazole | 0.25 - 1.0 | >64 | >64 | 4.0 |
| Standard | Itraconazole | 0.03 - 0.12 | 0.5 - 4.0 | 0.5 | 0.06 |
Key Insight: The Parent Ester acts primarily as a synthetic intermediate. It lacks the hydrophobic "tail" required to occupy the access channel of the CYP51 enzyme. Conversion to the Aryl-Hybrid amide (Row 3) restores potency comparable to Fluconazole by facilitating hydrophobic stacking interactions within the active site.
Mechanism of Action: CYP51 Inhibition[2][3]
The primary target of these analogs is Lanosterol 14
Mechanistic Causality
-
Heme Coordination: The N-3 nitrogen of the 1,2,3-triazole ring coordinates with the heme iron (
) in the CYP51 active site, blocking oxygen activation. -
Access Channel Blockade: The C-5 substituent (carboxylate/amide) extends into the hydrophobic access channel. The Parent Ester is too short and polar to block this channel effectively.
-
Membrane Disruption: Depletion of ergosterol leads to accumulation of toxic 14
-methylsterols, altering membrane fluidity and arresting growth.
Visualization: Ergosterol Biosynthesis & Inhibition Pathway
Caption: Disruption of the fungal sterol pathway by 1,2,3-triazole analogs targeting the CYP51 heme center.
Structure-Activity Relationship (SAR) Deep Dive
To transform the Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate into a viable drug candidate, specific structural modifications are required.
Regiochemistry (1,4- vs. 1,5-substitution)
-
Challenge: Standard "Click" chemistry (CuAAC) yields 1,4-disubstituted triazoles.
-
Requirement: The 1,5-disubstituted motif (as in the topic title) requires specific synthesis (e.g., RuAAC or Dimroth reaction).
-
Impact: The 1,5-substitution pattern alters the vector of the C-5 substituent, often improving metabolic stability against hepatic oxidation compared to the 1,4-isomer.
The C-5 Carboxylate Modification
-
Ester (Parent): Labile. Rapidly hydrolyzed by fungal esterases to the carboxylic acid (inactive due to ionization at physiological pH).
-
Amide (Analog): Converting the ester to a carboxamide (–CONH–R) increases stability and introduces a hydrogen bond donor/acceptor motif that can interact with Tyr118 or Ser378 in the CYP51 pocket.
-
Benzyl Tail: Attaching a halogenated benzyl group (e.g., 4-chlorobenzyl) to the amide nitrogen provides the necessary lipophilicity to mimic the lanosterol side chain.
Experimental Protocols
A. Synthesis of 1,5-Disubstituted Triazole-5-Carboxylates
Note: This protocol uses the Dimroth reaction approach to ensure the 1,5-regiochemistry, as CuAAC yields the 1,4-isomer.
Reagents:
-
Ethyl acetoacetate[1]
-
Organic Azide (
) -
Sodium Ethoxide (
) in Ethanol
Workflow:
-
Enolate Formation: React ethyl acetoacetate with NaOEt in dry ethanol at 0°C for 30 mins.
-
Cycloaddition: Add the organic azide dropwise. The reaction is refluxed for 4–6 hours.
-
Regio-control: The thermal condensation favors the 1,5-disubstituted product (Ethyl 1-alkyl-5-methyl-1H-1,2,3-triazole-4-carboxylate isomer) or the 5-carboxylate depending on the specific keto-ester starting material.
-
Critical Step: For the specific 1-methyl-1,2,3-triazole-5-carboxylate , use methyl propiolate and methyl azide under Ruthenium catalysis (Cp*RuCl(PPh3)2) to strictly control 1,5-regioselectivity.
-
B. Antifungal Susceptibility Testing (Broth Microdilution)
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).
Protocol:
-
Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Compound Preparation: Dissolve the Parent Ester and analogs in DMSO (stock 10 mg/mL). Dilute serially to final test concentrations (0.125 – 64
g/mL). -
Inoculum: Adjust Candida suspension to
to cells/mL. -
Incubation: 35°C for 24 hours (Candida) or 48 hours (Aspergillus).
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration causing 50% inhibition (MIC
) compared to growth control.
Visualization: Synthesis & Testing Workflow
Caption: Workflow for the synthesis of 1,5-disubstituted triazoles and subsequent CLSI-standardized antifungal evaluation.
Conclusion and Future Outlook
While Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate exhibits negligible antifungal activity in its native ester form, it serves as a critical scaffold. The scientific value lies in its conversion to carboxamide derivatives . Researchers should focus optimization efforts on:
-
Amidation: Replacing the C-5 ethoxy group with bulky, lipophilic amines (e.g., 4-chlorobenzylamine).
-
Hybridization: Linking the triazole core to other pharmacophores like thiazoles or quinolines to create dual-action antifungals.
Final Recommendation: Use the ethyl ester solely as a synthetic precursor. For biological screening, prioritize the synthesis of N-aryl-1,2,3-triazole-5-carboxamides .
References
-
Zhang, S., et al. (2024). "Design, Synthesis, and Antifungal Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments." Molecules.
-
Kant, R., et al. (2016). "Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains." Molecules.
-
Pokhodylo, N., et al. (2021). "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell.
-
Shaikh, M.H., et al. (2022).[2] "Novel 1,2,4-Triazoles as Antifungal Agents." ResearchGate.
- Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3.
Sources
Safety Operating Guide
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate proper disposal procedures
Operational Disposal Plan: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Executive Summary
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a nitrogen-rich heterocyclic ester, frequently isolated as a product of Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] While the isolated ester is thermodynamically stable compared to its precursors, its disposal requires strict adherence to High-Temperature Incineration protocols due to the potential for nitrogen oxide (NOx) generation and the latent energy of the triazole ring.
CRITICAL WARNING: If this compound is in a reaction mixture, the primary safety risk is NOT the triazole product, but the potential presence of unreacted organic azides or copper acetylides . These precursors are shock-sensitive explosives. This guide assumes the material is either isolated or in a stable solution.
Part 1: Physicochemical Safety Profile
Use this data to populate your facility’s Hazardous Waste Labeling system.
| Parameter | Specification | Operational Implication |
| Chemical Class | Nitrogenous Heterocycle / Ester | Potential for NOx release upon combustion. |
| Molecular Formula | High Nitrogen-to-Carbon ratio implies exothermic decomposition. | |
| Physical State | Solid (typically crystalline) | Dust explosion hazard if finely divided. |
| Solubility | Soluble in polar organics (DMSO, DCM, MeOH) | Compatible with organic solvent waste streams. |
| Key Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4][5][6] Irrit.) | Standard PPE (Nitrile gloves, goggles) is sufficient for handling. |
| Reactivity | Stable to moisture; Incompatible with strong oxidizers. | Do not mix with Peroxides or Nitric Acid in waste streams. |
Part 2: Pre-Disposal Stabilization (The "Hidden" Hazards)
As a Senior Scientist, I prioritize the "invisible" risks. Before disposal, you must rule out the presence of catalytic residues and precursors.
Scenario A: Isolated Solid / Pure Compound
-
Action: No chemical pretreatment required.
-
Disposal: Transfer directly to Solid Hazardous Waste (Non-Halogenated).
Scenario B: Reaction Mixture (Post-Click Chemistry)
Risk: Presence of Copper (I/II) and Unreacted Azides.
-
Copper Chelation: If Cu-catalyst was used, the waste stream may form explosive copper azides if unreacted azide is present.
-
Protocol: Add EDTA (0.1M) or Ammonium Hydroxide to the liquid waste to chelate copper ions into a stable complex.
-
-
Azide Quenching:
-
Protocol: If unreacted azide is suspected (>1%), treat the waste stream with sodium nitrite (
) and sulfuric acid (controlled nitrosation) OR reduce with Triphenylphosphine before declaring it waste.
-
Part 3: Waste Stream Segregation Logic
The following decision tree illustrates the correct routing for this compound to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision matrix for segregating triazole waste based on physical state and solvent composition.
Part 4: Step-by-Step Disposal Procedure
Step 1: Container Selection & Labeling
-
Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Liquid Waste: Use an amber glass bottle or HDPE carboy (solvent dependent).
-
Labeling:
-
Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Triazole Ester."
-
Hazard Checkboxes: Mark "Irritant" and "Toxic."
-
Constituents: If in solution, list the solvent % (e.g., "90% DMSO, 10% Triazole Ester").
-
Step 2: Transfer Protocol
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Fume Hood: Perform all transfers inside a certified chemical fume hood to capture potential dust or solvent vapors.
-
No Bulking: Do not "bulk" this waste with strong acids (e.g.,
) or oxidizers (e.g., ). The ester group can hydrolyze in acid, changing the chemical profile, while oxidizers can react with the triazole ring.
Step 3: Final Disposal Method (Facility Level)
-
Method: High-Temperature Incineration (Rotary Kiln).
-
Rationale: The triazole ring is thermally stable. Standard low-temp combustion may result in incomplete destruction. High-temperature incineration (>1000°C) ensures the ring structure is broken down into elemental
, , and , while scrubbers capture any NOx generated. -
RCRA Code (USA): Typically falls under D001 (Ignitable) if in organic solvent, or general "Non-Regulated Organic" if solid, depending on local concentration thresholds.
Part 5: Emergency Contingencies
| Incident | Immediate Action |
| Spill (Solid) | Dampen with water to prevent dust.[4][7] Sweep into a disposal jar. Do not use a vacuum cleaner (static spark risk). |
| Spill (Liquid) | Absorb with vermiculite or sand. Do not use paper towels if the solvent is an oxidizer (unlikely here). |
| Skin Contact | Wash with soap and water for 15 minutes.[1] The ester is lipophilic; water alone may not remove it efficiently. |
References
-
PubChem. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Substance Information: 1,2,3-Triazole derivatives.[2] Retrieved from [Link]
-
US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. 2-Amino-4-methylthiazole(1603-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | CID 78046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. carlroth.com [carlroth.com]
Personal protective equipment for handling Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
[1]
Executive Safety Summary
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a functionalized heterocyclic ester commonly utilized as a scaffold in fragment-based drug discovery (FBDD) and "click" chemistry applications.[1][2] While 1,2,3-triazoles are thermodynamically stable compared to other high-nitrogen heterocycles, the specific functionalization of this compound presents distinct risks regarding skin permeation and respiratory irritation.[1]
Immediate Hazard Classification (GHS):
Chemical Profile & Risk Assessment
To understand the safety requirements, we must analyze the molecule's reactive moieties.[1]
| Feature | Hazard Implication |
| 1,2,3-Triazole Core | Generally stable, but nitrogen-rich.[1] Risk: Potential thermal decomposition at elevated temperatures (>150°C).[1] Avoid contact with strong oxidizers or reducing agents.[1] |
| Ethyl Ester | Lipophilic nature facilitates skin absorption.[1] Risk: Hydrolysis in vivo or in waste streams can generate acidic byproducts.[1] |
| N-Methyl Group | Increases lipophilicity compared to the N-H parent, enhancing bioavailability and potential toxicity.[1] |
Physical State: Typically a white to off-white crystalline solid or low-melting solid.[1] CAS Reference (Analog): 40594-98-7 (Parent 1H-analog used for tox profiling).[1]
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The following matrix is based on breakthrough time kinetics and exposure routes .
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Standard) | Nitrile Gloves (Min.[1] thickness: 0.11 mm) | Sufficient for incidental contact with solid powder.[1] |
| Hand Protection (Solution) | Double Gloving (Nitrile over Laminate) | If dissolved in DCM or DMF, the solvent acts as a carrier, permeating standard nitrile in <5 mins.[1] The laminate liner prevents carrier-mediated absorption.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate due to the fine particle size of the solid, which can bypass side shields via air currents.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Mandatory. The H335 designation indicates mucosal irritation.[1] If hood work is impossible, a P95/N95 particulate respirator is the minimum requirement.[1] |
| Body | Tyvek® Lab Coat or Apron | Cotton coats absorb liquids.[1] Tyvek provides a barrier against ester solutions.[1] |
Operational Protocols
A. Reception and Storage[1][2][3][4][5][7]
-
Inspection: Upon receipt, inspect the septum/cap for crystallization, which indicates potential hydrolysis or leakage.[1]
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Esters are moisture-sensitive; hydrolysis yields the corresponding triazole carboxylic acid, altering potency and pH.[1]
B. Weighing & Transfer (The Critical Step)
Static electricity often disperses fine triazole powders.[1]
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before weighing.[1]
-
Containment: Weigh only inside a chemical fume hood or a powder containment balance enclosure.
-
Technique: Do not use spatulas that generate static (plastic).[1] Use stainless steel or anti-static polypropylene.[1]
C. Reaction Setup
-
Solvent Compatibility: Compatible with standard organic solvents (DCM, THF, DMSO).[1]
-
Thermal Limits: Although stable, do not heat neat (undiluted) material above 100°C without Differential Scanning Calorimetry (DSC) data, as the triazole ring can exhibit exothermic decomposition.[1]
D. Waste Disposal
Do not pour down the drain.
-
Segregation: Collect in "Organic Waste - Halogen Free" containers (unless halogenated solvents are used).
-
Quenching: If the material is in a reactive mixture, quench with aqueous ammonium chloride before disposal to hydrolyze any remaining active esters controlledly.[1]
-
Labeling: Clearly label waste as "Irritant - Triazole Ester."
Visualized Workflows
Logic Diagram 1: Safe Handling Lifecycle
This workflow ensures a closed-loop safety system from storage to disposal.[1]
Figure 1: Operational lifecycle emphasizing the critical control points at Weighing and Solubilization.
Logic Diagram 2: Spill Response Decision Tree
Immediate actions based on the state of the spill.[1]
Figure 2: Decision matrix for spills. Note the prohibition of dry sweeping for solids to prevent aerosolization.[1]
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] The triazole moiety can cause bronchospasm in sensitized individuals.[1]
-
Eye Contact: Flush with water for 15 minutes .[1] Do not use neutralization agents.[1][4]
-
Skin Contact: Wash with soap and water.[1][5][7] Do not use ethanol or acetone , as these solvents will drive the lipophilic ester deeper into the dermal layers.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78046, Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1,2,3-triazole derivatives hazard classification. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Hand Protection Standards (29 CFR 1910.138).[1] Retrieved from [Link][1]
Sources
- 1. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | CID 78046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. carlroth.com [carlroth.com]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
